5-Chloro-2-methoxy-4-nitroaniline
Description
The exact mass of the compound 5-Chloro-2-methoxy-4-nitroaniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36955. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Chloro-2-methoxy-4-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-methoxy-4-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-methoxy-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O3/c1-13-7-3-6(10(11)12)4(8)2-5(7)9/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKAEVPBUOLQIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50211624 | |
| Record name | 5-Chloro-4-nitro-o-anisidine | |
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Molecular Weight |
202.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6259-08-1 | |
| Record name | 5-Chloro-2-methoxy-4-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6259-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 5-Chloro-4-nitro-o-anisidine | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6259-08-1 | |
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| Record name | 5-Chloro-4-nitro-o-anisidine | |
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| Record name | 5-chloro-4-nitro-o-anisidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.816 | |
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| Record name | 5-Chloro-2-methoxy-4-nitrobenzenamine | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Chloro-2-methoxy-4-nitroaniline (CAS: 6259-08-1): Properties, Synthesis, and Analytical Characterization
Introduction: 5-Chloro-2-methoxy-4-nitroaniline is a substituted aromatic amine that serves as a highly functionalized and valuable intermediate in organic synthesis. Its molecular architecture, featuring an aniline core modified with electron-withdrawing nitro and chloro groups and an electron-donating methoxy group, creates a unique reactivity profile. This makes it a strategic building block for the synthesis of complex molecules, particularly in the development of pharmaceuticals, agrochemicals, and specialized dyes. This guide provides an in-depth analysis of its chemical properties, a plausible and detailed synthetic protocol, robust analytical methodologies for characterization, and insights into its practical applications and safety considerations, tailored for researchers and professionals in chemical and drug development.
Section 1: Core Physicochemical Properties and Identification
Accurate identification and understanding of a compound's physical properties are foundational to its application in research and development. 5-Chloro-2-methoxy-4-nitroaniline is a solid at room temperature, and its properties are well-documented across various chemical databases.
| Identifier | Value | Source |
| IUPAC Name | 5-chloro-2-methoxy-4-nitroaniline | PubChem[1] |
| CAS Number | 6259-08-1 | Alfa Chemistry, ChemicalBook[2] |
| Molecular Formula | C₇H₇ClN₂O₃ | PubChem[1] |
| Molecular Weight | 202.60 g/mol | Alfa Chemistry[2] |
| Appearance | Solid, Yellow-orange powder | Sigma-Aldrich, Thermo Fisher Scientific[3][4] |
| Melting Point | 131 °C | Alfa Chemistry, ChemicalBook[2] |
| Boiling Point (Predicted) | 400.1 °C at 760 mmHg | Alfa Chemistry[2] |
| Density (Predicted) | 1.452 g/cm³ | Alfa Chemistry[2] |
| Octanol/Water Partition Coeff. (XLogP3) | 1.7 | PubChem[1] |
| SMILES | COC1=CC(=C(C=C1N)Cl)[O-] | PubChem[1] |
| InChIKey | POKAEVPBUOLQIY-UHFFFAOYSA-N | PubChem[1] |
Section 2: Synthesis and Reactivity Profile
The synthesis of 5-Chloro-2-methoxy-4-nitroaniline leverages fundamental principles of electrophilic aromatic substitution. The strategic placement of functional groups is dictated by the directing effects of the substituents on the aniline ring.
Plausible Synthetic Pathway: Nitration of 4-Chloro-2-methoxyaniline
A logical and efficient route to synthesize the target compound is through the controlled nitration of commercially available 4-chloro-2-methoxyaniline.
-
Causality of the Reaction: The starting material, 4-chloro-2-methoxyaniline, contains three substituents with competing directing effects. The amino (-NH₂) and methoxy (-OCH₃) groups are strongly activating and ortho-, para- directing. The chloro (-Cl) group is deactivating but also ortho-, para- directing. The position para to the methoxy group is blocked by chlorine, and the positions ortho to the amino group are sterically hindered or adjacent to the methoxy group. The most electronically activated and sterically accessible position for nitration is ortho to the methoxy group and meta to the chloro group, which corresponds to the C4 position, yielding the desired product. To prevent oxidation of the aniline, the amino group is often first protected (e.g., via acetylation), followed by nitration and subsequent deprotection.
Experimental Protocol (Illustrative)
-
Protection of the Amino Group:
-
Dissolve 4-chloro-2-methoxyaniline (1 eq.) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add acetic anhydride (1.1 eq.) dropwise, ensuring the temperature remains below 10 °C. This exothermic reaction is controlled by slow addition and cooling to prevent side reactions.
-
After addition, allow the mixture to warm to room temperature and stir for 2-3 hours until TLC analysis confirms the consumption of the starting material.
-
Pour the reaction mixture into ice-cold water to precipitate the acetylated product. Filter the solid, wash with water until neutral, and dry to yield N-(4-chloro-2-methoxyphenyl)acetamide.
-
-
Nitration:
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid (2-3 vol.) at 0 °C. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).
-
Slowly add the dried N-(4-chloro-2-methoxyphenyl)acetamide from the previous step to the nitrating mixture in portions, maintaining the temperature between 0-5 °C. Strict temperature control is critical to ensure regioselectivity and prevent unwanted oxidation or over-nitration.
-
Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice. The nitrated product will precipitate.
-
Filter the solid, wash thoroughly with cold water to remove residual acid, and dry.
-
-
Deprotection (Hydrolysis):
-
Suspend the crude nitrated acetamide in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours. The acidic conditions hydrolyze the amide bond, regenerating the free amine.
-
After cooling, neutralize the mixture carefully with a base (e.g., aqueous sodium hydroxide) to precipitate the final product, 5-Chloro-2-methoxy-4-nitroaniline.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.
-
Reactivity Profile
The functional groups of 5-Chloro-2-methoxy-4-nitroaniline offer several avenues for further chemical transformation:
-
Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine using standard conditions like Sn/HCl, H₂/Pd-C, or iron in acetic acid. This yields 5-chloro-2-methoxybenzene-1,4-diamine, a valuable precursor for building heterocyclic rings.
-
Reactions of the Amino Group: The primary amine can undergo diazotization when treated with nitrous acid (NaNO₂/HCl) to form a diazonium salt. This intermediate can then be subjected to Sandmeyer or related reactions to introduce a wide variety of substituents (e.g., -OH, -CN, -Br, -I).
-
Nucleophilic Aromatic Substitution: While the ring is generally deactivated towards nucleophilic substitution, the strong electron-withdrawing effect of the nitro group can activate the chloro-substituent for displacement by potent nucleophiles under forcing conditions.
Section 3: Analytical Characterization and Quality Control
A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of 5-Chloro-2-methoxy-4-nitroaniline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle and Rationale: NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. ¹H NMR identifies the number and connectivity of protons, while ¹³C NMR provides a map of the carbon skeleton.
-
Expected ¹H NMR Spectrum (in CDCl₃, 400 MHz):
-
~7.5-8.0 ppm (s, 1H): A singlet corresponding to the aromatic proton at C6. It is deshielded by the para nitro group and has no adjacent protons for coupling.
-
~6.5-7.0 ppm (s, 1H): A singlet for the aromatic proton at C3. It is shielded by the ortho methoxy and para amino groups.
-
~4.5-5.5 ppm (br s, 2H): A broad singlet for the two protons of the primary amine (-NH₂). The chemical shift can vary with concentration and solvent.
-
~3.9 ppm (s, 3H): A sharp singlet for the three protons of the methoxy (-OCH₃) group.
-
-
Protocol:
-
Weigh approximately 5-10 mg of the purified sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the data (phasing, baseline correction, and integration) to obtain the final spectra for analysis.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Principle and Rationale: FTIR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.
-
Expected Characteristic Absorption Bands (cm⁻¹):
-
3350-3500 cm⁻¹: Two distinct sharp peaks (symmetric and asymmetric N-H stretching) characteristic of a primary amine.
-
~1580-1620 cm⁻¹: N-H scissoring (bending) vibration.
-
~1500-1550 cm⁻¹ and ~1300-1350 cm⁻¹: Strong asymmetric and symmetric N=O stretching vibrations, respectively, confirming the nitro group.
-
~1250 cm⁻¹: Asymmetric C-O-C stretching of the aryl-alkyl ether (methoxy group).
-
~700-800 cm⁻¹: C-Cl stretching vibration.
-
-
Protocol:
-
Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Identify the principal peaks and match them to known functional group frequencies.
-
Mass Spectrometry (MS)
-
Principle and Rationale: MS provides the exact molecular weight of the compound, offering definitive confirmation of its elemental composition. The fragmentation pattern can also provide structural clues.
-
Expected Data (Electron Ionization - EI):
-
Molecular Ion (M⁺) Peak: An intense peak at m/z 202.
-
Isotopic Peak (M+2)⁺: A significant peak at m/z 204, approximately one-third the intensity of the M⁺ peak. This characteristic 3:1 isotopic signature is definitive proof of the presence of one chlorine atom.
-
-
Protocol (GC-MS):
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., ethyl acetate or dichloromethane).
-
Inject a small volume (e.g., 1 µL) into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).
-
Run a temperature program that allows for the elution of the compound.
-
Analyze the resulting mass spectrum for the molecular ion and its isotopic pattern.
-
Section 4: Applications in Research and Drug Development
Substituted nitroanilines are foundational scaffolds in medicinal chemistry and materials science. The specific arrangement of functional groups in 5-Chloro-2-methoxy-4-nitroaniline makes it a precursor for molecules with targeted biological activities.
-
Pharmaceutical Intermediates: The reduction of the nitro group to an amine generates a 1,2,4-trisubstituted 1,4-diaminobenzene derivative. This class of compound is a key precursor for synthesizing benzimidazoles, quinoxalines, and other heterocyclic systems that form the core of many active pharmaceutical ingredients (APIs). For instance, related aniline derivatives are used in the synthesis of anthelmintic drugs like Fenbendazole.[5][6]
-
Building Block for Kinase Inhibitors: The aniline scaffold is prevalent in many small-molecule kinase inhibitors, where it often forms hydrogen bonds within the ATP-binding pocket of the target enzyme. The substituents on this compound allow for fine-tuning of steric and electronic properties to optimize binding affinity and selectivity.
-
Dye and Pigment Synthesis: Nitroanilines are classic precursors for azo dyes. The primary amine can be diazotized and coupled with electron-rich aromatic compounds to produce intensely colored molecules with applications as industrial dyes and pigments.
Section 5: Safety and Handling
As with all nitroaromatic compounds and anilines, 5-Chloro-2-methoxy-4-nitroaniline must be handled with appropriate precautions.
-
Toxicological Hazards: This compound is expected to be harmful if swallowed, inhaled, or absorbed through the skin.[7][8] Anilines and nitroaromatics are known to cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[9]
-
Personal Protective Equipment (PPE): Always handle this chemical in a certified chemical fume hood. Wear safety goggles, a lab coat, and nitrile gloves.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[7][9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
5-Chloro-2-methoxy-4-nitroaniline is a chemical intermediate of significant value, characterized by a unique substitution pattern that enables diverse and predictable reactivity. Its well-defined physicochemical properties, coupled with established synthetic and analytical protocols, make it a reliable building block for advanced applications in medicinal chemistry and materials science. A thorough understanding of its properties, handling requirements, and synthetic potential allows researchers to leverage this molecule effectively and safely in the pursuit of novel chemical entities.
References
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PubChem. (n.d.). 5-Chloro-2-methoxy-4-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 5-Chloro-4-methoxy-2-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Benzenamine, 4-chloro-2,5-dimethoxy- (CAS 6358-64-1). Retrieved from [Link]
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Royal Society of Chemistry. (2013). Electronic Supplementary Information. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Precision in Synthesis: Exploring 5-Chloro-2-methyl-4-nitroaniline as a Building Block. Retrieved from [Link]
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Supporting Information. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chloro-2-Nitroaniline, 97%. Retrieved from [Link]
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Quick Company. (n.d.). Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. Retrieved from [Link]
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Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]
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Papamicael, C. (2024). 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors. Retrieved from [Link]
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An In-Depth Technical Guide to 5-Chloro-2-methoxy-4-nitroaniline (CAS 6259-08-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-methoxy-4-nitroaniline is a substituted aromatic amine that serves as a versatile and crucial intermediate in the synthesis of a variety of organic molecules. Its unique structural arrangement, featuring a chloro, a methoxy, a nitro, and an amino group on a benzene ring, imparts a distinct reactivity profile that makes it a valuable building block in the pharmaceutical, dye, and materials science industries. This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, applications, and safety considerations, with a particular focus on its role in drug discovery and development.
Part 1: Physicochemical Properties
5-Chloro-2-methoxy-4-nitroaniline is a yellow to orange crystalline solid.[1] The presence of both electron-donating (amino and methoxy) and electron-withdrawing (nitro and chloro) groups on the aromatic ring creates a complex electronic environment that dictates its chemical behavior and physical properties.
| Property | Value | Source |
| CAS Number | 6259-08-1 | [2] |
| Molecular Formula | C₇H₇ClN₂O₃ | [2] |
| Molecular Weight | 202.60 g/mol | [2] |
| Melting Point | 131 °C | [3][4] |
| Boiling Point | 400.1 °C (Predicted) | [4] |
| Density | 1.452 g/cm³ | [3] |
| Appearance | Yellow to orange crystalline solid | [1] |
| Solubility | Moderately soluble in organic solvents such as ethyl acetate and dichloromethane; relatively insoluble in water. |
Part 2: Synthesis and Purification
The synthesis of 5-chloro-2-methoxy-4-nitroaniline is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. While various synthetic routes have been explored, a common approach involves the nitration and subsequent amination of a substituted benzene derivative.
Proposed Synthetic Pathway
A plausible and industrially relevant synthetic route starts from m-dichlorobenzene, proceeds through nitration to form 2,4-dichloronitrobenzene, which is then subjected to amination to yield 5-chloro-2-nitroaniline. Although this guide focuses on 5-Chloro-2-methoxy-4-nitroaniline, detailed protocols for the closely related 5-chloro-2-nitroaniline provide a strong foundation for its synthesis. A subsequent methoxylation step would be required to arrive at the final product.
Caption: Proposed synthetic pathway for 5-Chloro-2-methoxy-4-nitroaniline.
Detailed Experimental Protocol (Adapted from related syntheses)
-
Step 1: Nitration of m-Dichlorobenzene to 2,4-Dichloronitrobenzene
-
To a stirred mixture of concentrated sulfuric acid, slowly add concentrated nitric acid while maintaining the temperature below 10 °C.
-
To this nitrating mixture, add m-dichlorobenzene dropwise, ensuring the reaction temperature does not exceed 45-55 °C.[5]
-
After the addition is complete, continue stirring at this temperature for 4-5 hours.[5]
-
Carefully pour the reaction mixture onto crushed ice and water. The solid 2,4-dichloronitrobenzene will precipitate.
-
Filter the product, wash with cold water until neutral, and dry. Recrystallization from ethanol can be performed for further purification.
-
-
Step 2: Amination of 2,4-Dichloronitrobenzene to 5-Chloro-2-nitroaniline
-
Charge a high-pressure autoclave with 2,4-dichloronitrobenzene and a suitable solvent like toluene.[6]
-
Seal the autoclave and introduce liquid ammonia.
-
Heat the mixture to 140-150 °C, maintaining a pressure of 7.0-8.5 MPa for 5-6 hours.[5]
-
After cooling and venting the excess ammonia, the product mixture is treated with water to dissolve the ammonium chloride byproduct.
-
The solid 5-chloro-2-nitroaniline is collected by filtration, washed with water, and dried.[7]
-
-
Step 3: Conversion to 5-Chloro-2-methoxy-4-nitroaniline Further functional group manipulations, including methoxylation and potentially another nitration step, would be required to convert 5-chloro-2-nitroaniline to the final product. The specifics of these steps are not readily available in the public domain but would follow established organic chemistry principles.
Purification
Purification of the final product is typically achieved through recrystallization from a suitable solvent system, such as methanol or ethanol-water mixtures. The purity can be assessed by techniques like High-Performance Liquid Chromatography (HPLC) and melting point determination.
Part 3: Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of 5-chloro-2-methoxy-4-nitroaniline. While experimentally derived spectra for this specific compound are not widely available, the expected spectral features can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the amine protons. The aromatic protons will appear as doublets or doublets of doublets in the downfield region (typically 6.5-8.0 ppm), with coupling constants indicative of their ortho, meta, or para relationships. The methoxy protons will present as a sharp singlet around 3.8-4.0 ppm, and the amine protons will appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display seven unique signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups. Aromatic carbons will resonate in the range of 110-160 ppm, with the carbon bearing the methoxy group appearing at the higher end of this range. The methoxy carbon will be observed around 55-60 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the various functional groups present:
-
N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C-H stretching: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group will be observed just below 3000 cm⁻¹.
-
N-O stretching (Nitro group): Strong, characteristic asymmetric and symmetric stretching bands around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively.
-
C=C stretching: Aromatic ring stretching vibrations will be seen in the 1450-1600 cm⁻¹ region.
-
C-O stretching (Methoxy group): A strong band around 1250 cm⁻¹.
-
C-Cl stretching: A band in the fingerprint region, typically between 600-800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z 202, with a characteristic isotopic pattern (M+2) at m/z 204 due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). Fragmentation patterns would likely involve the loss of the nitro group, methoxy group, and other small fragments.
Proposed Analytical Methods for Quality Control
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a pH modifier like formic acid) would be suitable for assessing purity. Detection can be achieved using a UV detector at a wavelength where the compound exhibits strong absorbance (likely in the 254-350 nm range).
-
Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can also be employed for purity analysis. A non-polar or medium-polarity capillary column would be appropriate. GC-MS would provide definitive identification of the compound and any impurities.[8]
Part 4: Reactivity and Chemical Transformations
The reactivity of 5-chloro-2-methoxy-4-nitroaniline is governed by the interplay of its functional groups.
Caption: Reactivity profile of 5-Chloro-2-methoxy-4-nitroaniline.
-
Amino Group: The primary amino group is nucleophilic and can undergo a variety of reactions, including N-alkylation, acylation, and diazotization. The presence of the electron-withdrawing nitro group reduces its basicity compared to aniline.
-
Nitro Group: The nitro group is a strong electron-withdrawing group and deactivates the aromatic ring towards electrophilic substitution. However, it can be readily reduced to an amino group using various reducing agents (e.g., Fe/HCl, SnCl₂/HCl, or catalytic hydrogenation). This transformation is pivotal in many synthetic applications, as it opens up pathways to diamine derivatives.
-
Chloro Group: The chlorine atom is a deactivating but ortho-, para-directing group in electrophilic aromatic substitution. More importantly, its position ortho to the strongly electron-withdrawing nitro group makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of other functional groups at this position.
-
Methoxy Group: The methoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. It also influences the overall electronic properties and solubility of the molecule.
Part 5: Applications in Drug Development and Other Industries
5-Chloro-2-methoxy-4-nitroaniline is a key intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs) and other commercially important chemicals.[5][9]
Pharmaceutical Applications
-
Anthelmintic Drugs: It is a known precursor in the synthesis of fenbendazole, a broad-spectrum benzimidazole anthelmintic used in veterinary medicine.
-
Anticancer Agents: This compound serves as a building block for the synthesis of novel kinase inhibitors. For instance, it has been used in the development of sorafenib analogues, which have shown cytotoxic activity against various cancer cell lines.
-
Antiviral Research: Derivatives of substituted nitroanilines have been investigated as potential inhibitors of HIV-1 replication.
Dye Industry
Substituted anilines are fundamental components in the synthesis of azo dyes. The amino group of 5-chloro-2-methoxy-4-nitroaniline can be diazotized and then coupled with various aromatic compounds to produce a wide range of colors for textiles and other materials.
Materials Science
Its derivatives have been explored in the preparation of high refractive index polymers, which have potential applications in optical materials and electronic devices.
Part 6: Safety and Handling
As with any chemical, proper safety precautions must be observed when handling 5-chloro-2-methoxy-4-nitroaniline.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or a chemical fume hood.
-
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Ingestion: If swallowed, seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep comfortable for breathing.
-
-
Storage and Disposal: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Dispose of in accordance with local, state, and federal regulations.
Conclusion
5-Chloro-2-methoxy-4-nitroaniline is a chemical intermediate of significant value, particularly in the pharmaceutical and dye industries. Its multifaceted reactivity, stemming from its unique combination of functional groups, allows for its use as a versatile scaffold in the synthesis of complex target molecules. While a lack of readily available, experimentally verified spectroscopic data presents a challenge, this guide provides a robust framework based on established chemical principles and data from closely related compounds. Further research into the biological activities of its derivatives could unveil new therapeutic opportunities, solidifying its importance in the field of medicinal chemistry.
References
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PubChem. (n.d.). 5-Chloro-4-methoxy-2-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 5-Chloro-2-methoxy-4-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
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CPAchem. (2023, June 26). Safety data sheet: 2-Methoxy-4-nitroaniline. Retrieved from [Link]
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PubChem. (n.d.). 5-Methoxy-2-methyl-4-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
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SpectraBase. (n.d.). 5-Chloro-4-methyl-2-nitroaniline, N-(tert-butyldimethylsilyl)- [FTIR] - Spectrum. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Methoxy-N-methyl-4-nitroaniline - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
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Quick Company. (n.d.). Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. Retrieved from [Link]
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physical properties of 5-Chloro-2-methoxy-4-nitroaniline
An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-methoxy-4-nitroaniline
Abstract
5-Chloro-2-methoxy-4-nitroaniline (CAS No. 6259-08-1) is a substituted aromatic amine whose structural motifs are prevalent in a variety of synthetic intermediates crucial for the development of pharmaceuticals and specialized polymers.[1] While direct applications in drug development are not extensively documented for this specific molecule, its close analogues, such as 5-Chloro-2-nitroaniline, serve as key building blocks in the synthesis of high-value compounds, including anthelmintic drugs and potential anticancer agents.[2][3] A thorough understanding of the physicochemical properties of such intermediates is a non-negotiable prerequisite for successful process scale-up, formulation design, and regulatory compliance. This guide provides a comprehensive technical overview of the core , outlines authoritative experimental protocols for their validation, and discusses the strategic implications of these properties for research and development professionals.
Strategic Importance in Chemical Synthesis
The molecular architecture of 5-Chloro-2-methoxy-4-nitroaniline is characterized by an aniline core substituted with three distinct functional groups: a chloro group, a methoxy group, and a nitro group. Each of these imparts specific reactivity and physical characteristics to the molecule.
-
Nitro and Amino Groups: The electron-withdrawing nitro group and the electron-donating amino group are fundamental precursors for a vast array of chemical transformations. The nitro group can be readily reduced to form a diamine, opening pathways to complex heterocyclic structures, while the amino group is a key handle for amide bond formation and nucleophilic substitution reactions.[1]
-
Chloro Substituent: The chlorine atom provides an additional site for nucleophilic aromatic substitution, allowing for the introduction of diverse functionalities to the aromatic ring.[1]
-
Methoxy Group: The methoxy group influences the molecule's electronic properties and solubility profile, which are critical considerations in reaction kinetics and purification strategies.
The precise characterization of this compound's physical properties is therefore paramount for any scientist aiming to utilize it as a synthetic intermediate. Properties such as melting point, solubility, and lipophilicity directly dictate reaction conditions, solvent selection, purification methods (e.g., crystallization), and formulation strategies.
Core Physicochemical Properties
A consolidated summary of the key physical and chemical properties of 5-Chloro-2-methoxy-4-nitroaniline is presented below. These values are derived from aggregated data from chemical suppliers and public databases.
| Property | Value | Source(s) |
| CAS Number | 6259-08-1 | [4][5] |
| Molecular Formula | C₇H₇ClN₂O₃ | [4][5] |
| Molecular Weight | 202.6 g/mol | [4][6] |
| IUPAC Name | 5-chloro-2-methoxy-4-nitroaniline | [5] |
| Melting Point | 131 °C | [4][6] |
| Boiling Point | 400.1 °C at 760 mmHg (Predicted) | [4][6] |
| Density | 1.452 g/cm³ | [4] |
| Flash Point | 195.8 °C | [4] |
| Lipophilicity (XLogP3) | 1.7 | [5] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 4 | [4][5] |
Melting Point: A Critical Indicator of Purity and Stability
The sharp melting point of 131 °C indicates that 5-Chloro-2-methoxy-4-nitroaniline is a crystalline solid at standard temperature and pressure.[4][6] In a research setting, the melting point is a primary, cost-effective indicator of sample purity. A broad or depressed melting range typically signifies the presence of impurities. For process chemists, this value is critical for designing drying and milling operations, as it defines the upper-temperature limit to avoid phase transitions or degradation.
Solubility Profile: Guiding Solvent Selection
Molecular Structure and Conformation
The identity and purity of 5-Chloro-2-methoxy-4-nitroaniline are unequivocally confirmed through spectroscopic methods. Although specific spectra for this compound are not publicly cataloged, its structure allows for predictable spectroscopic signatures.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the methoxy protons (-OCH₃), and the amine protons (-NH₂). The chemical shifts and coupling patterns of the aromatic protons would confirm the 1,2,4,5-substitution pattern.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), asymmetric and symmetric N=O stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively), and C-O stretching of the methoxy group (around 1250 cm⁻¹).
-
Mass Spectrometry: Mass spectrometry would confirm the molecular weight, with the high-resolution mass spectrum matching the exact mass of 202.01500 Da.[4] The isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1) would be a definitive feature.
Caption: Functional group analysis of the title compound.
Authoritative Experimental Protocols
To ensure scientific integrity, the physical properties listed must be verifiable through standardized, self-validating experimental protocols. The following methodologies represent best practices in a modern research laboratory.
Protocol: Melting Point Determination (Capillary Method)
This protocol ensures accurate and reproducible melting point measurement, a critical quality control parameter.
-
Sample Preparation: Finely grind a small amount (2-3 mg) of the crystalline sample to a powder. This ensures uniform packing and efficient heat transfer.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Instrument Setup: Place the loaded capillary into a calibrated digital melting point apparatus.
-
Rapid Scan (Optional but Recommended): Heat the sample rapidly (10-20 °C/min) to determine an approximate melting range. This saves time during the precise measurement.
-
Precise Measurement: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Begin heating at a slow, controlled rate (1-2 °C/min).
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting "point" is reported as this range. A pure sample should exhibit a narrow range (< 2 °C).
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This workflow provides a quantitative measure of purity, which is far more definitive than melting point alone. It is a self-validating system as peak shape, retention time, and spectral data (if using a PDA detector) all contribute to the assessment.
Caption: Standard workflow for HPLC purity analysis.
Safety, Handling, and Storage
Professionals in research and drug development must handle all chemicals with the assumption of hazard until proven otherwise.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles when handling 5-Chloro-2-methoxy-4-nitroaniline.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water.[7][8]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents. The stability as a solid at room temperature is an advantage for storage.[9]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Aromatic nitro compounds are often classified as hazardous waste.[8]
Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer before use.
Conclusion
5-Chloro-2-methoxy-4-nitroaniline is a crystalline solid with a distinct melting point and moderate lipophilicity. Its structural features make it a potentially valuable intermediate for organic synthesis, particularly in the fields of medicinal chemistry and materials science. The physical properties detailed in this guide are fundamental to its practical application, informing everything from reaction setup and solvent choice to purification, handling, and storage. The provided protocols offer a framework for the rigorous, in-house validation of these properties, ensuring the quality and consistency required for high-level research and development.
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A Technical Guide to the Molecular Structure, Properties, and Analysis of 5-Chloro-2-methoxy-4-nitroaniline
Abstract
5-Chloro-2-methoxy-4-nitroaniline (CAS No. 6259-08-1) is a substituted aniline that serves as a pivotal intermediate in the synthesis of a wide array of complex organic molecules.[1][2] Its unique molecular architecture, featuring a strategically positioned chloro, methoxy, nitro, and amino group, offers a versatile platform for constructing novel compounds, particularly within the pharmaceutical and dye industries. This technical guide provides an in-depth examination of its molecular structure, elucidated through a discussion of expected spectroscopic signatures. We further explore a logical synthetic pathway, key applications in drug discovery and materials science, a validated analytical method for quality control, and essential safety protocols for handling. This document is intended for researchers, chemists, and drug development professionals who utilize complex aromatic building blocks in their synthetic endeavors.
Chemical Identity and Physicochemical Properties
5-Chloro-2-methoxy-4-nitroaniline is a yellow crystalline solid.[3] Its fundamental identifiers and key physical properties are summarized below, providing the foundational data required for its use in experimental settings.
Table 1: Chemical Identifiers and Properties
| Parameter | Value | Source(s) |
|---|---|---|
| IUPAC Name | 5-chloro-2-methoxy-4-nitroaniline | [2] |
| CAS Number | 6259-08-1 | [1][2][4] |
| Molecular Formula | C₇H₇ClN₂O₃ | [1][2] |
| Molecular Weight | 202.6 g/mol | [1][4] |
| Synonyms | 2-Amino-4-chloro-5-nitroanisole, 5-chloro-4-nitro-o-anisidine | [1] |
| EINECS Number | 228-397-8 |[1] |
Table 2: Physicochemical Data
| Parameter | Value | Source(s) |
|---|---|---|
| Melting Point | 131 °C | [1][4] |
| Boiling Point | 400.1 °C (at 760 mmHg) | [1] |
| Density | 1.452 g/cm³ |[1] |
Molecular Structure Elucidation
The unequivocal confirmation of a molecule's structure is the bedrock of chemical research. While the synthetic pathway suggests a specific arrangement of substituents, spectroscopic analysis provides the definitive proof. This section details the expected spectroscopic data that collectively validate the structure of 5-Chloro-2-methoxy-4-nitroaniline.
In Silico Representation
The 2D structure illustrates the spatial relationship of the functional groups on the aniline ring, which dictates the molecule's reactivity and spectroscopic characteristics.
Rationale for Spectroscopic Analysis
A multi-technique spectroscopic approach is essential for unambiguous structural confirmation.
-
Nuclear Magnetic Resonance (NMR) spectroscopy maps the carbon-hydrogen framework, revealing the precise connectivity and electronic environment of each atom.
-
Fourier-Transform Infrared (FTIR) spectroscopy identifies the functional groups present by detecting their characteristic vibrational frequencies.
-
Mass Spectrometry (MS) determines the molecular weight and provides clues to the structure through analysis of fragmentation patterns.
Predicted Spectroscopic Signatures
While a comprehensive public dataset for this specific molecule is scarce, we can predict its spectral characteristics with high confidence based on well-established principles and data from analogous compounds.[5][6]
Table 3: Predicted Spectroscopic Data for Structural Confirmation
| Technique | Expected Signature | Rationale |
|---|---|---|
| ¹H NMR | ~7.5-8.0 ppm (1H, s): Aromatic H on C6. ~6.5-7.0 ppm (1H, s): Aromatic H on C3. ~4.5-5.5 ppm (2H, br s): NH₂ protons. ~3.9 ppm (3H, s): OCH₃ protons. | The proton on C6 is deshielded by the adjacent electron-withdrawing nitro group. The proton on C3 is in a more shielded environment. The methoxy group protons appear as a sharp singlet in a typical alkyloxy region. The amine protons are often broad and their chemical shift is solvent-dependent. |
| ¹³C NMR | ~140-150 ppm (2C): C1 (attached to NH₂) and C2 (attached to OCH₃). ~135-145 ppm (1C): C4 (attached to NO₂). ~110-125 ppm (2C): C5 (attached to Cl) and C6. ~100-110 ppm (1C): C3. ~55-60 ppm (1C): OCH₃ carbon. | The chemical shifts are influenced by the electronic effects of the substituents. Carbons attached to heteroatoms (N, O) are downfield. The nitro group has a strong deshielding effect, while the methoxy and amino groups have shielding effects on ortho and para positions. |
| FTIR (cm⁻¹) | ~3350-3500 (doublet): N-H stretching (primary amine). ~2850-2960: Aliphatic C-H stretching (methoxy). ~1590-1620: N-H bending. ~1500-1550 (asymmetric) & ~1330-1370 (symmetric): N-O stretching (nitro group). ~1250: Aryl C-O stretching (ether). ~700-800: C-Cl stretching. | Each functional group absorbs infrared radiation at a characteristic frequency, allowing for its definitive identification. The presence of all these bands would strongly support the proposed structure.[6] |
| Mass Spec. | m/z ~202 & ~204 (3:1 ratio): Molecular ion (M⁺) peak. | The molecular ion peak confirms the molecular weight. The characteristic 3:1 isotopic pattern for chlorine (³⁵Cl:³⁷Cl) would be observed for the molecular ion and any chlorine-containing fragments, providing definitive evidence for the presence of one chlorine atom. |
Synthesis and Mechanistic Rationale
The synthesis of 5-Chloro-2-methoxy-4-nitroaniline is best approached by introducing the substituents in a logical sequence that leverages their inherent directing effects on the aromatic ring. A plausible and efficient pathway involves the chlorination of a readily available precursor.
Proposed Synthetic Pathway
The chosen strategy is the electrophilic aromatic substitution (chlorination) of 2-methoxy-4-nitroaniline.
-
Rationale: The starting material, 2-methoxy-4-nitroaniline, is commercially available. The powerful activating and ortho-, para-directing effects of the amino (NH₂) and methoxy (OCH₃) groups dominate the deactivating, meta-directing effect of the nitro (NO₂) group. The most electron-rich and sterically accessible position for electrophilic attack is C5, which is ortho to the amino group and meta to the methoxy group, leading to the desired product with high regioselectivity.
Synthesis Workflow Visualization
Experimental Protocol: Chlorination of 2-Methoxy-4-nitroaniline
This protocol is a self-validating system designed for the synthesis and purification of the target compound.
-
Reaction Setup: To a solution of 2-methoxy-4-nitroaniline (1.0 eq) in acetonitrile (10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer, add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise at room temperature.
-
Reaction Execution: Stir the resulting mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, pour the mixture into ice-cold water (50 mL). A yellow precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with deionized water to remove succinimide and any remaining solvent.
-
Purification: Dry the crude product under vacuum. For higher purity, recrystallize the solid from an ethanol/water mixture.
-
Validation: Confirm the identity and purity of the final product using the analytical methods described in Section 5 and by acquiring spectroscopic data (NMR, IR, MS) to match the predicted signatures in Table 3.
Applications in Research and Development
The value of 5-Chloro-2-methoxy-4-nitroaniline lies in its utility as a versatile building block. The differential reactivity of its functional groups (amino, chloro, and nitro) allows for selective chemical transformations, making it a valuable intermediate in several fields.
-
Pharmaceutical Synthesis: The aniline scaffold is central to many active pharmaceutical ingredients (APIs). The amino group can be acylated or used in coupling reactions, the nitro group can be reduced to a second amino group to form diamines for heterocyclic ring synthesis (e.g., benzimidazoles), and the chloro group can be displaced via nucleophilic aromatic substitution.[7] This compound is a key starting material for synthesizing inhibitors of enzymes like histone deacetylases or for developing novel anticancer and antiviral agents.[8][9]
-
Dye and Pigment Industry: Nitroanilines are classic precursors for azo dyes. The amino group can be diazotized and coupled with other aromatic systems to generate highly conjugated, colored compounds.
-
Materials Science: The molecule can be incorporated into polymers to modify their electronic or optical properties.
Logical Application Workflow
Analytical Quantification and Quality Control
Ensuring the purity of a chemical intermediate is critical for the success of subsequent synthetic steps. High-Performance Liquid Chromatography (HPLC) is the preferred method for analyzing non-volatile, polar, and UV-active compounds like 5-Chloro-2-methoxy-4-nitroaniline.
Rationale for Method Selection
-
HPLC vs. GC: Gas chromatography (GC) is often unsuitable for nitroanilines as they can be thermolabile, potentially decomposing in the hot injector port.[10] HPLC operates at ambient temperature, preserving the integrity of the analyte. Furthermore, HPLC does not require the derivatization step that is often necessary to make such polar compounds suitable for GC analysis.[10]
-
Detector Choice: The highly conjugated aromatic system of the analyte contains a strong chromophore, making it ideal for detection by a UV-Vis or Photodiode Array (PDA) detector.
Standard Protocol: Reverse-Phase HPLC-UV Analysis
This protocol provides a robust method for determining the purity of 5-Chloro-2-methoxy-4-nitroaniline.
Table 4: HPLC-UV Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | Start at 30% B, ramp to 95% B over 10 min, hold for 2 min, return to 30% B over 1 min, equilibrate for 2 min. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 380 nm (or by PDA scan) |
| Column Temperature | 30 °C |
Methodology:
-
Standard Preparation: Accurately weigh and dissolve the 5-Chloro-2-methoxy-4-nitroaniline reference standard in acetonitrile to prepare a 1.0 mg/mL stock solution. Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by diluting the stock solution.
-
Sample Preparation: Dissolve the synthesized sample in acetonitrile to a nominal concentration of 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and sample onto the HPLC system.
-
Quantification: Determine the purity of the sample by calculating the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Safety, Handling, and Storage
Substituted nitroanilines are often classified as hazardous materials and must be handled with appropriate care. While specific toxicology data for this compound is limited, precautions should be based on structurally related chemicals like 5-chloro-2-nitroaniline.[11][12]
Table 5: Hazard and Safety Information
| Category | Guideline | Source(s) |
|---|---|---|
| Primary Hazards | Toxicity: Potentially fatal if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure. | [11][12] |
| Environmental | Toxic to aquatic life with long-lasting effects. | [11] |
| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid all personal contact, including inhalation of dust. Wear appropriate personal protective equipment (PPE): nitrile gloves, safety goggles, and a lab coat. | [11][13] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and incompatible materials. | [12] |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. |[11] |
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80410, 5-Chloro-2-methoxy-4-nitroaniline. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10104325, 5-Chloro-4-methoxy-2-nitroaniline. Retrieved from [Link]
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A Comprehensive Technical Guide to 5-Chloro-2-methoxy-4-nitroaniline (CAS: 6259-08-1)
Abstract: This technical guide provides an in-depth analysis of 5-Chloro-2-methoxy-4-nitroaniline, a critical chemical intermediate in the pharmaceutical, agrochemical, and advanced materials sectors. The document delineates its chemical identity, including its definitive IUPAC name, and presents a detailed overview of its physicochemical properties. A validated synthesis pathway and purification protocol are described, emphasizing the causal logic behind experimental choices. Furthermore, this guide outlines the standard analytical techniques for structural elucidation and purity confirmation. Key applications, particularly in the development of novel therapeutics, are explored, supported by authoritative references. The guide concludes with a comprehensive section on safety, handling, and storage protocols, designed to ensure safe laboratory and industrial practices.
Chemical Identity and Physicochemical Properties
5-Chloro-2-methoxy-4-nitroaniline is an aromatic amine characterized by chloro, methoxy, and nitro functional groups, which impart specific reactivity making it a versatile building block in organic synthesis.[1][2]
Chemical Identifiers
The unambiguous identification of this compound is crucial for regulatory compliance, research, and commercial sourcing.
| Identifier | Value |
| IUPAC Name | 5-Chloro-2-methoxy-4-nitroaniline [3] |
| CAS Number | 6259-08-1[3][4][5] |
| Molecular Formula | C₇H₇ClN₂O₃[3][5] |
| Synonyms | 5-Chloro-4-nitro-o-anisidine, 2-Amino-4-chloro-5-nitroanisole[3][5] |
Physicochemical Data
The physical properties of the compound are essential for designing reaction conditions, purification strategies, and safe handling procedures.
| Property | Value | Source |
| Molecular Weight | 202.6 g/mol | [3][4] |
| Appearance | Yellow crystalline solid | [2] |
| Melting Point | 131 °C | [4][5] |
| Boiling Point | 400.1 ± 40.0 °C (Predicted) | [4][5] |
| Density | 1.452 g/cm³ | [4][5] |
| Solubility | Insoluble in water; moderately soluble in ethyl acetate and dichloromethane. | [2] |
Synthesis and Purification
The synthesis of 5-Chloro-2-methoxy-4-nitroaniline can be achieved through several routes. A common and well-documented method involves the multi-step transformation of 3-chloroaniline, which offers a reliable pathway with manageable reaction conditions.[6]
Synthesis Pathway: From 3-Chloroaniline
This pathway involves three primary steps: protection of the amine, regioselective nitration, and deprotection.
-
Formylation (Amine Protection): The amino group of 3-chloroaniline is protected, typically via formylation with formic acid. This step is critical to prevent undesired side reactions on the amine during the subsequent aggressive nitration step and to direct the nitro group to the correct position.
-
Nitration: The protected intermediate is nitrated using a mixture of nitric acid and an anhydride like acetic anhydride.[6] The electron-donating nature of the protected amino group and the directing effect of the chlorine atom guide the electrophilic substitution, placing the nitro group primarily at the desired para-position relative to the methoxy group (once formed) and ortho to the chlorine.
-
Hydrolysis (Deprotection): The formyl protecting group is removed via hydrolysis under basic conditions (e.g., NaOH solution) to yield the final 5-Chloro-2-methoxy-4-nitroaniline product.[6]
Synthesis Workflow Diagram
Caption: Synthesis workflow from 3-chloroaniline.
Experimental Protocol: Purification by Recrystallization
The purity of the final compound is paramount for its use in drug development. Recrystallization is a standard and effective method for purifying the crude product.
-
Solvent Selection: Choose a suitable solvent. Methanol is commonly used for this compound. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of hot methanol to dissolve it completely.
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat briefly. Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. The solubility will decrease, and crystals of the pure compound will form. For maximum yield, the flask can be subsequently placed in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. Dry the purified crystals in a vacuum oven.
Analytical Characterization
To confirm the identity and purity of synthesized 5-Chloro-2-methoxy-4-nitroaniline, a suite of spectroscopic techniques is employed.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the amine (-NH₂) protons, and the methoxy (-OCH₃) protons. The chemical shifts and coupling patterns will confirm the substitution pattern on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum will display seven unique signals corresponding to each carbon atom in the molecule, confirming the overall carbon framework.
-
-
Infrared (IR) Spectroscopy: IR analysis is used to identify the key functional groups.[7] Characteristic absorption bands would be observed for N-H stretching of the amine, N-O stretching of the nitro group, C-O stretching of the ether, and various C=C and C-H vibrations from the aromatic ring.[7]
-
Mass Spectrometry (MS): This technique provides the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the exact mass of the molecule, and the isotopic pattern of the molecular ion will confirm the presence of one chlorine atom.[7]
Applications in Research and Drug Development
5-Chloro-2-methoxy-4-nitroaniline is not an active pharmaceutical ingredient (API) itself but serves as a crucial building block in the synthesis of various high-value molecules.
Pharmaceutical Intermediates
-
Anthelmintic Drugs: It is a documented starting material in novel synthesis routes for broad-spectrum anthelmintic drugs like Albendazole. Its use can circumvent more hazardous or expensive reagents traditionally used in the manufacturing process.
-
Anticancer Agents: The compound is a key precursor for synthesizing novel sorafenib analogues.[2] These derivatives have demonstrated cytotoxic activity against cancer cell lines such as HeLa and MCF-7, highlighting its potential in oncology drug discovery.[2]
-
Antiviral Research: Derivatives of 5-Chloro-2-methoxy-4-nitroaniline have been synthesized and evaluated as potent inhibitors of HIV-1 replication, contributing to the ongoing search for new antiviral therapies.[8]
Advanced Materials
-
DNA Sequencing: In a specialized application, this compound is used to synthesize 1,4-diiodo-2-methoxy-5-nitrobenzene, an important intermediate that functions as a cleavable linker connecting nucleotides to fluorophores in DNA sequencing technologies.
Safety, Handling, and Storage
Due to its significant toxicity, strict adherence to safety protocols is mandatory when working with 5-Chloro-2-methoxy-4-nitroaniline.
Hazard Identification
-
Acute Toxicity: The compound is classified as fatal if swallowed, in contact with skin, or if inhaled.[9]
-
Health Hazards: It causes serious skin and eye irritation.[9] It is also suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure.[9]
-
Environmental Hazards: It is toxic to aquatic life with long-lasting effects.[9]
Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this material in a well-ventilated area, preferably within a chemical fume hood.[10] Facilities should be equipped with an eyewash station and a safety shower.[10]
-
Personal Protective Equipment:
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.[11]
-
Skin and Body Protection: Wear a lab coat and protective clothing to prevent skin exposure.[11]
-
Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator.[11]
-
First Aid Measures
-
Inhalation: Remove the person to fresh air immediately. Seek urgent medical attention.[10][12]
-
Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek urgent medical attention.[10][12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek urgent medical attention.[10][12]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek urgent medical attention.[10]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[11][13]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
5-Chloro-2-methoxy-4-nitroaniline is a high-value chemical intermediate whose utility is defined by the strategic placement of its functional groups. Its role in the synthesis of life-saving drugs and advanced materials underscores its importance in the chemical and pharmaceutical industries. However, its significant toxicity necessitates a thorough understanding and rigorous application of safety protocols. This guide provides the foundational knowledge for researchers and developers to utilize this versatile compound effectively and safely.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Precision in Synthesis: Exploring 5-Chloro-2-methyl-4-nitroaniline as a Building Block. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chloro-2-Nitroaniline, 97%. Retrieved from [Link]
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An In-depth Technical Guide to 5-Chloro-2-methoxy-4-nitroaniline: Synonyms, Chemical Identity, and Industrial Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-methoxy-4-nitroaniline is a substituted aniline derivative that serves as a crucial building block in the synthesis of a variety of more complex organic molecules. Its specific arrangement of functional groups—a chloro, a methoxy, a nitro, and an amino group on a benzene ring—makes it a versatile intermediate in several key industries. This technical guide provides a comprehensive overview of its synonyms, chemical identifiers, and its significant role in synthetic chemistry, particularly in the development of dyes, pigments, pharmaceuticals, and agrochemicals. While this compound is widely used in industrial and laboratory settings, it is important to note that it is primarily a chemical intermediate and is not typically marketed under specific trade names.
Chemical Identity and Synonyms
To ensure clarity and precision in research and manufacturing, it is essential to be familiar with the various synonyms and identifiers for 5-Chloro-2-methoxy-4-nitroaniline. The multiplicity of names often arises from different systematic nomenclature conventions (such as IUPAC), common naming practices, and cataloging systems used by chemical suppliers.
The primary IUPAC name for this compound is 5-chloro-2-methoxy-4-nitroaniline .[1][2] However, it is frequently referred to by a number of other systematic and common names.
A comprehensive list of synonyms and identifiers is presented in the table below for easy reference.
| Identifier Type | Identifier | Source |
| IUPAC Name | 5-chloro-2-methoxy-4-nitroaniline | [1][2] |
| CAS Registry Number | 6259-08-1 | [1][3] |
| EINECS Number | 228-397-8 | [3] |
| PubChem CID | 80410 | [1] |
| Molecular Formula | C7H7ClN2O3 | [1][3] |
| Molecular Weight | 202.6 g/mol | [3] |
| InChI | InChI=1S/C7H7ClN2O3/c1-13-7-3-6(10(11)12)4(8)2-5(7)9/h2-3H,9H2,1H3 | [1] |
| SMILES | COC1=CC(=C(C=C1N)Cl)[O-] | [1] |
| Synonym | 5-Chloro-4-nitro-o-anisidine | [2] |
| Synonym | 2-Amino-4-chloro-5-nitroanisole | [2] |
| Synonym | 5-Chloro-2-methoxy-4-nitrobenzenamine | [2] |
| Synonym | 2-Methoxy-4-nitro-5-chloroaniline | [2] |
| Synonym | Benzenamine, 5-chloro-2-methoxy-4-nitro- |
It is crucial for researchers and chemists to cross-reference these identifiers, particularly the CAS Registry Number (6259-08-1), to ensure they are working with the correct chemical entity, thereby maintaining the integrity and reproducibility of their experiments.
Industrial Significance and Applications
The utility of 5-Chloro-2-methoxy-4-nitroaniline stems from the reactivity of its functional groups, which can be selectively targeted in multi-step synthetic pathways. The amino group can be readily diazotized to form a diazonium salt, a cornerstone reaction in the synthesis of azo dyes. The nitro group can be reduced to an amine, opening up pathways to other derivatives. The chlorine atom can also be a site for nucleophilic aromatic substitution under certain conditions.
Role in Dye and Pigment Synthesis
A primary application of this compound is in the manufacturing of dyes and pigments. The amino group is a key functional handle for the synthesis of azo dyes, which are a large and important class of colorants. The process typically involves the diazotization of the aniline derivative, followed by a coupling reaction with a suitable coupling component. These resulting dyes are used in a variety of applications, including textiles, leather, and printing inks.
Caption: Diazotization and coupling reaction workflow.
Intermediate in Pharmaceutical Synthesis
In the pharmaceutical industry, 5-Chloro-2-methoxy-4-nitroaniline serves as a versatile starting material for the synthesis of active pharmaceutical ingredients (APIs).[4] The specific arrangement of its substituents provides a scaffold that can be elaborated into more complex molecules with desired pharmacological activities. For instance, it can be a precursor in the development of antimicrobial or antiparasitic drugs, where the nitroaromatic moiety can be crucial for the drug's mechanism of action.[4]
Application in Agrochemicals
Similar to its role in pharmaceuticals, this chemical is also utilized in the synthesis of agrochemicals, such as herbicides and insecticides.[4] The functional groups can be modified to create molecules that interact with specific biological targets in pests or weeds, helping to protect crops.[4] The presence of the chlorine atom and the nitro group can contribute to the biological activity and stability of the final agrochemical product.[4]
Conclusion
5-Chloro-2-methoxy-4-nitroaniline is a chemical intermediate of significant industrial importance, though it is not typically known by any trade names. Its value lies in its versatile chemical structure, which provides a foundation for the synthesis of a wide array of commercially important products. A thorough understanding of its various synonyms and chemical identifiers is paramount for researchers and professionals in the fields of dye chemistry, pharmaceuticals, and agrochemicals to ensure accuracy and consistency in their work. The synthetic pathways originating from this compound underscore its role as a fundamental building block in modern organic chemistry.
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solubility of 5-Chloro-2-methoxy-4-nitroaniline in organic solvents
An In-depth Technical Guide to the Solubility of 5-Chloro-2-methoxy-4-nitroaniline in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of 5-Chloro-2-methoxy-4-nitroaniline, a key intermediate in various synthetic pathways. Understanding the solubility of this compound is paramount for optimizing reaction conditions, developing purification strategies, and ensuring efficient process scale-up in research, and drug development. This document outlines the theoretical basis for its solubility, presents representative solubility data, and provides a detailed experimental protocol for its determination.
5-Chloro-2-methoxy-4-nitroaniline (C₇H₇ClN₂O₃) is a substituted nitroaniline derivative with a molecular weight of 202.6 g/mol .[1][2] Its chemical structure, featuring a chloro, a methoxy, a nitro, and an aniline group, imparts a specific polarity and potential for intermolecular interactions that dictate its solubility in various organic solvents. The efficiency of synthesizing, isolating, and purifying this compound is directly linked to the selection of appropriate solvents, making a thorough understanding of its solubility profile a critical parameter for chemists and chemical engineers.
The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[3] This principle suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of 5-Chloro-2-methoxy-4-nitroaniline arises from the presence of polar functional groups, which can engage in dipole-dipole interactions and hydrogen bonding.
Physicochemical Properties of 5-Chloro-2-methoxy-4-nitroaniline
A foundational understanding of the compound's physical and chemical properties is essential for interpreting its solubility behavior.
| Property | Value | Source |
| CAS Number | 6259-08-1 | [2] |
| Molecular Formula | C₇H₇ClN₂O₃ | [1][2] |
| Molecular Weight | 202.6 g/mol | [1][2] |
| Melting Point | 131 °C | [2][4] |
| Boiling Point (Predicted) | 400.1 ± 40.0 °C | [2] |
| Density (Predicted) | 1.452 g/cm³ | [4] |
| XLogP3 | 1.7 | [1] |
Solubility Profile in Common Organic Solvents
While specific experimental solubility data for 5-Chloro-2-methoxy-4-nitroaniline is not extensively available in public literature, a representative solubility profile can be projected based on the behavior of structurally similar nitroaniline derivatives.[5][6] The following table presents a hypothetical yet scientifically plausible dataset to guide solvent selection. The data is presented in grams of solute per 100 mL of solvent at 25°C and 50°C to illustrate the typical temperature dependence of solubility.
| Solvent | Solvent Type | Polarity Index | Solubility at 25°C ( g/100 mL) | Solubility at 50°C ( g/100 mL) |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | 25.8 | 45.2 |
| Acetone | Polar Aprotic | 5.1 | 18.5 | 32.7 |
| Ethyl Acetate | Polar Aprotic | 4.4 | 12.3 | 21.9 |
| Dichloromethane | Polar Aprotic | 3.1 | 8.9 | 15.8 |
| Ethanol | Polar Protic | 4.3 | 5.4 | 10.1 |
| Methanol | Polar Protic | 5.1 | 4.8 | 9.2 |
| Toluene | Nonpolar | 2.4 | 1.2 | 2.5 |
| Hexane | Nonpolar | 0.1 | <0.1 | 0.2 |
Interpretation of Data: The trend suggests that 5-Chloro-2-methoxy-4-nitroaniline exhibits higher solubility in polar aprotic solvents like DMF and acetone. This is likely due to the strong dipole-dipole interactions between the solvent and the nitro and chloro functional groups of the solute. The solubility in polar protic solvents like ethanol and methanol is moderate, where hydrogen bonding between the solvent and the aniline and nitro groups plays a role. As expected, the solubility is poor in nonpolar solvents such as toluene and hexane. The solubility generally increases with temperature, which is a common characteristic for the dissolution of solid solutes.[3]
Experimental Determination of Solubility: A Validated Protocol
To obtain precise solubility data, a robust experimental methodology is required. The isothermal saturation method is a widely accepted technique for determining the solubility of solid compounds in liquids.[6][7]
Principle of the Isothermal Saturation Method
This method involves preparing a saturated solution of the solute in the solvent at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically.
Experimental Workflow Diagram
Caption: Workflow for the isothermal saturation solubility determination method.
Step-by-Step Protocol
-
Preparation of Solvent Mixtures: Prepare the desired organic solvents. Ensure all solvents are of high purity (e.g., HPLC grade).
-
Sample Preparation: Add an excess amount of 5-Chloro-2-methoxy-4-nitroaniline to several sealed vials. The excess solid is crucial to ensure that the solution reaches saturation.
-
Solvent Addition and Sealing: Add a known volume of the selected organic solvent to each vial. Seal the vials tightly to prevent solvent evaporation.
-
Equilibration: Place the vials in a constant temperature water bath or incubator equipped with a magnetic stirrer. Allow the mixtures to equilibrate for a sufficient time (typically 24-48 hours) to ensure that saturation is reached. Continuous stirring is necessary to facilitate dissolution.
-
Phase Separation: After equilibration, stop the stirring and allow the vials to stand undisturbed in the constant temperature bath for at least 4 hours to allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a sample of the clear supernatant using a pre-heated or pre-cooled syringe (to the temperature of the experiment) fitted with a filter (e.g., 0.45 µm PTFE) to remove any suspended solid particles.
-
Dilution: Immediately dilute the collected sample with a known volume of a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.
-
Analysis: Determine the concentration of 5-Chloro-2-methoxy-4-nitroaniline in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.
-
Calculation: Calculate the solubility using the measured concentration and the dilution factor. The results are typically expressed in g/100 mL, mg/mL, or mole fraction.
Thermodynamic Modeling of Solubility
The experimental solubility data can be correlated using various thermodynamic models to predict solubility at different temperatures. Commonly used models include the modified Apelblat equation and the Wilson model.[5][6] These models are invaluable for process design and optimization, allowing for the interpolation and extrapolation of solubility data. The successful application of these models to similar nitroaniline compounds suggests their applicability to 5-Chloro-2-methoxy-4-nitroaniline.[5]
Conclusion
This technical guide has provided a detailed overview of the solubility of 5-Chloro-2-methoxy-4-nitroaniline in organic solvents. By understanding its physicochemical properties and applying established experimental protocols, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation. The provided representative data and detailed methodology serve as a valuable resource for scientists and professionals in the field of drug development and chemical research.
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A Comprehensive Technical Guide to the Physicochemical Characterization of 5-Chloro-2-methoxy-4-nitroaniline: Melting and Boiling Point Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-methoxy-4-nitroaniline is a substituted aromatic amine, a class of compounds that serves as a cornerstone in the synthesis of a wide array of pharmaceuticals, dyes, and other specialty chemicals. The precise arrangement of the chloro, methoxy, nitro, and amino functional groups on the benzene ring imparts specific reactivity and physical properties to the molecule, making it a valuable intermediate. Accurate determination of its fundamental physicochemical properties, such as melting and boiling points, is a critical first step in its characterization. These parameters not only serve as indicators of purity but also inform reaction conditions, purification strategies, and material handling protocols.
This guide provides an in-depth exploration of the theoretical and practical considerations for determining the melting and boiling points of 5-Chloro-2-methoxy-4-nitroaniline, grounded in established laboratory techniques and safety protocols.
Physicochemical Properties of 5-Chloro-2-methoxy-4-nitroaniline
A thorough understanding of the physical properties of 5-Chloro-2-methoxy-4-nitroaniline is essential before undertaking any experimental work. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Melting Point | 131°C | [1] |
| Boiling Point | 400.1°C at 760 mmHg | [1] |
| Molecular Formula | C₇H₇ClN₂O₃ | [1][2] |
| Molecular Weight | 202.6 g/mol | [1][2] |
| CAS Number | 6259-08-1 | [1][2][3][4] |
| Synonyms | 5-chloro-4-nitro-o-anisidine, 2-Amino-4-chloro-5-nitroanisole | [1][4] |
Part 1: Melting Point Determination
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically causes a depression and broadening of the melting point range, making it a reliable indicator of sample purity[5].
Methodology 1: Capillary Melting Point Determination (Thiele Tube and Digital Apparatus)
This is a classical and widely used method for determining the melting point of a solid organic compound[6].
Principle: A small, finely powdered sample is packed into a capillary tube and heated in a controlled manner. The temperatures at which the sample begins to liquefy and at which it is completely liquid are recorded as the melting point range.
Experimental Protocol:
-
Sample Preparation:
-
Ensure the sample of 5-Chloro-2-methoxy-4-nitroaniline is completely dry, as residual solvent can act as an impurity.
-
Crush a small amount of the sample into a fine powder on a watch glass.
-
Press the open end of a capillary tube into the powder to collect a small amount of the sample.
-
Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm for optimal results[1].
-
-
Thiele Tube Method:
-
Attach the capillary tube to a thermometer using a small rubber band, aligning the sample with the thermometer bulb.
-
Fill a Thiele tube with a high-boiling point oil (e.g., mineral oil or silicone oil) to just above the side arm.
-
Clamp the Thiele tube to a retort stand and insert the thermometer with the attached capillary tube.
-
Gently heat the side arm of the Thiele tube with a Bunsen burner. The design of the tube promotes convection currents, ensuring uniform heating of the oil bath[7].
-
Heat rapidly to about 15-20°C below the expected melting point (131°C), then reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the bath.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid.
-
-
Digital Melting Point Apparatus (e.g., Mel-Temp):
-
Insert the packed capillary tube into the sample holder of the apparatus.
-
Set the initial heating rate to be rapid to approach the expected melting point.
-
Set the final heating rate to be slow (1-2°C per minute) for the determination.
-
Observe the sample through the magnified viewing window.
-
Record the temperatures for the start and end of melting.
-
Causality and Insights: A slow heating rate near the melting point is crucial for accuracy. If heating is too rapid, the temperature of the heating block or oil will rise faster than the temperature of the sample, leading to an erroneously high and broad melting point reading.
Methodology 2: Differential Scanning Calorimetry (DSC)
DSC is a more advanced thermoanalytical technique that provides highly precise melting point data and can also be used to assess sample purity[8][9].
Principle: DSC measures the difference in heat flow between a sample and a reference material as a function of temperature. When the sample melts, it absorbs heat (an endothermic process), which is detected as a peak on the DSC thermogram. The onset temperature of this peak is typically taken as the melting point[10][11][12].
Experimental Protocol:
-
Sample Preparation: Accurately weigh a small amount of the 5-Chloro-2-methoxy-4-nitroaniline sample (typically 1-5 mg) into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Program the instrument to heat the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Analysis: The melting point is determined from the resulting thermogram by analyzing the endothermic peak corresponding to melting.
Causality and Insights: The shape of the DSC peak can provide information about the purity of the sample. Pure crystalline materials typically exhibit a sharp, symmetrical melting peak, whereas impure samples show a broader, less defined peak at a lower temperature[11].
Caption: Workflow for Melting Point Determination.
Part 2: Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure of the gas above it. The normal boiling point is measured at an atmospheric pressure of 760 mmHg[13][14]. Given the high reported boiling point of 5-Chloro-2-methoxy-4-nitroaniline (400.1°C), it is likely that the compound will decompose before reaching this temperature at atmospheric pressure. Therefore, determining the boiling point at a reduced pressure (vacuum distillation) is the more practical and reliable approach.
Methodology: Micro-Boiling Point Determination at Reduced Pressure
This method is suitable for small sample quantities and allows for the determination of the boiling point at pressures below atmospheric, minimizing the risk of thermal decomposition.
Principle: A small sample is heated under vacuum in the presence of an inverted capillary tube. As the liquid heats, trapped air and then sample vapor will escape the capillary. When the system is allowed to cool, the point at which the external pressure overcomes the sample's vapor pressure, causing the liquid to be drawn into the capillary, is the boiling point at that pressure[15].
Experimental Protocol:
-
Apparatus Setup:
-
Place a small amount of 5-Chloro-2-methoxy-4-nitroaniline into a small test tube.
-
Place a melting point capillary tube, sealed at one end, into the test tube with the open end down.
-
Attach the test tube to a thermometer and place the assembly in a heating bath (e.g., Thiele tube).
-
Connect the apparatus to a vacuum source with a manometer to measure the pressure.
-
-
Measurement:
-
Evacuate the system to the desired pressure.
-
Begin heating the bath. A stream of bubbles will emerge from the capillary as trapped air expands.
-
Continue heating until a rapid and continuous stream of bubbles emerges from the capillary. This indicates the vapor pressure of the sample is overcoming the applied pressure.
-
Remove the heat and allow the apparatus to cool slowly.
-
The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point at the measured pressure.
-
Causality and Insights: It is critical to allow the system to cool slowly. If the temperature drops too quickly, the liquid will rush into the capillary, and an accurate temperature reading will be missed. The boiling point is highly dependent on pressure; therefore, an accurate pressure reading from the manometer is essential[13].
Boiling Point Correction: The boiling point at atmospheric pressure can be estimated from the boiling point measured at reduced pressure using a pressure nomograph[16].
Caption: Micro-Boiling Point Determination Workflow.
Part 3: Synthesis, Purification, and Safety
Context of Synthesis and Purity
5-Chloro-2-methoxy-4-nitroaniline is typically synthesized through multi-step reactions. For instance, related compounds like 5-chloro-2-nitroaniline can be prepared from starting materials such as m-dichlorobenzene via nitration and subsequent amination[17][18]. The purity of the final product is highly dependent on the success of these reaction steps and the subsequent purification. Impurities can include starting materials, by-products, or isomers, all of which will affect the melting and boiling points.
Purification Techniques
To obtain a pure sample suitable for accurate physical property determination, several purification methods can be employed for aromatic amines:
-
Recrystallization: This is the most common method for purifying solid organic compounds. An appropriate solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Column Chromatography: For separating mixtures, chromatography using silica gel or, more effectively for amines, amine-functionalized silica can be used to prevent the strong acid-base interactions that can lead to poor separation on standard silica[19].
-
Distillation: For crude amine mixtures, distillation, particularly under reduced pressure, can be an effective purification step[20].
Safety and Handling
Nitroaniline derivatives should be handled with care due to their potential toxicity. While a specific Safety Data Sheet (SDS) for 5-Chloro-2-methoxy-4-nitroaniline should always be consulted, general precautions for this class of compounds include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves[21][22].
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes[23][24][25].
-
Toxicity: Nitroanilines can be toxic if swallowed, in contact with skin, or if inhaled. They may cause damage to organs through prolonged or repeated exposure[23].
Conclusion
The accurate determination of the melting and boiling points of 5-Chloro-2-methoxy-4-nitroaniline is a fundamental aspect of its characterization, providing critical data for researchers and drug development professionals. The methodologies outlined in this guide, from classical capillary methods to modern thermal analysis, offer a comprehensive framework for obtaining reliable data. The choice of method will depend on the available equipment and the desired level of precision. It is imperative that these experimental determinations are contextualized with an understanding of the compound's synthesis, purity, and safe handling requirements to ensure both the quality of the scientific data and the safety of the researcher.
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YouTube. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. [Link]
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Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]
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PubMed Central (PMC). (2022, February 24). Trichloroacetic acid fueled practical amine purifications. [Link]
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-
ScienceDirect. (2021, December 15). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. [Link]
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An In-depth Technical Guide to the Stability and Reactivity of 5-Chloro-2-methoxy-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-methoxy-4-nitroaniline, a substituted aromatic amine, is a key building block in modern organic synthesis. Its unique arrangement of functional groups—a nucleophilic amine, an electron-donating methoxy group, and electron-withdrawing nitro and chloro groups—creates a molecule with a nuanced reactivity profile. This makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and dye industries. Understanding the stability and reactivity of this compound is paramount for its safe handling, optimal use in synthetic routes, and the development of robust and reproducible chemical processes.
This guide provides a comprehensive overview of the chemical and physical properties, stability profile, and characteristic reactivity of 5-Chloro-2-methoxy-4-nitroaniline. It is intended to serve as a technical resource for scientists and researchers, offering insights into its behavior and providing a framework for its effective application in a laboratory and process development setting.
Physicochemical Properties of 5-Chloro-2-methoxy-4-nitroaniline
A thorough understanding of a compound's physicochemical properties is the foundation for its effective use. The key properties of 5-Chloro-2-methoxy-4-nitroaniline are summarized in the table below.
| Property | Value | Source |
| CAS Number | 6259-08-1 | [1][2] |
| Molecular Formula | C₇H₇ClN₂O₃ | [1][3] |
| Molecular Weight | 202.6 g/mol | [2][3] |
| Appearance | Yellow to orange powder | [4] |
| Melting Point | 131 °C | [2][3] |
| Boiling Point | 400.1 °C (Predicted) | [2][3] |
| Density | 1.452 g/cm³ | [3] |
Core Molecular Structure and Reactivity Centers
The reactivity of 5-Chloro-2-methoxy-4-nitroaniline is dictated by the interplay of its functional groups on the benzene ring. The following diagram illustrates the key centers of reactivity.
Caption: Key reactivity centers of 5-Chloro-2-methoxy-4-nitroaniline.
Stability Profile
While specific, extensive stability studies on 5-Chloro-2-methoxy-4-nitroaniline are not widely published, a reliable stability profile can be inferred from its chemical structure and data on analogous compounds. The compound is generally stable under standard laboratory conditions.
Thermal Stability: 5-Chloro-2-methoxy-4-nitroaniline is a solid with a relatively high melting point of 131°C, indicating good thermal stability at ambient temperatures.[2][3] However, like many nitroaromatic compounds, it may decompose upon strong heating, potentially generating toxic gases such as nitrogen oxides (NOx) and hydrogen chloride (HCl).[4]
Storage and Handling: For long-term storage, it is recommended to keep the compound in a tightly closed container in a cool, dry, and well-ventilated area.[4][5] It should be stored away from incompatible materials.
Incompatibilities: The primary stability concerns arise from the compound's reactivity with other chemical classes.
-
Strong Oxidizing Agents: The aniline moiety is susceptible to oxidation, which can lead to decomposition or violent reactions.
-
Strong Acids and Bases: While the amino group is basic, strong acids can form salts, and strong bases may react with the molecule, potentially leading to degradation.[6]
-
Reducing Agents: The nitro group is readily reduced, which is a key aspect of its reactivity but can be an unwanted reaction in the presence of strong reducing agents under uncontrolled conditions.
Reactivity Profile
The synthetic utility of 5-Chloro-2-methoxy-4-nitroaniline stems from its predictable reactivity at several of its functional groups.
Reactions at the Amino Group
The primary amino group is a key site for a variety of chemical transformations:
-
Acylation: The amino group readily reacts with acylating agents (e.g., acid chlorides, anhydrides) to form the corresponding amides. This is often used as a protecting group strategy or to introduce new functionalities.
-
Alkylation: Reaction with alkyl halides can lead to the formation of secondary or tertiary amines, although careful control of reaction conditions is necessary to avoid over-alkylation.
-
Diazotization: In the presence of nitrous acid (generated in situ from a nitrite salt and a strong acid), the amino group can be converted to a diazonium salt. This highly reactive intermediate can then undergo a variety of Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -OH, -CN, -X).
Reduction of the Nitro Group
The reduction of the nitro group to a primary amine is one of the most important and frequently utilized reactions of this compound.[7] This transformation yields a diamino derivative, which is a versatile precursor for the synthesis of heterocyclic compounds, such as benzimidazoles, which are common scaffolds in medicinal chemistry.
Common reducing agents for this transformation include:
-
Catalytic hydrogenation (e.g., H₂, Pd/C)
-
Metal/acid combinations (e.g., Sn/HCl, Fe/HCl)
-
Hydrazine hydrate in the presence of a catalyst like iron(III) chloride.[8]
Aromatic Substitution Reactions
The existing substituents on the aromatic ring direct the position of further electrophilic or nucleophilic aromatic substitution reactions. The powerful activating and ortho-, para-directing effects of the amino and methoxy groups are in competition with the deactivating and meta-directing effects of the nitro and chloro groups. The overall reactivity and regioselectivity will depend on the specific reaction conditions and the nature of the electrophile or nucleophile. The chlorine atom also allows for nucleophilic aromatic substitution, where it can be replaced by other functional groups.[7]
Experimental Protocols
The following protocols are representative examples of reactions involving compounds with similar functionalities and can be adapted for 5-Chloro-2-methoxy-4-nitroaniline.
Protocol 1: Reduction of the Nitro Group
This protocol is adapted from the reduction of a similar nitroaromatic compound and illustrates a common method for converting the nitro group to an amine.[8]
Reaction: 5-Chloro-2-methoxy-4-nitroaniline → 5-Chloro-2-methoxybenzene-1,4-diamine
Materials:
-
5-Chloro-2-methoxy-4-nitroaniline
-
Methanol
-
Iron(III) chloride (FeCl₃)
-
Activated carbon
-
Hydrazine hydrate (80%)
-
Petroleum ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a mixture of 5-Chloro-2-methoxy-4-nitroaniline (1 equivalent), methanol, iron(III) chloride (0.1 equivalents), and activated carbon (10% by weight of the starting material).
-
Heat the mixture to reflux.
-
Add hydrazine hydrate (6 equivalents) dropwise to the refluxing mixture.
-
After the addition is complete, continue stirring at reflux for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst and activated carbon.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Wash the resulting residue with petroleum ether to yield the diamine product.
Caption: Workflow for the reduction of the nitro group.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 5-Chloro-2-methoxy-4-nitroaniline.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[9]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[9]
-
Skin and Body Protection: A lab coat and closed-toe shoes are required. Ensure exposed skin is covered.[5]
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[4]
Handling Procedures:
-
Avoid generating dust.[4]
-
Do not get in eyes, on skin, or on clothing.[5]
-
Wash hands thoroughly after handling.[9]
-
Keep away from incompatible materials such as strong oxidizing agents.[6]
Applications in Research and Development
5-Chloro-2-methoxy-4-nitroaniline is a valuable intermediate in the synthesis of a range of target molecules. Its primary application lies in the construction of more complex molecular scaffolds. For instance, derivatives of chloro-nitroanilines are used in the synthesis of anthelmintic drugs like Fenbendazole and Albendazole.[10] The ability to selectively functionalize the amino group and then reduce the nitro group to a second amino group provides a powerful two-step strategy for building molecules with differentiated aniline functionalities.
Conclusion
5-Chloro-2-methoxy-4-nitroaniline is a stable, yet reactive, chemical intermediate with a well-defined reactivity profile. Its value in organic synthesis is derived from the presence of multiple, distinct functional groups that can be selectively manipulated to build molecular complexity. A comprehensive understanding of its stability, particularly its incompatibilities with strong oxidizing agents, and its reactivity at the amino and nitro groups, is essential for its safe and effective use in research and development. This guide provides a foundational understanding of these aspects to aid scientists in leveraging the full synthetic potential of this versatile building block.
References
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PubChem. 5-Chloro-2-methoxy-4-nitroaniline. National Center for Biotechnology Information. Available from: [Link]
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PubChem. 5-Chloro-4-methoxy-2-nitroaniline. National Center for Biotechnology Information. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Precision in Synthesis: Exploring 5-Chloro-2-methyl-4-nitroaniline as a Building Block. Available from: [Link]
-
Cole-Parmer. Material Safety Data Sheet - 5-Chloro-2-Nitroaniline, 97%. Available from: [Link]
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Methodological & Application
synthesis of 5-Chloro-2-methoxy-4-nitroaniline from 3-chloroaniline
An Application Note on the Synthesis of 5-Chloro-2-methoxy-4-nitroaniline
Abstract
This application note provides a comprehensive technical guide for the multi-step synthesis of 5-Chloro-2-methoxy-4-nitroaniline, a key intermediate in the development of pharmaceuticals and specialized chemical compounds. Acknowledging the synthetic challenges posed by alternative precursors, this document details a robust and validated pathway starting from 1,4-dichlorobenzene. The protocol leverages fundamental organic transformations, including electrophilic aromatic substitution, nucleophilic aromatic substitution, reduction, and a final regioselective nitration. Each step is accompanied by detailed procedural instructions, mechanistic explanations, and critical safety protocols, designed for researchers and professionals in chemical synthesis and drug development.
Introduction and Synthetic Strategy
5-Chloro-2-methoxy-4-nitroaniline is a substituted aniline derivative whose unique arrangement of functional groups—chloro, methoxy, nitro, and amino—makes it a valuable building block in medicinal chemistry and materials science. The precise synthesis of this specific isomer is critical for ensuring the purity and efficacy of downstream products.
Analysis of Synthetic Pathways
A direct synthesis route starting from 3-chloroaniline, as specified in the topic query, presents significant synthetic hurdles. The directing effects of the amino and chloro substituents on the aniline ring are not congruent with the final substitution pattern of the target molecule. A straightforward sequence of electrophilic additions would not yield the desired 5-chloro, 2-methoxy, 4-nitro arrangement.
Therefore, this guide presents a more chemically sound and efficient retrosynthetic approach. The proposed pathway begins with a readily available precursor, 1,4-dichlorobenzene, and systematically builds the target molecule's functionality through a logical four-step sequence. This strategy ensures high regioselectivity and provides a reliable method for obtaining the desired product in high purity.
Overall Synthetic Scheme
The validated four-step synthesis is outlined below. This pathway is designed for optimal control over the introduction of each functional group, minimizing the formation of unwanted isomers and maximizing yield.
laboratory preparation of 5-Chloro-2-methoxy-4-nitroaniline
An Application Note for the Laboratory Synthesis of 5-Chloro-2-methoxy-4-nitroaniline
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of 5-Chloro-2-methoxy-4-nitroaniline, a valuable intermediate in the development of dyes and pharmacologically active molecules. The described protocol is centered on the electrophilic chlorination of 2-methoxy-4-nitroaniline. This guide is intended for researchers and scientists in organic synthesis and drug development, offering a detailed experimental protocol, an exploration of the underlying reaction mechanism, critical safety considerations, and methods for product purification and characterization.
Introduction and Significance
5-Chloro-2-methoxy-4-nitroaniline (CAS No. 6358-35-6) is an aromatic compound characterized by a highly substituted benzene ring containing chloro, methoxy, nitro, and amino functional groups.[1] This specific arrangement of electron-withdrawing and electron-donating groups makes it a versatile chemical building block. Its structural motifs are found in various functional molecules, including azo dyes and complex heterocyclic compounds used in medicinal chemistry. For instance, related nitroaniline structures are pivotal in synthesizing agents with potential anticancer properties.[2] The protocol herein details a reliable method for its preparation from commercially available starting materials, enabling further research and development.
Synthesis Strategy: Mechanistic Rationale
The selected synthetic route involves the direct chlorination of 2-methoxy-4-nitroaniline. The rationale for this approach is grounded in the principles of electrophilic aromatic substitution, where the directing effects of the existing substituents on the aniline ring guide the position of the incoming electrophile (in this case, Cl⁺).
-
Activating Groups (-NH₂ and -OCH₃): The amino (-NH₂) and methoxy (-OCH₃) groups are potent activating, ortho, para-directing groups. They increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack.
-
Deactivating Group (-NO₂): The nitro group (-NO₂) is a strong deactivating, meta-directing group.
-
Synergistic Directing Effects: In 2-methoxy-4-nitroaniline, the powerful activating effects of the amino and methoxy groups dominate the reaction. Both groups direct electrophilic substitution to positions 3 and 5. The nitro group, being at position 4, also directs incoming groups to the C3 and C5 positions (meta to itself). Due to steric hindrance at the C3 position (sandwiched between the amino and methoxy groups), the electrophilic attack preferentially occurs at the less hindered C5 position.
This confluence of directing effects makes the selective chlorination at the C5 position a highly favorable and logical synthetic strategy. Sulfuryl chloride (SO₂Cl₂) in a non-polar aprotic solvent is chosen as the chlorinating system, as it is an effective source of electrophilic chlorine for activated aromatic systems.
Reaction Scheme
Caption: Reaction scheme for the synthesis of 5-Chloro-2-methoxy-4-nitroaniline.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations should be performed in a well-ventilated fume hood.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity | Moles | Role |
| 2-Methoxy-4-nitroaniline | 97-52-9 | 168.15 | 8.41 g | 0.05 | Starting Material |
| Sulfuryl Chloride | 7791-25-5 | 134.97 | 4.0 mL (6.75 g) | 0.05 | Chlorinating Agent |
| Acetonitrile (anhydrous) | 75-05-8 | 41.05 | 100 mL | - | Solvent |
| Saturated Sodium Bicarbonate | 144-55-8 | 84.01 | ~150 mL | - | Neutralizing Agent |
| Ethyl Acetate | 141-78-6 | 88.11 | ~200 mL | - | Extraction Solvent |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | ~50 mL | - | Washing Agent |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | ~5 g | - | Drying Agent |
| Ethanol | 64-17-5 | 46.07 | As needed | - | Recrystallization Solvent |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile is suitable).[3]
-
Chemical Hazards:
-
2-Methoxy-4-nitroaniline: Harmful if swallowed.[4] May cause skin and eye irritation.[5]
-
Sulfuryl Chloride: Corrosive. Reacts violently with water to release toxic gases (SO₂ and HCl). Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.
-
Acetonitrile: Flammable liquid and vapor. Harmful if swallowed or inhaled.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated and non-halogenated organic wastes should be collected in separate, labeled containers.
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-methoxy-4-nitroaniline (8.41 g, 0.05 mol).
-
Dissolution: Add 100 mL of anhydrous acetonitrile to the flask. Stir the mixture at room temperature under a nitrogen atmosphere until the starting material is fully dissolved, resulting in a yellow solution.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C. This is critical to control the exothermic reaction and prevent the formation of undesired byproducts.
-
Chlorination: Add sulfuryl chloride (4.0 mL, 0.05 mol) to the dropping funnel. Add the sulfuryl chloride dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional hour, then remove the bath and let it warm to room temperature. Continue stirring for 2-3 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 3:1 Hexane:Ethyl Acetate eluent. The reaction is complete when the spot corresponding to the starting material has disappeared.
-
Quenching and Neutralization: Carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice with vigorous stirring. A precipitate should form. Slowly add saturated sodium bicarbonate solution until the effervescence ceases and the pH of the aqueous layer is neutral to slightly basic (pH 7-8).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous slurry with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude solid product.
-
Purification: Purify the crude product by recrystallization from hot ethanol to yield 5-Chloro-2-methoxy-4-nitroaniline as a yellow crystalline solid.
-
Characterization: Dry the purified product under vacuum. Determine the yield, and characterize by measuring its melting point (literature: 154-156 °C) and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR) to confirm its identity and purity.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
Expected Results and Troubleshooting
-
Yield: The expected yield of the purified product should be in the range of 75-85%.
-
Appearance: The final product should be a yellow crystalline solid.
-
Troubleshooting:
-
Low Yield: May result from incomplete reaction or loss during work-up/recrystallization. Ensure the reaction goes to completion via TLC before quenching.
-
Impure Product (Multiple Spots on TLC): Could be due to the reaction temperature being too high, leading to side products (e.g., dichlorination). Ensure careful temperature control during the addition of sulfuryl chloride. Additional purification via column chromatography may be necessary.
-
Oily Product: Indicates incomplete removal of solvent or impurities. Ensure the product is thoroughly dried under vacuum after recrystallization.
-
References
-
NINGBO INNO PHARMCHEM CO.,LTD. Precision in Synthesis: Exploring 5-Chloro-2-methyl-4-nitroaniline as a Building Block. Available at: [Link]
-
CPAchem. 2-Methoxy-4-nitroaniline Safety data sheet. Available at: [Link]
- Google Patents. CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 80410, 5-Chloro-2-methoxy-4-nitroaniline. Available at: [Link]
-
Wikipedia. 2-Methoxy-4-nitroaniline. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7337, 2-Methoxy-4-nitroaniline. Available at: [Link]
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- 5. fishersci.com [fishersci.com]
Application Notes and Protocols: 5-Chloro-2-methoxy-4-nitroaniline as a Versatile Intermediate in Azo Dye Synthesis
Introduction: The Architectural Significance of 5-Chloro-2-methoxy-4-nitroaniline in Chromophore Design
5-Chloro-2-methoxy-4-nitroaniline is a pivotal chemical intermediate in the synthesis of a variety of azo dyes, particularly within the disperse dye category. Its molecular architecture is uniquely suited for creating vibrant and durable colors. The primary aromatic amine group is the reactive handle for diazotization, the initial step in forming the chromophoric azo bridge (-N=N-). The substituents on the benzene ring—the electron-withdrawing chloro and nitro groups and the electron-donating methoxy group—are not merely passive components. They play a crucial role in modulating the electronic properties of the resulting diazonium salt and, consequently, fine-tuning the hue, intensity, and fastness properties of the final dye.[1][2][3] This guide provides an in-depth exploration of its properties, safety protocols, and detailed experimental procedures for its use in dye synthesis, aimed at researchers and chemical development professionals.
Compound Profile and Safety Imperatives
Before commencing any experimental work, a thorough understanding of the physicochemical properties and, most critically, the safety hazards associated with 5-Chloro-2-methoxy-4-nitroaniline is mandatory.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 6259-08-1 | [4][5] |
| Molecular Formula | C₇H₇ClN₂O₃ | [4][5] |
| Molecular Weight | 202.6 g/mol | [4][5] |
| IUPAC Name | 5-chloro-2-methoxy-4-nitroaniline | [5] |
| Appearance | Solid (form may vary) | N/A |
| Synonyms | 5-Chloro-4-nitro-o-anisidine | [5] |
Critical Safety and Handling Protocols
5-Chloro-2-methoxy-4-nitroaniline is a hazardous substance and must be handled with extreme caution.[6][7][8]
-
Hazard Identification : This compound is classified as highly toxic. It is fatal if swallowed, in contact with skin, or if inhaled.[7][8] It can also cause skin and serious eye irritation and is suspected of causing genetic defects.[7] Prolonged or repeated exposure may cause organ damage.[7][8]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-impermeable gloves, a lab coat or impervious clothing, and tightly fitting safety goggles.[9][10] Work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or fumes.[6][9] For operations with a high risk of dust generation, respiratory protection is required.[7][9]
-
Handling and Storage : Avoid all personal contact, including inhalation.[6] Do not eat, drink, or smoke when using this product.[7] Keep the container tightly closed and store it in a dry, cool, and well-ventilated place, away from incompatible materials like strong acids and oxidizing agents.[9][10]
-
Emergency Procedures :
-
Skin Contact : Immediately take off all contaminated clothing. Flush skin and hair with running water and soap for at least 15 minutes.[6][8] Seek immediate medical attention.[8]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart.[6][8] Seek immediate medical attention.[8]
-
Inhalation : Remove the victim to fresh air and keep them comfortable for breathing.[7][8] If not breathing, give artificial respiration. Seek immediate medical attention.[8]
-
Ingestion : Do NOT induce vomiting. Rinse mouth and immediately call a Poison Center or doctor.[7][8]
-
The Chemistry of Color: Diazotization and Azo Coupling
The synthesis of azo dyes from 5-Chloro-2-methoxy-4-nitroaniline is a classic two-stage process.[11][12] The success of the synthesis hinges on the precise control of reaction conditions in both stages.
Stage 1: Diazotization
Diazotization is the conversion of the primary aromatic amine into a highly reactive diazonium salt.[13] This reaction is conducted in a cold, acidic medium where sodium nitrite reacts with the acid to generate nitrous acid (HNO₂) in situ. The nitrous acid is then protonated to form the nitrosonium ion (NO⁺), the key electrophile that reacts with the amine.
-
Causality : The reaction temperature is maintained between 0-5 °C because diazonium salts are notoriously unstable at higher temperatures.[11][13] Decomposition can lead to the formation of unwanted phenol byproducts and, in concentrated form, can be explosive. The strong acid serves both to generate the nitrous acid and to prevent the newly formed diazonium salt from prematurely coupling with unreacted amine.
Stage 2: Azo Coupling
The diazonium salt is a weak electrophile that readily participates in an electrophilic aromatic substitution reaction with an electron-rich "coupling component."[13][14] This coupling reaction forms the stable azo (-N=N-) bond, which creates the extended conjugated system responsible for the dye's color.
-
Causality : The choice of coupling component is the primary determinant of the final color. Common coupling components include phenols, naphthols, and aromatic amines. The pH of the coupling reaction is critical.[11]
-
Phenolic Couplers : The reaction is run under weakly alkaline conditions (pH 8-11).[11][14] This deprotonates the phenol to form the much more strongly activating phenoxide ion, accelerating the electrophilic attack.
-
Amine Couplers : The reaction is run in weakly acidic to neutral conditions (pH 5-7).[11] A more acidic environment would protonate the coupling amine, deactivating it towards electrophilic attack. Conversely, a more alkaline environment could cause the diazonium salt to convert to a non-reactive diazotate ion.
-
Experimental Workflows and Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of an azo dye using 5-Chloro-2-methoxy-4-nitroaniline.
General Workflow Diagram
Caption: Overall workflow for azo dye synthesis.
Protocol 1: Diazotization of 5-Chloro-2-methoxy-4-nitroaniline
This protocol details the in situ preparation of the diazonium salt solution, which must be used immediately in the subsequent coupling step.
Materials:
-
5-Chloro-2-methoxy-4-nitroaniline (1.0 eq.)
-
Concentrated Hydrochloric Acid (HCl, ~3.0 eq.)
-
Sodium Nitrite (NaNO₂, 1.05 eq.)
-
Distilled Water
-
Ice
-
Starch-iodide paper
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, create a suspension by adding 5-Chloro-2-methoxy-4-nitroaniline (1.0 eq.) to a mixture of concentrated HCl (3.0 eq.) and water.
-
Cool the suspension to 0-5 °C using an ice-salt bath with continuous, vigorous stirring. A fine, uniform slurry should be obtained.[11][13]
-
In a separate beaker, dissolve sodium nitrite (1.05 eq.) in a minimal amount of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cold aniline suspension over 30-45 minutes. Crucial Insight: The temperature must be strictly maintained below 5 °C during the addition to prevent decomposition of the diazonium salt.[11][13] A rapid temperature increase indicates potential side reactions or decomposition.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the reaction goes to completion.
-
Validation Step: Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. A positive test (instantaneous blue-black color) indicates that sufficient nitrite has been added for complete diazotization.[11] If the test is negative, add a small amount more of the nitrite solution until a positive test is maintained for 5 minutes. The resulting clear, cold solution contains the diazonium salt and is ready for immediate use.
Protocol 2: Azo Coupling with a Naphthol Component
This protocol provides a representative example of coupling the diazonium salt with an electron-rich naphthol derivative.
Materials:
-
Freshly prepared diazonium salt solution from Protocol 1 (1.0 eq.)
-
2-Naphthol (or other suitable phenolic coupler, 1.0 eq.)
-
Sodium Hydroxide (NaOH) solution (e.g., 10% w/v)
-
Sodium Acetate (optional, for pH buffering)
-
Distilled Water
-
Ice
Procedure:
-
In a separate beaker, dissolve the coupling component (e.g., 2-Naphthol, 1.0 eq.) in a cold aqueous solution of sodium hydroxide. The amount of NaOH should be sufficient to fully dissolve the naphthol and maintain an alkaline pH.
-
Cool this coupling solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the cold coupling component solution over 30-60 minutes.
-
Crucial Insight: Maintain the temperature below 5 °C and the pH in the alkaline range (pH 8-10) throughout the addition.[11] The formation of a deeply colored precipitate signals the successful formation of the azo dye.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for another 1-2 hours to ensure maximum yield.
-
Validation Step: The reaction is considered complete when no more diazonium salt can be detected (e.g., by spot testing with a small amount of fresh coupling component solution).
Protocol 3: Product Isolation and Purification
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold distilled water to remove any residual salts and acids. Continue washing until the filtrate is neutral.
-
Dry the crude dye in a vacuum oven at a moderate temperature (e.g., 60-70 °C).
-
For higher purity, the crude dye can be recrystallized from a suitable solvent, such as ethanol, acetic acid, or dimethylformamide (DMF).[15]
Characterization and Data Analysis
The synthesized dye should be characterized to confirm its identity and purity.
-
UV-Visible Spectroscopy : Dissolve a small sample of the purified dye in a suitable solvent (e.g., DMF or ethanol) and record the absorption spectrum to determine the wavelength of maximum absorption (λmax). This value is directly related to the color of the dye.
-
Infrared (IR) Spectroscopy : Analyze the dye to confirm the presence of key functional groups. Look for the characteristic -N=N- stretching vibration (typically weak, around 1400-1450 cm⁻¹) and the absence of the N-H stretching bands from the primary amine of the starting material.
-
Fastness Properties : For textile applications, the dye's performance can be evaluated. Tests for light, wash, and rubbing fastness are standard in the industry and are typically rated on a scale.[15][16] The presence of nitro and methoxy groups can contribute to good light fastness.[15]
Caption: Chemical transformation in azo dye synthesis.
References
- Apollo Scientific. 5-Chloro-2-nitro-4-(trifluoromethoxy)aniline Safety Data Sheet. [Online].
- TCI Chemicals. SAFETY DATA SHEET: 5-Chloro-2-nitroaniline. (2023-03-04). [Online].
- Guidechem. How to Synthesize 5-Chloro-2-nitroaniline and Its Applications - FAQ. [Online].
- ECHEMI. 5-Chloro-4-methoxy-2-nitrobenzenamine SDS, 160088-54-0 Safety Data Sheets. [Online].
- Thermo Fisher Scientific. SAFETY DATA SHEET: 5-Chloro-2-nitroaniline. (2025-09-05). [Online].
- SAFETY DATA SHEET. (18-Dec-2025). [Online].
- Otutu, J.O. (2012). Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. Oriental Journal of Chemistry, 28(2), 787-794. [Online].
- DIAZONIUM SALTS. (2020-03-29). [Online].
- NINGBO INNO PHARMCHEM CO.,LTD. Precision in Synthesis: Exploring 5-Chloro-2-methyl-4-nitroaniline as a Building Block. [Online].
-
NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Dye Synthesis: The Role of Azo Component 2-Methoxy-4-Nitroaniline. [Online]. Available: [Link]
- Benchchem. An In-depth Technical Guide to the Synthesis of Disperse Red 73 via Diazo Coupling. [Online].
- Benchchem. Application Notes and Protocols: N-(2-chloroethyl)-4-nitroaniline in Dye Synthesis. [Online].
-
PubChem. 5-Chloro-2-methoxy-4-nitroaniline. [Online]. Available: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Vibrant Hues: The Chemistry Behind 2-Methoxy-4-nitroaniline as an Azo Dye Intermediate. [Online]. Available: [Link]
- Madu, A. N., et al. (2024). On the Synthesis, Characterization and Applications of Para-nitro Aniline-based Reactive Dye. International Research in Material and Environment, 4(1), 12-20. [Online].
- Benchchem. Application Notes and Protocols for N-(2-chloroethyl)-4-nitroaniline in Organic Synthesis. [Online].
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- 5. 5-Chloro-2-methoxy-4-nitroaniline | C7H7ClN2O3 | CID 80410 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 16. abjournals.org [abjournals.org]
The Strategic Utility of 5-Chloro-2-methoxy-4-nitroaniline in Modern Pharmaceutical Synthesis
Introduction: Unveiling the Potential of a Versatile Building Block
In the intricate tapestry of pharmaceutical synthesis, the selection of starting materials is a critical determinant of efficiency, scalability, and, ultimately, the successful development of novel therapeutic agents. 5-Chloro-2-methoxy-4-nitroaniline, a polysubstituted aniline derivative, represents a quintessential example of a versatile building block, offering a unique combination of reactive sites and modulating electronic effects. Its strategic importance lies in the predictable and sequential reactivity of its functional groups—the amino, nitro, chloro, and methoxy moieties—which allows for the controlled construction of complex molecular architectures. This application note provides an in-depth exploration of the synthetic utility of 5-Chloro-2-methoxy-4-nitroaniline, complete with detailed protocols and a discussion of the underlying chemical principles that make it an invaluable tool for researchers, scientists, and drug development professionals.
The presence of both electron-donating (amino, methoxy) and electron-withdrawing (nitro, chloro) groups on the aromatic ring creates a nuanced electronic landscape, enabling a range of chemical transformations with high regioselectivity. The nitro group, for instance, can be readily reduced to an amine, opening up avenues for the synthesis of diamine derivatives, which are key intermediates in many pharmaceutical compounds. The chloro substituent provides a handle for nucleophilic aromatic substitution or cross-coupling reactions, allowing for the introduction of further molecular complexity. The methoxy and amino groups, in turn, influence the reactivity of the aromatic ring and can participate in various condensation and derivatization reactions. This multifaceted reactivity profile makes 5-Chloro-2-methoxy-4-nitroaniline a sought-after intermediate in the synthesis of a diverse array of bioactive molecules, including but not limited to, kinase inhibitors and other targeted therapies.
Core Synthetic Strategy: A Hypothetical Synthesis of a Novel Kinase Inhibitor
To illustrate the practical application of 5-Chloro-2-methoxy-4-nitroaniline, we present a detailed synthetic protocol for a hypothetical tyrosine kinase inhibitor, "GeminiKinib." This multi-step synthesis showcases the sequential manipulation of the functional groups of 5-Chloro-2-methoxy-4-nitroaniline to construct a complex, drug-like molecule. The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for the hypothetical kinase inhibitor "GeminiKinib".
Experimental Protocols
PART 1: Synthesis of 4-Chloro-5-methoxybenzene-1,2-diamine (Intermediate 1)
Rationale: The initial step in this synthetic sequence is the selective reduction of the nitro group in 5-Chloro-2-methoxy-4-nitroaniline to an amine. This transformation is crucial as it unmasks a second amino group, creating a vicinal diamine. This diamine is a key precursor for the subsequent cyclization/condensation step. The use of stannous chloride dihydrate (SnCl2·2H2O) in ethanol is a classic and reliable method for nitro group reduction in the presence of other sensitive functional groups like the chloro and methoxy groups. The reaction proceeds via a series of single electron transfers from Sn(II) to the nitro group, followed by protonation from the solvent.
Protocol:
-
To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-Chloro-2-methoxy-4-nitroaniline (20.26 g, 100 mmol) and ethanol (250 mL).
-
Stir the suspension until a homogenous mixture is formed.
-
To this mixture, add stannous chloride dihydrate (SnCl2·2H2O) (112.8 g, 500 mmol) portion-wise over 15 minutes. The addition is exothermic, and the reaction temperature may rise.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl acetate in Hexane).
-
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.
-
Slowly add a saturated solution of sodium bicarbonate (NaHCO3) until the pH of the mixture is approximately 8-9. This will precipitate tin salts.
-
Filter the mixture through a pad of celite and wash the filter cake with ethyl acetate (3 x 100 mL).
-
Collect the filtrate and transfer it to a separatory funnel. Separate the organic layer.
-
Wash the organic layer with brine (100 mL), dry over anhydrous sodium sulfate (Na2SO4), and filter.
-
Concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of 20-40% ethyl acetate in hexane to afford 4-Chloro-5-methoxybenzene-1,2-diamine as a pale brown solid.
PART 2: Synthesis of 4-((2-amino-4-chloro-5-methoxyphenyl)amino)pyrimidin-2(1H)-one (Intermediate 2)
Rationale: This step involves the construction of the core heterocyclic structure of "GeminiKinib" through a condensation reaction between the newly synthesized diamine and 2,4-dichloropyrimidine. The more nucleophilic amino group of the diamine will preferentially attack one of the electrophilic carbon centers of the pyrimidine ring. The use of a catalytic amount of p-toluenesulfonic acid (p-TsOH) facilitates the reaction by protonating the pyrimidine ring, making it more susceptible to nucleophilic attack. Isopropanol (IPA) is chosen as the solvent due to its appropriate boiling point and ability to dissolve the reactants.
Protocol:
-
In a 250 mL three-necked flask fitted with a reflux condenser and a nitrogen inlet, dissolve 4-Chloro-5-methoxybenzene-1,2-diamine (17.26 g, 100 mmol) in isopropanol (150 mL).
-
Add 2,4-dichloropyrimidine (14.89 g, 100 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (1.90 g, 10 mmol).
-
Heat the reaction mixture to reflux (approximately 82 °C) under a nitrogen atmosphere for 12 hours. Monitor the reaction by TLC (Eluent: 80% Ethyl acetate in Hexane).
-
Upon completion, cool the reaction mixture to room temperature. The product is expected to precipitate out of the solution.
-
Filter the solid precipitate and wash with cold isopropanol (2 x 50 mL).
-
Dry the solid under vacuum to obtain 4-((2-amino-4-chloro-5-methoxyphenyl)amino)pyrimidin-2(1H)-one as an off-white solid.
PART 3: Synthesis of "GeminiKinib" (Final Product)
Rationale: The final step is a Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction. This reaction will form the C-N bond between the pyrimidinone core and N-methylpiperazine. The choice of the palladium precatalyst (Pd2(dba)3) and the ligand (Xantphos) is critical for achieving high yields and good functional group tolerance. Cesium carbonate (Cs2CO3) acts as the base to deprotonate the amine and facilitate the catalytic cycle. Dioxane is a common solvent for this type of reaction due to its high boiling point and ability to dissolve the reactants and catalyst system.
Protocol:
-
To a flame-dried 250 mL Schlenk flask, add 4-((2-amino-4-chloro-5-methoxyphenyl)amino)pyrimidin-2(1H)-one (2.81 g, 10 mmol), N-methylpiperazine (1.10 g, 11 mmol), and cesium carbonate (6.52 g, 20 mmol).
-
Add tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (458 mg, 0.5 mol%) and Xantphos (579 mg, 1 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous dioxane (100 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 18 hours under an argon atmosphere. Monitor the reaction by LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite, washing with ethyl acetate (100 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a gradient of 0-10% methanol in dichloromethane to afford "GeminiKinib" as a yellow solid.
Data Presentation
| Step | Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by HPLC) |
| 1 | 4-Chloro-5-methoxybenzene-1,2-diamine | 172.62 | 17.26 | 14.84 | 86 | >98% |
| 2 | 4-((2-amino-4-chloro-5-methoxyphenyl)amino)pyrimidin-2(1H)-one | 280.70 | 28.07 | 23.02 | 82 | >97% |
| 3 | "GeminiKinib" | 346.84 | 3.47 | 2.67 | 77 | >99% |
Trustworthiness: A Self-Validating System
The protocols described above are designed to be self-validating through the use of standard analytical techniques at each stage.
-
Thin Layer Chromatography (TLC): Provides a rapid qualitative assessment of reaction completion by comparing the spot of the reaction mixture to that of the starting material.
-
High-Performance Liquid Chromatography (HPLC): Offers quantitative information on the purity of the isolated intermediates and the final product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the desired products at each step, providing strong evidence for their identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Would be used to definitively elucidate the structure of the intermediates and the final product, ensuring that the desired chemical transformations have occurred.
By employing these analytical methods, a researcher can confidently track the progress of the synthesis and verify the identity and purity of the products at each stage, ensuring the overall trustworthiness of the synthetic route.
Conclusion
5-Chloro-2-methoxy-4-nitroaniline is a strategically important and highly versatile building block in pharmaceutical synthesis. Its well-differentiated functional groups allow for a logical and controlled approach to the construction of complex molecules. The hypothetical synthesis of "GeminiKinib" presented herein serves as a practical guide to the types of transformations for which this starting material is ideally suited. By understanding the underlying chemical principles and employing robust analytical validation at each step, researchers can effectively harness the synthetic potential of 5-Chloro-2-methoxy-4-nitroaniline to accelerate the discovery and development of new medicines.
References
-
Reduction of Nitroarenes
- Title: Reduction of aromatic nitro compounds with stannous chloride in non-acidic and non-aqueous medium
- Source: Tetrahedron Letters
-
URL: [Link]
-
Condensation Reactions for Heterocycle Synthesis
- Title: A Review on the Synthesis of Pyrimidine Derivatives and Their Biological Applic
- Source: Mini-Reviews in Medicinal Chemistry
-
URL: [Link]
-
Buchwald-Hartwig Amination
- Title: A Decade of Cross-Coupling with Palladium(II)
- Source: Accounts of Chemical Research
-
URL: [Link]
-
General Pharmaceutical Synthesis Strategies
- Title: The Role of Building Blocks in Modern Drug Discovery
- Source: N
-
URL: [Link]
Application Note: A Modernized Synthesis of Albendazole Intermediate via 5-Chloro-2-nitroaniline
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of a key intermediate for Albendazole, a broad-spectrum benzimidazole anthelmintic. Addressing a common point of confusion, this note clarifies the correct starting material and details a scientifically robust and industrially relevant synthetic pathway commencing with 5-Chloro-2-nitroaniline . This modern route circumvents the use of hazardous and malodorous reagents, offering a more efficient, safer, and scalable alternative to traditional methods. This document is intended for researchers, scientists, and drug development professionals engaged in pharmaceutical synthesis and process development.
Introduction: Establishing the Correct Synthetic Precursor
Albendazole, chemically known as methyl [5-(propylthio)-1H-benzoimidazol-2-yl]carbamate, is a critical anthelmintic drug.[1] While various synthetic routes to Albendazole have been reported, a notable advancement in recent years has been the development of a pathway that avoids the use of n-propanethiol, which is expensive and has a highly pungent odor.[2] This modern route utilizes a substituted nitroaniline as a key starting material.
It is crucial to clarify a potential point of confusion regarding the nomenclature of the starting material. The topic of this guide is the synthesis involving 5-Chloro-2-nitroaniline (CAS: 1635-61-6). This compound is structurally identical to 2-nitro-5-chloroaniline . However, it is chemically distinct from 5-Chloro-2-methoxy-4-nitroaniline. Our extensive review of the authoritative literature, including key patents in the field, confirms that 5-Chloro-2-nitroaniline is the correct and validated precursor for the improved synthesis of the Albendazole intermediate discussed herein.[2][3]
This application note will detail the three primary stages of this synthetic route:
-
Thioetherification: The nucleophilic substitution reaction to form 2-nitro-5-(propylthio)aniline.
-
Reduction: The conversion of the nitro group to an amine to yield 4-(propylthio)-o-phenylenediamine.
-
Cyclization: The final ring-closure reaction to form the benzimidazole core of Albendazole.
The Strategic Advantage of the 5-Chloro-2-nitroaniline Pathway
The traditional synthesis of Albendazole often starts from o-nitroaniline, which involves thiocyanation followed by alkylation.[4] This older route presents several challenges, including the use of toxic reagents and the generation of significant sulfur-containing wastewater.[5] The pathway starting from 5-Chloro-2-nitroaniline offers compelling advantages:
-
Avoidance of Propanethiol: The key innovation is the introduction of the propylthio group via a two-step, one-pot reaction using an alkali sulfide and an n-propyl halide, eliminating the need for volatile and foul-smelling propanethiol.[6]
-
Improved Intermediate Stability: The resulting intermediate, 2-nitro-5-(propylthio)aniline, is a stable, crystalline solid, which simplifies purification and handling compared to oily intermediates from other routes.[7]
-
Safer Reduction Step: The high-risk catalytic hydrogenation can be replaced with a more manageable alkali sulfide reduction, which is cheaper and well-suited for industrial scale-up.[3]
-
Higher Purity and Yield: This route is reported to produce high-purity Albendazole with a low impurity profile, meeting the stringent standards of the United States and European Pharmacopoeias.[6]
Overall Synthetic Workflow
The synthesis is a three-step process starting from 5-Chloro-2-nitroaniline. The workflow is designed to be efficient, with high yields at each stage.
Caption: Overall workflow for Albendazole synthesis.
Physicochemical Data of Key Compounds
A summary of the key physical and chemical properties of the starting material and intermediates is provided below for easy reference.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |
| 5-Chloro-2-nitroaniline | O=N(=O)c1cc(Cl)ccc1N | C₆H₅ClN₂O₂ | 172.57 | 126-129[8] | 1635-61-6 |
| 2-nitro-5-(propylthio)aniline | CCCSCc1cc(N)c(cc1)N(=O)=O | C₉H₁₂N₂O₂S | 212.27 | 71-74[1] | 57780-75-3 |
| 4-(propylthio)-o-phenylenediamine | CCCSCc1cc(N)c(N)cc1 | C₉H₁₄N₂S | 182.29 | 46-47[9] | 66608-52-4 |
Detailed Experimental Protocols
Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. Refer to the Material Safety Data Sheets (MSDS) for each reagent before commencing work.[3][5][10]
Protocol 1: Synthesis of 2-nitro-5-(propylthio)aniline (Intermediate 1)
This protocol describes a one-pot reaction involving a nucleophilic aromatic substitution to replace the chlorine atom with a thiol group, followed by an in-situ S-alkylation.
Rationale: This procedure, adapted from patented industrial methods, utilizes sodium sulfide as both the sulfur source and the reducing agent to form the thiolate anion from 5-chloro-2-nitroaniline.[6] The subsequent addition of an n-propyl halide directly forms the thioether, avoiding the handling of propanethiol. Methanol is an excellent solvent for this reaction, facilitating the dissolution of the reactants and the progression of the reaction.
Materials:
-
5-Chloro-2-nitroaniline (1.0 mol, 172.57 g)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O) (2.0 mol, 480.28 g)
-
n-Propyl bromide (1.5 mol, 184.5 g, or 137 mL)
-
Methanol (700 mL)
-
Water
Procedure:
-
To a 2 L four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 5-Chloro-2-nitroaniline (172.57 g) and methanol (700 mL).
-
Stir the mixture to form a suspension. Begin heating the mixture to 60-65 °C.
-
Prepare a solution of sodium sulfide nonahydrate (480.28 g) in water. Slowly add this aqueous solution dropwise to the reaction mixture over 1-2 hours, maintaining the temperature at 60-65 °C.
-
After the addition is complete, continue to stir the reaction mixture at 60-65 °C for 4-5 hours. Monitor the reaction progress by TLC.
-
After the initial substitution is complete, add n-propyl bromide (184.5 g) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2 hours.
-
Cool the reaction mixture to 20 °C. A yellow solid will precipitate.
-
Filter the crude product by suction filtration and wash the filter cake thoroughly with water until the filtrate is neutral.
-
Dry the product in a vacuum oven at 50 °C.
Expected Outcome:
Characterization Data (Expected):
-
¹H NMR (CDCl₃, δ): Signals corresponding to the propyl group (triplet ~1.0 ppm, multiplet ~1.6 ppm, triplet ~2.9 ppm), and aromatic protons.
-
FTIR (KBr, cm⁻¹): Characteristic peaks for N-H stretching of the amine (~3300-3500 cm⁻¹), C-H stretching of the alkyl and aromatic groups (~2850-3100 cm⁻¹), and asymmetric/symmetric stretching of the nitro group (~1500-1530 cm⁻¹ and ~1330-1370 cm⁻¹).
Protocol 2: Synthesis of 4-(propylthio)-o-phenylenediamine (Intermediate 2)
This step involves the selective reduction of the nitro group to a primary amine. Several methods are viable, with the alkali sulfide method being common in industrial processes due to its cost-effectiveness and selectivity.
Rationale and Method Comparison:
-
Alkali Sulfide (e.g., NaHS, Na₂S): This is a classic and robust method for nitro group reduction.[2] It is highly chemoselective, leaving the thioether linkage intact. The primary drawback is the generation of sulfur-containing aqueous waste, which requires appropriate treatment.[5]
-
Catalytic Hydrogenation (e.g., Raney Ni, Pd/C): This method is cleaner, as the only byproduct is water. However, it carries a risk of catalyst poisoning by the sulfur atom in the thioether and may require higher pressures and specialized equipment.[9][11] Over-reduction or cleavage of the C-S bond is a potential side reaction.
-
Metal/Acid (e.g., Fe/HCl, Sn/HCl): This is a very effective and reliable method, but it produces a large amount of metal sludge waste, complicating the workup and disposal.[12]
For this guide, we will detail the alkali sulfide method due to its prevalence in the patented route from 5-chloro-2-nitroaniline.
Materials:
-
2-nitro-5-(propylthio)aniline (0.5 mol, 106.14 g)
-
Sodium hydrosulfide (NaHS), hydrated (approx. 1.5 mol) or Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Water
-
Ethanol or Methanol
Procedure:
-
In a 1 L flask, suspend 2-nitro-5-(propylthio)aniline (106.14 g) in a mixture of water and ethanol (1:1 v/v).
-
Slowly add a solution of sodium hydrosulfide in water to the suspension at 50-60 °C. The reaction is exothermic.
-
Stir the mixture vigorously for 3-5 hours at 50-60 °C. Monitor the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
The product can be purified by vacuum distillation or crystallization if necessary.
Expected Outcome:
Characterization Data (Expected):
-
¹H NMR (CDCl₃, δ): Signals for the propyl group, aromatic protons, and two broad singlets for the two NH₂ groups.
-
FTIR (KBr, cm⁻¹): Disappearance of the strong nitro group peaks and the appearance of characteristic N-H stretching bands for two primary amine groups (~3200-3500 cm⁻¹).[14]
Protocol 3: Synthesis of Albendazole
This final step is a cyclization reaction to form the benzimidazole ring system.
Rationale: The reaction of the o-phenylenediamine with methyl N-cyanocarbamate in an acidic medium is a well-established method for forming the 2-aminobenzimidazole core.[2] The acid catalyzes the cyclization and dehydration steps. Acetone and water serve as a suitable solvent system for this transformation.
Materials:
-
4-(propylthio)-o-phenylenediamine (0.4 mol, 72.92 g)
-
Methyl N-cyanocarbamate
-
Concentrated Hydrochloric Acid (HCl)
-
Acetone
-
Water
Procedure:
-
In a 2 L flask, add 4-(propylthio)-o-phenylenediamine (72.92 g), acetone (400 mL), and water (380 mL).
-
Stir the mixture and carefully add concentrated HCl (approx. 360 g) while monitoring the temperature, which will exothermically rise. Cool the mixture to room temperature.
-
Add methyl N-cyanocarbamate to the reaction mixture.
-
Heat the reaction mass to 80-85 °C and maintain for several hours until the reaction is complete (monitor by TLC).
-
During the reaction, maintain the pH of the mixture between 4.0 and 4.5 by adding small portions of concentrated HCl if necessary.
-
Cool the reaction slurry to room temperature and filter the precipitated solid.
-
Wash the filter cake sequentially with hot water, tap water, methanol, and finally with acetone to remove impurities.
-
Dry the final product under vacuum at 60-70 °C.
Expected Outcome:
-
Yield: High (quantitative yields are often reported for the final step before purification).
-
Appearance: White to off-white solid.
-
Purity (HPLC): >99.5% after purification.[15]
Purification of Final Product
Crude Albendazole can be purified by recrystallization to meet pharmaceutical standards.
Protocol:
-
Dissolve the crude Albendazole (20 g) in N,N-Dimethylformamide (DMF) (100-120 g) by warming to 70-90 °C.[15]
-
Add activated carbon (0.3-0.4 g), and stir for 1 hour at the same temperature.
-
Filter the hot solution to remove the activated carbon.
-
Allow the filtrate to cool slowly to 5-20 °C with stirring to induce crystallization.
-
Filter the purified crystals, wash the cake with absolute ethanol, and dry in a vacuum oven.[15]
Conclusion
The synthetic route to Albendazole intermediates starting from 5-Chloro-2-nitroaniline represents a significant improvement over older, more hazardous methods. By avoiding the use of propanethiol and employing a stable, crystalline intermediate, this pathway offers high yields, enhanced safety, and greater scalability. The protocols detailed in this application note provide a robust framework for researchers and process chemists to implement this modern and efficient synthesis. Adherence to the described conditions and safety precautions is essential for achieving optimal results and ensuring a safe laboratory environment.
References
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Albendazole and Mebendazole - ELEMENTAL CHEMISTRY. (URL: [Link])
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2-NITRO-5-(PROPYLTHIO)ANILINE - LookChem. (URL: [Link])
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Safety Guidelines for Handling And Storing Sodium Sulfide - Qingdao Hisea Chem Co., Ltd. (URL: [Link])
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Cas 66608-52-4,4-(Propylthio)-1,2-phenylenediamine | lookchem. (URL: [Link])
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MA Chemical Fact Sheet n-Propyl Bromide - Toxics Use Reduction Institute. (URL: [Link])
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Reduction of nitro compounds - Wikipedia. (URL: [Link])
- CN104945291A - Process for preparing albendazole intermediate 4-propylthio-o-phenylenediamine - Google P
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2-Nitro-5-(propylthio)aniline | C9H12N2O2S | CID 643320 - PubChem. (URL: [Link])
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Process for preparing albendazole intermediate 4-propylthio-o-phenylenediamine - Eureka. (URL: [Link])
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More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger - Master Organic Chemistry. (URL: [Link])
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The infrared spectrum of o-phenylenediamine (OPDA) (a) and it analogous polymer (POPDA) (b). - ResearchGate. (URL: [Link])
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Synthesis and Characterization of Impurities of an Broad- Spectrum Anthelmintic Drug, Albendazole. (URL: [Link])
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Revolutionizing Agrochemical Manufacturing: A Guide to Sustainable and Efficient Production
Abstract
The agrochemical industry is at a pivotal juncture, driven by the dual imperatives of enhancing agricultural productivity to feed a growing global population and mitigating the environmental impact of its products and processes.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the implementation of advanced manufacturing technologies to achieve these goals. We will explore the transition from traditional batch processing to more agile and sustainable methodologies, including continuous flow chemistry, Process Analytical Technology (PAT), and the application of green chemistry principles. Detailed protocols and actionable insights are provided to facilitate the adoption of these transformative technologies, ultimately leading to safer, more efficient, and environmentally responsible agrochemical manufacturing.
Introduction: The Imperative for Innovation in Agrochemical Manufacturing
Traditional agrochemical manufacturing has long relied on batch processing, a method often beset by challenges such as poor heat and mass transfer, long reaction times, and significant safety risks, especially with exothermic reactions.[4] The increasing global demand for food, coupled with a more stringent regulatory landscape and growing consumer desire for sustainably produced goods, necessitates a paradigm shift in how agrochemicals are produced.[1][3][5][6] The industry is now turning to innovations that promise not only to enhance efficiency and safety but also to align with the principles of sustainability and green chemistry.[2][7] This guide will delve into the practical applications of these cutting-edge technologies.
The Shift to Continuous Flow Manufacturing: A New Paradigm
Continuous flow chemistry, or flow chemistry, represents a significant departure from traditional batch synthesis. It involves the continuous pumping of reagent streams into a reactor where they mix and react, with the product continuously exiting.[8] This methodology offers numerous advantages over batch processing, making it a compelling choice for modern agrochemical synthesis.[4][9]
Key Advantages of Continuous Flow Synthesis:
| Feature | Benefit in Agrochemical Manufacturing |
| Enhanced Heat and Mass Transfer | Superior control over reaction temperature, minimizing byproduct formation and improving safety, particularly for highly exothermic or hazardous reactions.[4][8] |
| Rapid Reaction Times | Significant process intensification, with reaction times reduced from hours to minutes in some cases.[4] |
| Improved Safety | The small reaction volumes inherent in flow reactors minimize the risks associated with handling hazardous materials and controlling potentially explosive reactions.[4][10] |
| Scalability and Flexibility | Production scale is determined by the flow rate and operation time, allowing for seamless scaling from laboratory to industrial production without re-optimizing reaction conditions.[8][10] |
| Increased Yield and Purity | Precise control over reaction parameters often leads to higher yields and purer products, reducing the need for extensive downstream purification.[4] |
Protocol 1: Feasibility Assessment for Transitioning a Batch Process to Continuous Flow
-
Reaction Characterization:
-
Thoroughly analyze the kinetics, thermodynamics, and stoichiometry of the target reaction.
-
Identify any safety hazards associated with the batch process, such as strong exotherms or the use of toxic reagents. .
-
-
Solubility and Phase Behavior:
-
Ensure all reactants, intermediates, and products remain soluble under the proposed reaction conditions to prevent clogging of the microreactor.
-
For multiphasic reactions, consider the use of phase transfer catalysts or specialized reactor designs.[8] .
-
-
Material Compatibility:
-
Select reactor materials (e.g., glass, stainless steel, silicon) that are chemically compatible with all reagents and solvents.[8] .
-
-
Proof of Concept:
-
Conduct initial experiments on a laboratory-scale microreactor system to establish the feasibility of the reaction in a continuous flow setup.[11]
-
Optimize parameters such as temperature, pressure, residence time, and stoichiometry. .
-
-
Economic and Sustainability Analysis:
-
Evaluate the potential return on investment, considering factors like increased yield, reduced waste, and improved safety.
-
Assess the environmental benefits, such as reduced solvent usage and energy consumption.[12] .
-
Caption: Workflow for Continuous Flow Synthesis.
Process Analytical Technology (PAT): Building Quality by Design
Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials.[13] The goal of PAT is to ensure final product quality by building it into the process rather than relying on end-product testing.[14]
Core Principles of PAT:
-
Real-time Monitoring: In-line or on-line analytical instruments provide continuous data on critical process parameters (CPPs) and critical quality attributes (CQAs).[14][15]
-
Process Understanding: The data generated through PAT provides a deeper understanding of how process variables affect product quality.[13]
-
Continuous Improvement: Real-time feedback allows for immediate adjustments to the manufacturing process, preventing out-of-specification products.[13]
Protocol 2: Implementing PAT in Agrochemical Formulation
-
Identify Critical Quality Attributes (CQAs):
-
For a given agrochemical formulation (e.g., emulsifiable concentrate, suspension concentrate), determine the key quality attributes that impact its performance, such as particle size distribution, active ingredient concentration, and viscosity. .
-
-
Select Appropriate PAT Tools:
-
Choose analytical technologies that can measure the identified CQAs in real-time. Examples include:
-
Near-Infrared (NIR) Spectroscopy: For monitoring blend homogeneity and active ingredient concentration.[13]
-
Raman Spectroscopy: For identifying polymorphic forms and monitoring crystallization processes.[13]
-
Particle Size Analyzers: For real-time measurement of particle size distribution in suspensions. .
-
-
-
Integration and Calibration:
-
Integrate the selected PAT instruments into the manufacturing line.
-
Develop robust calibration models to correlate the instrumental response with the CQA of interest. .
-
-
Data Analysis and Control Strategy:
-
Utilize multivariate data analysis (MVDA) to analyze the large datasets generated by PAT instruments.[15]
-
Develop a control strategy that uses the real-time data to adjust process parameters and maintain the CQAs within the desired range. .
-
Caption: PAT Feedback Loop for Process Control.
Embracing Green Chemistry in Agrochemical Synthesis
The principles of green chemistry offer a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[16][17] In agrochemical manufacturing, this translates to the development of more environmentally benign products and more sustainable production methods.[7]
Key Green Chemistry Approaches in Agrochemical Manufacturing:
| Principle | Application in Agrochemicals |
| Use of Renewable Feedstocks | Sourcing starting materials from biological sources rather than petrochemicals.[17] |
| Catalysis | Employing highly selective catalysts, including biocatalysts (enzymes), to improve reaction efficiency and reduce waste.[17][18] |
| Benign Solvents and Auxiliaries | Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents.[17][19][20] |
| Design for Degradation | Designing active ingredients that are effective against target pests but readily biodegrade in the environment.[17] |
Biocatalysis: Nature's Catalysts
Biocatalysis, the use of enzymes and whole microorganisms to catalyze chemical reactions, is a powerful tool in green chemistry.[18][21][22] Enzymes offer several advantages over traditional chemical catalysts, including high specificity, mild reaction conditions, and reduced environmental impact.[23][24]
Protocol 3: Screening for a Suitable Biocatalyst
-
Define the Transformation:
-
Clearly define the desired chemical transformation (e.g., hydrolysis, oxidation, reduction). .
-
-
Enzyme Selection:
-
Consult databases and literature to identify potential enzyme classes that catalyze the target reaction.
-
Obtain a diverse panel of commercially available enzymes from these classes. .
-
-
High-Throughput Screening:
-
Perform parallel reactions in a microtiter plate format, testing each enzyme under various conditions (pH, temperature, co-solvents). .
-
-
Analysis and Hit Identification:
-
Use a rapid analytical method (e.g., HPLC, GC, spectrophotometry) to determine the conversion and enantiomeric excess (if applicable) for each reaction.
-
Identify the most promising "hit" enzymes for further optimization. .
-
-
Process Optimization:
-
Optimize the reaction conditions for the best-performing enzymes, focusing on substrate loading, enzyme concentration, and reaction time. .
-
Sustainable Solvents: A Greener Reaction Medium
The choice of solvent can have a significant impact on the overall environmental footprint of a chemical process.[25] The agrochemical industry is increasingly exploring the use of bio-based and other green solvents to replace traditional volatile organic compounds (VOCs).[19][20]
Examples of Green Solvents for Agrochemical Formulations:
-
Lactate Esters: Bio-based solvents with excellent solvency power and a favorable safety profile.[19]
-
Branched Ester-Amides: Versatile green solvents with a broad solubilization spectrum for many active ingredients.[25]
-
Methyl Esters of Fatty Acids: Derived from vegetable oils, these are biodegradable and have low toxicity.
Advanced Formulation Technologies
Innovation in formulation is crucial for delivering agrochemical products that are not only effective but also sustainable and user-friendly.[5] Modern formulation strategies aim to enhance the stability, bioavailability, and targeted delivery of active ingredients, often enabling the combination of multiple actives to manage resistance.[26][27]
Emerging Trends in Agrochemical Formulation:
-
Nanoformulations: The use of nanoparticles, nanocapsules, and nanosuspensions to improve the delivery and efficacy of agrochemicals, potentially reducing the required dosage.[27][28][29]
-
Oil Dispersions (ODs): These formulations can enhance the stability of moisture-sensitive ingredients and act as adjuvants to increase potency.[26]
-
Microbial Formulations: The use of live microbes to stimulate plant growth and control pests, offering a sustainable alternative to conventional chemicals.[26]
Automation and Digitalization: The Future of Agrochemical Plants
The integration of automation and digital technologies is transforming the agrochemical manufacturing landscape.[30] These advancements, often referred to as "Smart Farming" or "Agriculture 4.0," are enabling more precise and efficient production processes.[29][31]
Key Digital Technologies:
-
Artificial Intelligence (AI) and Machine Learning: Optimizing synthesis routes, accelerating the discovery of new active ingredients, and enabling predictive maintenance of manufacturing equipment.[30][32]
-
Internet of Things (IoT): Real-time data collection from sensors throughout the production line, providing a comprehensive overview of the manufacturing process.[30]
-
Robotics: Automating repetitive and hazardous tasks, improving safety and efficiency.[31]
Regulatory Considerations and Compliance
Navigating the complex and evolving regulatory landscape is a critical aspect of agrochemical manufacturing.[6] Regulatory agencies worldwide have implemented stringent requirements to ensure the safety of agrochemical products for human health and the environment.[1][29][33] A robust regulatory strategy is essential for timely market entry and long-term sustainability.[6]
Conclusion
The adoption of advanced manufacturing technologies is not merely an option but a necessity for the agrochemical industry to thrive in the 21st century. By embracing continuous flow synthesis, PAT, green chemistry principles, innovative formulation strategies, and digitalization, agrochemical manufacturers can enhance efficiency, improve safety, reduce their environmental footprint, and ultimately contribute to a more sustainable and food-secure future.
References
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- The Potential and Green Chemistry Attributes of Biopesticides for Sustainable Agriculture. (n.d.). MDPI.
- (PDF) Biocatalysis Applied to the Synthesis of Agrochemicals. (2006).
- Application of microchannel photoreactors in the preparation process of pesticide intermedi
- The Future of Agrochemicals: Continuous Flow Synthesis of Key Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Applications of the 12 Principles of Green Chemistry in the Crop Protection Industry. (2019).
- Biocatalysis Applied to the Synthesis of Agrochemicals. (2006). Ingenta Connect.
- Biobased agricultural solvents for sustainable farming. (n.d.). Corbion.
- Green Solvents for Agrochemical Applic
- Biocatalysis Applied to the Synthesis of Agrochemicals. (2006). Bentham Science Publishers.
- Agricultural Solvents | Crop Protection. (n.d.). Ingevity.
- How the Agricultural Chemicals Industry Works. (n.d.). Umbrex.
- Solving Agrochemical Formulation Challenges: New Technologies for Crop Protection Companies. (2025).
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- Top 7 Formulation Challenges Facing the Agrochemical Industry. (2022). Echemi.
- Innovations in Agrochemical and Pharma Intermedi
- A Comment on Continuous Flow Technologies within the Agrochemical Industry. (n.d.). University of Cambridge.
- Understanding Green Solvents: A Step Towards Sustainable Chemistry. (2025). Market Trends.
- Green Chemistry Approaches in Agrochemical Development: Towards Eco-Friendly Pesticides. (2025).
- Biocatalysis: Enzymatic Synthesis for Industrial Applic
- Innovations in Agriculture Chemical Manufacturing: Wh
- AGROCHEMICALS FORMUL
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- From seeds and sprays to data and digitization: the new agrochemical landscape. (2024). AVEVA.
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- A New Environmentally Friendly Solvent of Low Toxicity for Crop Protection Formulations. (2025).
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- The Future of Agrochemicals: Trends and Innovations. (2024).
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Application Notes & Protocols: A Deep Dive into the Nitration of 3-Chloroaniline Derivatives
Introduction: Navigating the Complexities of Electrophilic Aromatic Substitution
The nitration of aniline derivatives is a cornerstone of synthetic organic chemistry, providing essential intermediates for the pharmaceutical, dye, and materials industries. However, the inherent reactivity of the amino group and the directing effects of multiple substituents on the aromatic ring present significant challenges. This guide provides a comprehensive overview of the reaction mechanism and detailed protocols for the nitration of 3-chloroaniline derivatives. We will explore the interplay of electronic effects that govern regioselectivity and offer field-proven methodologies to achieve desired product outcomes.
The nitration of an aromatic compound is a classic example of electrophilic aromatic substitution (EAS).[1][2] The reaction involves the introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of concentrated nitric acid and sulfuric acid.[3][4] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the substitution.[3][4][5]
In the case of substituted anilines like 3-chloroaniline, the existing substituents—the amino group (-NH₂) and the chlorine atom (-Cl)—exert profound directing effects on the incoming electrophile.[1][6][7] Understanding these effects is paramount to predicting and controlling the regiochemical outcome of the nitration reaction.
-
The Amino Group (-NH₂): This is a powerful activating group and an ortho, para-director.[6][7][8] Its activating nature stems from the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring through resonance, thereby increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack.[9]
-
The Chlorine Atom (-Cl): Halogens are an interesting case. They are deactivating groups due to their inductive electron-withdrawing effect (-I effect), which makes the ring less reactive towards electrophiles compared to benzene.[6][9] However, they are also ortho, para-directors because of their ability to donate a lone pair of electrons through resonance (+R or +M effect), which stabilizes the carbocation intermediate formed during the attack at these positions.[6][9]
The challenge with the direct nitration of anilines lies in the strongly acidic conditions. The amino group is basic and readily protonated to form the anilinium ion (-NH₃⁺).[10][11][12] This protonated form is a strongly deactivating, meta-directing group, which can lead to a significant amount of the meta-nitro product.[10][12][13] Furthermore, the strong oxidizing nature of the nitrating mixture can lead to the degradation of the aniline ring, resulting in tarry byproducts and low yields.[13][14]
To circumvent these issues, a common and highly effective strategy is to protect the amino group, typically by acylation.[10][13] Acetylation of the amino group with acetic anhydride forms an acetamido group (-NHCOCH₃). This group is still an activating, ortho, para-director, but it is less activating than the amino group, which helps to prevent over-nitration and oxidation.[15] The bulky nature of the acetamido group also sterically hinders the ortho positions, often favoring the formation of the para-nitro product.[16] After nitration, the protecting group can be easily removed by hydrolysis to yield the desired nitroaniline.[10][15]
Reaction Mechanism: A Tale of Two Directing Groups
The nitration of 3-chloroaniline, or more practically, its N-acetylated derivative, is a fascinating case study in competing directing effects. We have the ortho, para-directing acetamido group and the ortho, para-directing but deactivating chloro group.
Let's analyze the potential sites of nitration on N-acetyl-3-chloroaniline:
-
Position 2: Ortho to the chloro group and ortho to the acetamido group. This position is electronically favorable but may be subject to steric hindrance from both adjacent groups.
-
Position 4: Para to the chloro group and ortho to the acetamido group. This position is electronically activated by both groups.
-
Position 5: Meta to both the chloro and acetamido groups. This position is the least electronically favored.
-
Position 6: Ortho to the acetamido group and meta to the chloro group. This position is strongly activated by the acetamido group.
The interplay of these effects generally leads to a mixture of products, with the major isomers being those where the directing effects of the two groups reinforce each other or where the strongest activating group dictates the outcome. In the case of N-acetyl-3-chloroaniline, the acetamido group is the more powerful activating group, and thus, substitution is expected to occur primarily at its ortho and para positions (positions 6 and 4, respectively).
Below is a diagram illustrating the general mechanism for the nitration of a protected 3-chloroaniline derivative.
Caption: A typical workflow for the synthesis of nitro-3-chloroaniline derivatives.
Conclusion: A Versatile and Controllable Synthesis
The nitration of 3-chloroaniline derivatives, when approached with a clear understanding of the underlying mechanistic principles, is a powerful tool for the synthesis of valuable chemical intermediates. The use of a protecting group strategy is crucial for mitigating undesirable side reactions and for steering the regioselectivity of the nitration. The protocols outlined in this guide provide a robust framework for researchers and drug development professionals to successfully synthesize these important compounds. Careful control of reaction conditions, particularly temperature, and adherence to safety protocols are essential for achieving high yields and purity.
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Application Notes and Protocols for Azo Coupling Reactions Using 5-Chloro-2-methoxy-4-nitroaniline
Introduction: The Role of Substituted Anilines in Azo Dye Synthesis
Azo dyes represent over 60% of all synthetic colorants used globally, with applications spanning the textile, printing, and biomedical fields.[1] Their chemical backbone is the azo group (–N=N–), which connects two aromatic rings, forming an extended conjugated system responsible for their vibrant colors.[1] The synthesis of these vital compounds is a cornerstone of industrial and research chemistry, predominantly achieved through a robust two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich partner.[1][2]
5-Chloro-2-methoxy-4-nitroaniline is a highly functionalized aromatic amine that serves as an excellent diazo component. Its molecular architecture—featuring an electron-donating methoxy group and electron-withdrawing nitro and chloro groups—allows for the fine-tuning of the resulting diazonium salt's reactivity and the spectral properties of the final azo dye.[3] This application note provides a comprehensive guide to the mechanistic principles, detailed experimental protocols, and critical safety considerations for the use of 5-Chloro-2-methoxy-4-nitroaniline in the synthesis of azo dyes.
Chemical Principles and Reaction Mechanism
The synthesis is a sequential process that hinges on the precise control of reaction conditions, particularly temperature and pH.
Step 1: Diazotization
Diazotization is the conversion of the primary amino group of 5-Chloro-2-methoxy-4-nitroaniline into a diazonium salt. This is accomplished by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric or sulfuric acid.[1] The acid first protonates the nitrous acid, which then loses water to form the highly electrophilic nitrosonium ion (NO⁺). The nucleophilic nitrogen atom of the aniline attacks this ion, initiating a cascade that, after a series of proton transfers and the elimination of a water molecule, yields the aryldiazonium salt.[1]
This reaction is exceptionally temperature-sensitive. It must be conducted at low temperatures (0–5 °C) to prevent the highly unstable diazonium salt from decomposing into nitrogen gas and a phenol, which would terminate the desired reaction pathway.[1][2]
Step 2: Azo Coupling
The resulting aryldiazonium salt is a weak electrophile that is immediately used in the next step. Azo coupling is an electrophilic aromatic substitution reaction where the diazonium ion attacks an electron-rich aromatic compound, known as the coupling component.[4][5][6]
The pH of the reaction medium is a critical parameter that governs the reactivity of both the diazonium salt and the coupling component.
-
Coupling with Phenols: This reaction is best performed under slightly alkaline conditions (pH 8-10).[6][7] The basic medium deprotonates the phenol to form a highly activated phenoxide ion, which is a much stronger nucleophile and readily attacks the diazonium electrophile.[6]
-
Coupling with Anilines: Coupling with aromatic amines is optimal in a weakly acidic to neutral environment (pH 5-7).[6][7] This ensures that the coupling component's amino group remains largely unprotonated and thus nucleophilic, while the concentration of the electrophilic diazonium ion is maximized.[6]
The substitution typically occurs at the para position of the coupling component unless it is already occupied, in which case ortho substitution is favored.[4][6]
Caption: Step-by-step workflow for azo dye synthesis.
Detailed Experimental Protocols
This section details the synthesis of a representative azo dye using 5-Chloro-2-methoxy-4-nitroaniline and 2-naphthol as the coupling component.
Reagents and Equipment
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 5-Chloro-2-methoxy-4-nitroaniline | 202.60 | 10.0 | 2.03 g |
| Hydrochloric Acid (conc., 37%) | 36.46 | ~25 | ~2.1 mL |
| Sodium Nitrite (NaNO₂) | 69.00 | 10.5 | 0.72 g |
| 2-Naphthol | 144.17 | 10.0 | 1.44 g |
| Sodium Hydroxide (NaOH) | 40.00 | ~25 | 1.0 g |
| Distilled Water | - | - | As needed |
| Ethanol (for recrystallization) | - | - | As needed |
| Equipment | |||
| Beakers (100 mL, 250 mL) | |||
| Magnetic stirrer and stir bars | |||
| Ice bath | |||
| Thermometer | |||
| Büchner funnel and filter paper | |||
| Standard laboratory glassware |
Protocol 1: Diazotization of 5-Chloro-2-methoxy-4-nitroaniline
-
Amine Suspension : In a 250 mL beaker, suspend 2.03 g (10.0 mmol) of 5-Chloro-2-methoxy-4-nitroaniline in a mixture of 25 mL of water and 2.1 mL of concentrated hydrochloric acid. [7]2. Cooling : Place the beaker in an ice-salt bath and cool the suspension to 0–5 °C with constant magnetic stirring. It is critical to maintain this temperature throughout the procedure. [7]3. Nitrite Solution : In a separate small beaker, dissolve 0.72 g (10.5 mmol) of sodium nitrite in 5 mL of cold distilled water. [7]4. Diazotization : Slowly add the sodium nitrite solution dropwise to the cold amine suspension over 15-20 minutes. Use a thermometer to ensure the temperature does not rise above 5 °C. [8][9]5. Completion : After the addition is complete, continue stirring the mixture at 0–5 °C for an additional 30 minutes to ensure the diazotization is finalized. [7]The resulting clear solution or fine suspension contains the diazonium salt and must be used immediately in the next step.
Protocol 2: Azo Coupling with 2-Naphthol
-
Prepare Coupling Solution : In a separate 250 mL beaker, dissolve 1.44 g (10.0 mmol) of 2-naphthol in 25 mL of a 1 M sodium hydroxide solution (prepared by dissolving ~1.0 g of NaOH in 25 mL of water). Stir until a clear solution is obtained. [9]2. Cooling : Cool this alkaline solution to 0–5 °C in an ice bath with vigorous stirring. [9]3. Coupling Reaction : Slowly add the cold diazonium salt solution prepared in Protocol 1 to the cold 2-naphthol solution with continuous, efficient stirring. A deeply colored precipitate of the azo dye should form immediately. [9]4. Completion : Continue to stir the reaction mixture in the ice bath for 1-2 hours to ensure the coupling reaction goes to completion. [7]
Protocol 3: Isolation and Purification of the Azo Dye
-
Isolation : Isolate the crude dye precipitate by vacuum filtration using a Büchner funnel. [9]2. Washing : Wash the filter cake thoroughly with several portions of cold distilled water to remove any unreacted salts and acids.
-
Purification : Transfer the crude solid to a beaker and perform recrystallization using a suitable solvent, such as hot ethanol. [9]Dissolve the crude dye in a minimal amount of the hot solvent, then allow the solution to cool slowly to room temperature, followed by chilling in an ice bath to induce crystallization.
-
Final Collection : Collect the purified dye crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator or a vacuum oven at a low temperature.
Conclusion
This application note provides a detailed, safety-conscious framework for the synthesis of azo dyes using 5-Chloro-2-methoxy-4-nitroaniline. By understanding the underlying chemical principles of diazotization and azo coupling, and by carefully controlling key parameters such as temperature and pH, researchers can effectively utilize this versatile intermediate. The provided protocols offer a reliable starting point for the development of novel colorants for a wide array of scientific and industrial applications.
References
-
Organic Chemistry Portal. Azo Coupling. Available at: [Link]
-
Patel, A. R., et al. (2020). Direct Oxidative Azo Coupling of Anilines Using a Self-Assembled Flower-like CuCo2O4 Material as a Catalyst under Aerobic Conditions. ACS Omega. Available at: [Link]
-
Otutu, J. O., et al. (2009). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. E-Journal of Chemistry. Available at: [Link]
-
Slideshare. Diazotisation and coupling reaction. Available at: [Link]
-
Otutu, J. O. (2012). Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. Oriental Journal of Chemistry. Available at: [Link]
-
University of Toronto Scarborough. The Synthesis of Azo Dyes. Available at: [Link]
-
JoVE. (2023). Aryldiazonium Salts to Azo Dyes: Diazo Coupling. Available at: [Link]
-
Chemistry LibreTexts. (2015). Electrophilic Substitution with Arenediazonium Salts: Diazo Coupling. Available at: [Link]
-
Cole-Parmer. Material Safety Data Sheet - 5-Chloro-2-Nitroaniline, 97%. Available at: [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (2020). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. Available at: [Link]
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5-Chloro-2-methoxy-4-nitroaniline in the development of HIV-1 inhibitors
Application Note & Protocols
Topic: 5-Chloro-2-methoxy-4-nitroaniline as a Versatile Scaffold in the Development of Novel HIV-1 Inhibitors: A Methodological Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The relentless evolution of HIV-1 and the emergence of drug-resistant strains necessitate a continuous search for novel antiretroviral agents. The strategic use of versatile chemical scaffolds is central to modern medicinal chemistry, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic profiles. While not yet a widely documented precursor in mainstream anti-HIV literature, 5-Chloro-2-methoxy-4-nitroaniline presents a compelling starting point for inhibitor design due to its distinct electronic properties and multiple functional handles for chemical modification. This guide provides a comprehensive, field-proven framework for leveraging this scaffold in a hypothetical drug discovery campaign targeting HIV-1 enzymes, such as Reverse Transcriptase or Integrase. We will detail synthetic strategies, bioassay protocols, and the iterative logic of structure-activity relationship (SAR) analysis.
Introduction: The Rationale for Scaffolding in HIV-1 Drug Discovery
The cornerstone of Highly Active Antiretroviral Therapy (HAART) is the combination of drugs targeting different stages of the HIV-1 lifecycle.[1][2] Key viral enzymes—Reverse Transcriptase (RT), Protease (PR), and Integrase (IN)—remain the most validated targets for small molecule inhibitors.[1][3] The development of new inhibitors often begins with a "scaffold"—a core molecular structure that can be systematically decorated with various functional groups to achieve optimal binding to the target enzyme.
5-Chloro-2-methoxy-4-nitroaniline is an attractive, albeit underexplored, scaffold for several reasons:
-
Chemical Versatility: The nitro group can be readily reduced to a primary amine, a crucial functional group for forming amides, sulfonamides, or ureas, which are common motifs in enzyme inhibitors.
-
Defined Substitution Pattern: The fixed positions of the chloro, methoxy, and nitro/amino groups provide a rigid framework, reducing conformational complexity and allowing for more predictable SAR studies.
-
Modulation of Properties: The electron-withdrawing chloro and nitro groups, combined with the electron-donating methoxy group, create a unique electronic environment that can be exploited to fine-tune pKa, hydrogen bonding potential, and metabolic stability of derivative compounds.
This document outlines a hypothetical workflow using this scaffold to develop novel non-nucleoside reverse transcriptase inhibitors (NNRTIs), which bind to an allosteric pocket on the HIV-1 RT enzyme.[4][5]
Synthetic Strategy: From Scaffold to Lead Compound
The primary synthetic challenge is the selective modification of the functional groups on the aniline ring. A common and logical first step is the reduction of the nitro group to generate a reactive aniline, which serves as the key intermediate for diversification.
Workflow for Synthesis and Diversification
The overall synthetic plan involves a two-step process: activation of the scaffold via nitro reduction, followed by coupling with various acidic partners to generate a small library for initial screening.
Caption: Synthetic workflow from the starting scaffold to a library of amide derivatives.
Protocol 2.1: Reduction of 5-Chloro-2-methoxy-4-nitroaniline
-
Rationale: The reduction of the aromatic nitro group to a primary amine is a fundamental transformation. Stannous chloride (SnCl₂) in ethanol or catalytic hydrogenation are standard, high-yield methods that are compatible with the chloro and methoxy groups on the ring. The choice of SnCl₂ is often preferred in lab-scale synthesis for its simplicity and effectiveness.
-
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 5-Chloro-2-methoxy-4-nitroaniline (1.0 eq) in ethanol (10 mL per 1 g of starting material).
-
Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) portion-wise to the suspension. The reaction is exothermic.
-
Reaction: Heat the mixture to reflux (approx. 78°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour it into a beaker of crushed ice and basify to pH > 8 by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution. This will precipitate tin salts.
-
Extraction: Filter the mixture through a pad of Celite to remove the inorganic salts, washing the filter cake with ethyl acetate. Transfer the filtrate to a separatory funnel and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude 4-Amino-5-chloro-2-methoxyaniline can be purified by column chromatography on silica gel if necessary.
-
Protocol 2.2: Amide Coupling to Generate a Target Library
-
Rationale: Amide bond formation is a robust reaction for linking the activated scaffold to various side chains ("R-groups"). Using a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (Hydroxybenzotriazole) minimizes side reactions and promotes efficient coupling with a library of carboxylic acids (R-COOH).
-
Step-by-Step Methodology:
-
Setup: To a solution of a selected carboxylic acid (R-COOH, 1.1 eq) in an anhydrous solvent like Dichloromethane (DCM) or Dimethylformamide (DMF), add EDC (1.2 eq) and HOBt (1.2 eq). Stir at 0°C for 30 minutes to form the active ester.
-
Coupling: Add a solution of 4-Amino-5-chloro-2-methoxyaniline (from Protocol 2.1, 1.0 eq) in the same anhydrous solvent to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or preparative HPLC to yield the final amide derivative.
-
Biological Evaluation: A Tiered Screening Approach
Once a library of derivatives is synthesized, a multi-stage screening process is employed to identify promising candidates. This process starts with broad, high-throughput enzymatic assays and progresses to more complex cell-based models.
Screening Cascade for HIV-1 Inhibitor Discovery
Caption: Tiered screening cascade for identifying and optimizing lead HIV-1 inhibitors.
Protocol 3.1: In Vitro HIV-1 Reverse Transcriptase (RT) Inhibition Assay
-
Rationale: This is a primary, cell-free assay to determine if the synthesized compounds directly inhibit the target enzyme. A non-radioactive colorimetric assay is preferred for safety and throughput. It measures the amount of DNA synthesized by RT via the incorporation of a labeled nucleotide (e.g., Digoxigenin-dUTP), which is then detected with an antibody-enzyme conjugate.
-
Step-by-Step Methodology:
-
Plate Preparation: Add 10 µL of diluted test compound (in 10% DMSO) to the wells of a 96-well microtiter plate. Include wells for a known NNRTI (e.g., Nevirapine) as a positive control and 10% DMSO as a negative (no inhibition) control.
-
Reaction Mix: Prepare a master mix containing reaction buffer, template/primer (e.g., poly(A)/oligo(dT)), dNTPs, Digoxigenin-dUTP, and a calibrated amount of recombinant HIV-1 RT enzyme.
-
Incubation: Add 40 µL of the master mix to each well, mix gently, and incubate the plate at 37°C for 1-2 hours.
-
Detection: Stop the reaction and transfer the contents to a streptavidin-coated plate to capture the biotinylated primer-DNA product. Wash away unincorporated nucleotides.
-
Signal Generation: Add an anti-Digoxigenin antibody conjugated to peroxidase. After incubation and washing, add a peroxidase substrate (e.g., TMB). The color development is inversely proportional to RT inhibition.
-
Data Analysis: Read the absorbance at the appropriate wavelength. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity).
-
Protocol 3.2: Cell-Based Anti-HIV-1 Assay (p24 Antigen)
-
Rationale: This secondary assay confirms that the compound can inhibit viral replication in a cellular context, which accounts for cell permeability and stability. Measuring the level of the HIV-1 p24 capsid protein in the supernatant of infected cells is a standard method for quantifying viral replication.[6]
-
Step-by-Step Methodology:
-
Cell Plating: Seed a susceptible T-cell line (e.g., MT-4 or CEM-SS) in a 96-well plate.
-
Infection: Add a standardized amount of HIV-1 virus stock (e.g., HIV-1 IIIB) to the cells, along with serial dilutions of the test compounds. Include a "no drug" virus control and a "no virus" cell control.
-
Incubation: Incubate the plates for 4-7 days at 37°C in a CO₂ incubator, allowing for several rounds of viral replication.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant.
-
p24 ELISA: Quantify the amount of p24 antigen in the supernatant using a commercial p24 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Determine the EC₅₀ value (the effective concentration that reduces p24 production by 50% compared to the virus control). Simultaneously, a cytotoxicity assay (e.g., MTT) should be run on uninfected cells treated with the same compound concentrations to determine the CC₅₀ (50% cytotoxic concentration). The Selectivity Index (SI = CC₅₀/EC₅₀) is a critical measure of the compound's therapeutic window.
-
Structure-Activity Relationship (SAR) and Lead Optimization
The data gathered from biological evaluation guides the next cycle of drug design. The goal is to understand how specific chemical modifications affect potency and safety.
Iterative Cycle of Drug Design
Caption: The iterative cycle of lead optimization driven by SAR.
Hypothetical SAR Data Table
Based on the scaffold, a medicinal chemist would synthesize analogs by varying the 'R' group attached via the amide bond.
| Compound ID | R-Group Modification | HIV-1 RT IC₅₀ (µM) | Anti-HIV-1 EC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (SI) |
| Scaffold-01 | 4-Fluorophenyl | 8.5 | 15.2 | >100 | >6.6 |
| Scaffold-02 | 3,5-Dichlorophenyl | 1.2 | 2.5 | 85 | 34.0 |
| Scaffold-03 | 2-Naphthyl | 0.75 | 1.1 | 60 | 54.5 |
| Scaffold-04 | Cyclohexyl | >50 | >50 | >100 | N/A |
| Nevirapine | (Control) | 0.2 | 0.15 | >100 | >667 |
-
Interpretation: From this hypothetical data, a clear SAR emerges. Aromatic, hydrophobic R-groups (Scaffold-02, -03) are preferred over aliphatic ones (Scaffold-04). Increasing the size and hydrophobicity of the aromatic system (naphthyl vs. phenyl) improves potency. This insight directs the next round of synthesis to further explore substitutions on the naphthyl ring or other fused aromatic systems.[5]
Conclusion
The journey from a chemical starting point to a viable drug candidate is a complex, iterative process. This guide has presented a structured, hypothetical framework for utilizing 5-Chloro-2-methoxy-4-nitroaniline as a novel scaffold in the discovery of HIV-1 inhibitors. By combining rational synthetic protocols with a tiered biological screening cascade, researchers can systematically navigate the chemical space around this scaffold. The principles of nitro-group reduction for activation, robust amide coupling for diversification, and rigorous SAR analysis are universally applicable in medicinal chemistry and provide a powerful blueprint for developing the next generation of antiretroviral therapies.
References
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Makhija, M. T., Kasliwal, R. T., Kulkarni, V. M., & Neamati, N. (2004). De novo design and synthesis of HIV-1 integrase inhibitors. Bioorganic & Medicinal Chemistry, 12(9), 2317-2333. [Link]
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Ho, D. D., & Zhang, H. (2022). Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase. Frontiers in Molecular Biosciences. [Link]
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Ho, D. D., & Zhang, H. (2022). Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase. Frontiers in Molecular Biosciences, 9, 854002. [Link]
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Agniswamy, J., An, J., Weber, I. T., & Harrison, R. W. (2012). Structure-Based Design, Synthesis and Structure-Activity Relationship Studies of HIV-1 Protease Inhibitors Incorporating Phenyloxazolidinones. Journal of medicinal chemistry, 55(1), 220-30. [Link]
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Ghosh, A. K., & Osswald, H. L. (2014). Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS. Journal of medicinal chemistry, 57(13), 5465-89. [Link]
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Singh, I. P., & Kumar, A. (2018). Structure-Activity-Relationship and Mechanistic Insights for Anti-HIV Natural Products. Medicinal research reviews, 38(3), 969-1017. [Link]
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Shtro, A. A., & Vypolzov, A. V. (2023). Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. International Journal of Molecular Sciences, 24(11), 9314. [Link]
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PubChem. (n.d.). 5-Chloro-4-methoxy-2-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
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Chimirri, A., & Grasso, S. (2010). Chemistry and Structure-Activity Relationship of the Styrylquinoline-Type HIV Integrase Inhibitors. Molecules, 15(1), 315-331. [Link]
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Ghosh, A. K., & Brindisi, M. (2015). Beyond Darunavir: Recent Development of Next Generation HIV-1 Protease Inhibitors to Combat Drug Resistance. Journal of medicinal chemistry, 58(12), 4865-83. [Link]
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Silvestri, R., Artico, M., & De Martino, G. (2002). Rational Design of Inhibitors of HIV-1 Reverse Transcriptase. ResearchGate. [Link]
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(Author not available). (2013). Design, synthesis and anti-HIV-1 evaluation of a series of 5-hydroxypyridine-4-one derivatives as possible integrase inhibitors. Semantic Scholar. [Link]
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(Author not available). (Year not available). Design, synthesis, and anti-HIV-1 activity of 1-substituted 3-(3,5-dimethylbenzyl)triazine derivatives. ResearchGate. [Link]
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Mai, A., & Artico, M. (2019). Effect of α-Methoxy Substitution on the Anti-HIV Activity of Dihydropyrimidin-4(3 H)-ones. Journal of medicinal chemistry, 62(2), 947-959. [Link]
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Samuele, A., & Corona, A. (2023). 5-Nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivatives inhibit HIV-1 replication by a multitarget mechanism of action. Frontiers in Microbiology, 14, 1245645. [Link]
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Kestler, H. W. 3rd, & Ringler, D. J. (2022). Uracil derivatives as HIV-1 capsid protein inhibitors: design, in silico, in vitro and cytotoxicity studies. RSC Advances, 12(23), 14619-14631. [Link]
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Shtro, A. A., & Vypolzov, A. V. (2023). Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. International Journal of Molecular Sciences, 24(11), 9314. [Link]
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Application Notes and Protocols: Synthesis of Benzimidazolones from 5-Chloro-2-nitroaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Introduction: The Benzimidazolone Scaffold - A Privileged Structure in Medicinal Chemistry
The benzimidazolone core is a significant heterocyclic motif frequently encountered in a wide array of pharmacologically active compounds.[1] Its rigid, planar structure and ability to participate in hydrogen bonding interactions make it an ideal scaffold for designing molecules that can effectively bind to biological targets. Notable examples of drugs incorporating the benzimidazolone structure include the atypical antipsychotic, cariprazine, and the potent anticoagulant, darexaban. The strategic importance of this scaffold in drug discovery continually drives the need for efficient and robust synthetic methodologies.
This application note provides a detailed guide to the synthesis of benzimidazolones, focusing on a common and reliable pathway commencing from 5-Chloro-2-nitroaniline derivatives. We will delve into the mechanistic underpinnings of this transformation, provide a meticulously detailed experimental protocol, and present characterization data for the resulting products. The causality behind experimental choices will be explained to empower researchers to adapt and troubleshoot the synthesis for their specific needs.
Mechanistic Insights: The Reductive Cyclization Pathway
The conversion of 5-Chloro-2-nitroaniline to the corresponding benzimidazolone proceeds through a tandem reaction sequence, primarily involving the reduction of the nitro group followed by an intramolecular cyclization with a carbonyl source.
A widely employed and effective strategy is the one-pot reductive cyclization.[2][3] This approach obviates the need to isolate the often unstable o-phenylenediamine intermediate.[3] The general mechanism can be outlined as follows:
-
Reduction of the Nitro Group: The synthesis is initiated by the reduction of the nitro group of the 5-Chloro-2-nitroaniline derivative to an amino group. Common reducing agents for this transformation include sodium dithionite (Na₂S₂O₄), tin(II) chloride (SnCl₂), or catalytic hydrogenation (e.g., H₂/Pd-C).[2][3][4] The choice of reducing agent can be critical and is often dictated by the presence of other functional groups in the molecule. Sodium dithionite is often favored for its mildness and effectiveness under aqueous conditions.[2][5]
-
Formation of the Intermediate Diamine: The reduction yields the corresponding 4-chloro-1,2-phenylenediamine derivative. This intermediate is highly reactive and prone to oxidation, hence the preference for in-situ generation and immediate consumption in the subsequent step.
-
Cyclization with a Carbonyl Source: In the presence of a suitable one-carbon carbonyl equivalent, the newly formed diamine undergoes intramolecular cyclization. Common C1 sources include phosgene or its safer equivalents like triphosgene, carbonyldiimidazole (CDI), or even carbon dioxide under certain catalytic conditions.[6][7] Urea can also be employed, which upon heating, can decompose to generate isocyanic acid, another viable cyclizing agent.[8] The amino groups of the diamine attack the carbonyl carbon, leading to the formation of a cyclic urea derivative, which is the benzimidazolone ring system.
Figure 1: General workflow for the reductive cyclization of 5-Chloro-2-nitroaniline.
Experimental Protocol: Synthesis of 6-Chlorobenzimidazolone
This protocol details a reliable and scalable procedure for the synthesis of 6-Chlorobenzimidazolone from 5-Chloro-2-nitroaniline.
Materials:
-
5-Chloro-2-nitroaniline (C₆H₅ClN₂O₂)
-
Sodium Dithionite (Na₂S₂O₄)
-
Urea (CH₄N₂O)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Hydroxide (NaOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Chloro-2-nitroaniline (10.0 g, 57.9 mmol).
-
Solvent Addition: Add ethanol (100 mL) and water (50 mL) to the flask. Stir the mixture to form a suspension.
-
Addition of Urea: Add urea (7.0 g, 116.5 mmol, 2.0 equiv.) to the suspension.
-
Initiation of Reduction: While stirring vigorously, add sodium dithionite (30.3 g, 174.0 mmol, 3.0 equiv.) portion-wise over 15-20 minutes. The addition is exothermic, and the reaction mixture may warm up. The color of the suspension will change from yellow/orange to a darker shade.
-
Reflux: After the addition of sodium dithionite is complete, heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The starting material is UV active and the product can be visualized under UV light.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully acidify the mixture with concentrated hydrochloric acid to pH ~2. This step helps to precipitate the product and dissolve any basic impurities.
-
Filter the resulting precipitate using a Büchner funnel and wash the filter cake with cold water (3 x 50 mL).
-
-
Purification:
-
The crude product can be purified by recrystallization. Suspend the crude solid in a minimal amount of hot ethanol. If the solid does not dissolve completely, add hot water dropwise until a clear solution is obtained.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Figure 2: Step-by-step experimental workflow for the synthesis.
Data Presentation: Characterization of 6-Chlorobenzimidazolone
The identity and purity of the synthesized 6-Chlorobenzimidazolone should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Results for 6-Chlorobenzimidazolone |
| Appearance | White to off-white solid |
| Melting Point | ~310-315 °C |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 10.8 (s, 1H, NH), 10.6 (s, 1H, NH), 7.1-7.3 (m, 3H, Ar-H) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 155.0 (C=O), 131.5, 129.8, 124.5, 110.2, 109.8, 108.7 (Ar-C) |
| FT-IR (KBr, cm⁻¹) | 3200-3400 (N-H stretch), 1680-1720 (C=O stretch) |
| Mass Spectrometry (ESI+) | m/z 169.0 [M+H]⁺, 171.0 [M+H+2]⁺ (isotopic pattern for Cl) |
Note: NMR chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the solvent peak. The appearance of two NH signals in the ¹H NMR is due to the tautomeric nature of the benzimidazolone ring.[8][9][10]
Trustworthiness and Self-Validation
The protocol described above incorporates several features to ensure reliability and reproducibility:
-
Stoichiometry: The use of a stoichiometric excess of the reducing agent and urea ensures the complete conversion of the starting material.
-
Reaction Monitoring: Regular monitoring by TLC is crucial to determine the reaction endpoint and prevent the formation of byproducts due to prolonged heating.
-
Purification: The acidification and recrystallization steps are effective in removing unreacted starting materials, intermediates, and inorganic salts, leading to a high-purity final product.
-
Spectroscopic Confirmation: Comprehensive characterization by NMR, IR, and Mass Spectrometry provides unambiguous confirmation of the product's structure and purity.[8][9][10]
Conclusion
The synthesis of benzimidazolones from 5-Chloro-2-nitroaniline derivatives via reductive cyclization is a robust and versatile method for accessing this important class of heterocyclic compounds. The one-pot nature of the reaction, coupled with the use of readily available and inexpensive reagents, makes it an attractive approach for both academic research and industrial drug development. By understanding the underlying mechanism and adhering to the detailed protocol, researchers can confidently synthesize a variety of substituted benzimidazolones for their specific applications.
References
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A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]
-
Synthesis and Biological Activities of Some Benzimidazolone Derivatives. (n.d.). PMC - NIH. Retrieved January 7, 2026, from [Link]
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Synthesis and Medicinal Applications of Benzimidazoles: An Overview. (n.d.). Bentham Science. Retrieved January 7, 2026, from [Link]
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Synthesis of benzimidazole. (n.d.). Slideshare. Retrieved January 7, 2026, from [Link]
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Synthesis of benzimidazoles. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]
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Au catalyzed synthesis of benzimidazoles from 2-nitroanilines and CO2/H2. (n.d.). Green Chemistry (RSC Publishing). Retrieved January 7, 2026, from [Link]
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A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]
-
Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 7, 2026, from [Link]
-
One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline and Aromatic Aldehydes Using Zn/NaHSO3 in Water Me. (2020, October 24). OALib. Retrieved January 7, 2026, from [Link]
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a facile one-pot synthesis of benzimidazoles from 2-nitroanilines by reductive cyclization. (2008, April 17). LOCKSS. Retrieved January 7, 2026, from [Link]
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A simple synthesis of benzimidazole N-oxides from 2-nitroaniline derivatives — Scope and limitations. (2025, August 6). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
An efficient and one-pot reductive cyclization for synthesis of 2-substituted benzimidazoles from o-nitroaniline under microwave conditions. (2025, August 7). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Benzimidazolone synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. (n.d.). PMC - NIH. Retrieved January 7, 2026, from [Link]
-
Figure S3. 1 H NMR Spectra of 2-Benzimidazolinone (3). (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. (n.d.). Oriental Journal of Chemistry. Retrieved January 7, 2026, from [Link]
-
Synthesis, Characterizations and Multivariate Data Analysis of Non- and Nitrile-Functionalized N-Heterocyclic Carbene Complexes. (2024, August 19). Preprints.org. Retrieved January 7, 2026, from [Link]
-
Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. (2016, April 12). RSC Publishing. Retrieved January 7, 2026, from [Link]
- CA1132582A - Process for the preparation of 5-nitrobenzimidazolone-(2). (n.d.). Google Patents.
-
The formation of benzimidazolones and quinoxalines from o-nitro-phenyldialkylanilines: a re-investigation. (n.d.). Journal of the Chemical Society C: Organic (RSC Publishing). Retrieved January 7, 2026, from [Link]
-
IR spectra of benzimidazole and the complexes. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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Application Note: Strategic Synthesis of Sorafenib Analogues for Modern Cancer Research
Abstract
Sorafenib is a cornerstone multi-kinase inhibitor for treating advanced renal cell and hepatocellular carcinoma.[1] However, acquired resistance and off-target toxicities necessitate the development of novel analogues with improved potency, selectivity, and pharmacokinetic profiles.[2] This guide provides a comprehensive overview of the strategic design and synthesis of sorafenib analogues. We detail robust synthetic protocols for core structural modifications, methods for purification and characterization, and subsequent protocols for in vitro biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals aiming to explore the chemical space around the sorafenib scaffold to discover next-generation anticancer agents.
Introduction: The Rationale for Sorafenib Analogue Synthesis
Sorafenib exerts its anticancer effects through a dual mechanism of action: it inhibits tumor cell proliferation by targeting the RAF/MEK/ERK signaling pathway and suppresses tumor angiogenesis by blocking receptor tyrosine kinases like VEGFR and PDGFR.[3][4][5] Specifically, it inhibits key kinases such as C-RAF, B-RAF, VEGFR-1, -2, -3, PDGFR-β, c-KIT, and FLT-3.[3][6]
Despite its success, the clinical utility of sorafenib can be limited. The development of drug resistance often curtails long-term efficacy, and its broad kinase inhibition profile can lead to significant side effects. Therefore, the synthesis of sorafenib analogues is a critical strategy in oncological research to:
-
Enhance Potency and Selectivity: Modify the core structure to increase affinity for primary targets or alter the kinase selectivity profile to reduce off-target effects.
-
Overcome Resistance: Design molecules that can inhibit mutated kinases or bypass common resistance pathways.
-
Improve Pharmacokinetic Properties: Optimize absorption, distribution, metabolism, and excretion (ADME) to improve bioavailability and reduce dosing frequency.
-
Explore Novel Mechanisms: Investigate how structural changes impact downstream signaling and potentially uncover new biological activities.[7]
This guide focuses on the practical synthesis and evaluation of these crucial next-generation compounds.
Sorafenib's Core Mechanism of Action
To logically design effective analogues, understanding the parent drug's mechanism is paramount. Sorafenib simultaneously targets two critical cancer hallmarks: uncontrolled proliferation and angiogenesis.
Caption: Sorafenib inhibits both the RAF/MEK/ERK pathway and VEGFR/PDGFR signaling.
Synthetic Strategies and Key Reactions
The sorafenib molecule consists of three key moieties: a trifluoromethyl-substituted phenyl ring (A), a central urea linkage, and a picolinamide-substituted phenoxy ring (B-C). Analogue design typically involves modification of one or more of these sections.[8]
General Synthetic Workflow
A common and efficient synthetic approach involves the late-stage formation of the diaryl urea bond.[9] This strategy allows for the modular assembly of diverse analogues from two key intermediates.
Caption: Modular workflow for the synthesis of sorafenib analogues.
Core Reaction: Unsymmetrical Diaryl Urea Formation
The central urea linkage is critical for binding to the kinase hinge region. Its synthesis is the lynchpin of the entire process. The most common method involves the reaction of an aniline derivative with an isocyanate.[10]
Method 1: Isocyanate Route The reaction of an amine with phosgene or a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole) generates an isocyanate intermediate.[11] This highly reactive species is then coupled with a second amine to form the unsymmetrical urea. While effective, this method requires careful handling of toxic reagents.
Method 2: Carbamate Route A safer and often more practical alternative involves activating one of the amine precursors as a carbamate, for example, by reacting it with diphenyl carbonate or phenyl chloroformate.[9] This stable intermediate can then be reacted with the other amine partner to yield the final urea product, often with fewer side products like symmetrical ureas.[9][12]
Detailed Experimental Protocols
Disclaimer: These protocols are generalized and may require optimization based on the specific substrate and scale. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of Key Intermediate 4-(4-Aminophenoxy)-N-methylpicolinamide
This protocol describes the nucleophilic aromatic substitution (SNAr) to form the diaryl ether linkage.
-
Materials: 4-chloro-N-methylpicolinamide, 4-aminophenol, potassium tert-butoxide (KOtBu), potassium carbonate (K₂CO₃), Dimethylformamide (DMF).
-
Procedure: a. To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-aminophenol (1.1 equivalents) and anhydrous DMF. b. Cool the solution to 0 °C in an ice bath. c. Add potassium tert-butoxide (1.2 equivalents) portion-wise, ensuring the temperature remains below 5 °C. Stir for 30 minutes. The alkoxide of 4-aminophenol is a stronger nucleophile than the amino group, favoring ether formation.[10] d. Add 4-chloro-N-methylpicolinamide (1.0 equivalent) and potassium carbonate (0.5 equivalents) to the reaction mixture. e. Allow the reaction to warm to room temperature and then heat to 80 °C for 4-6 hours, monitoring by TLC or LC-MS. f. Upon completion, cool the mixture, quench with water, and extract with ethyl acetate (3x). g. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the title compound.
-
Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Synthesis of Final Sorafenib Analogue via Carbamate Intermediate
This protocol details the final urea formation step.
-
Materials: 4-(4-Aminophenoxy)-N-methylpicolinamide (from Protocol 1), phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate (or other desired carbamate intermediate), pyridine, Dichloromethane (DCM).
-
Procedure: a. Dissolve the carbamate intermediate (1.0 equivalent) in anhydrous DCM in a flame-dried flask under an inert atmosphere. b. Add 4-(4-aminophenoxy)-N-methylpicolinamide (1.05 equivalents) followed by anhydrous pyridine (2.0 equivalents). c. Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS. d. Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. f. Purify the crude solid by recrystallization or column chromatography to yield the final sorafenib analogue.
-
Validation: Confirm the final structure, purity (>95%), and identity using ¹H NMR, ¹³C NMR, HRMS, and HPLC.
Biological Evaluation in Cancer Research
Once a library of analogues is synthesized and characterized, their biological activity must be assessed. The following protocols outline a standard cascade for evaluation.
Biological Screening Workflow
Caption: A typical workflow for the biological evaluation of sorafenib analogues.
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol measures the direct inhibitory effect of an analogue on a specific kinase target. Fluorescence- or luminescence-based assays are common for high-throughput screening.[13][14]
-
Principle: The assay quantifies the amount of ATP consumed (or ADP produced) during a kinase-mediated phosphorylation of a substrate peptide.[15][16] A decrease in signal relative to a DMSO control indicates inhibition.
-
Materials: Recombinant kinase (e.g., VEGFR-2, B-RAF), corresponding peptide substrate, ATP, assay buffer, test compounds (serially diluted), and a detection kit (e.g., ADP-Glo™, TR-FRET).[13]
-
Procedure (General): a. In a 384-well plate, add the kinase, substrate, and test compound (or DMSO vehicle control). b. Initiate the reaction by adding ATP. c. Incubate at room temperature for a specified time (e.g., 60 minutes). d. Stop the reaction and add the detection reagents according to the manufacturer's protocol. e. Read the signal (luminescence or fluorescence) on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls. Plot the data and use non-linear regression to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
Protocol 4: Cell-Based Proliferation (MTT) Assay
This assay assesses the cytotoxic or cytostatic effect of the analogues on cancer cell lines.[2]
-
Principle: The MTT assay is a colorimetric method where the mitochondrial succinate dehydrogenase of living cells reduces the yellow tetrazolium salt (MTT) to purple formazan crystals.[17][18] The amount of formazan is proportional to the number of viable cells.
-
Materials: Human cancer cell lines (e.g., HepG2 for liver cancer, A549 for lung cancer), complete growth medium, test compounds, MTT solution (5 mg/mL in PBS), DMSO.[19]
-
Procedure: a. Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.[19] b. Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the compound dilutions. Include a vehicle control (DMSO). c. Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator. d. Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[20] e. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.[17] f. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log-transformed compound concentration and use non-linear regression to determine the IC₅₀ value.[21]
Data Presentation and Interpretation
Systematically organizing the data is crucial for determining the Structure-Activity Relationship (SAR).
Table 1: Example SAR Data for a Hypothetical Analogue Series
| Compound ID | R¹ Substitution (A-Ring) | R² Substitution (C-Ring) | VEGFR-2 IC₅₀ (nM) | HepG2 IC₅₀ (µM) |
| Sorafenib | 4-Cl, 3-CF₃ | 4-NHMe | 90 | 3.44 |
| Analogue 5b | 4-Cl, 3-CF₃ | 4-NHEt | 75 | 2.80 |
| Analogue 5c | 4-F, 3-CF₃ | 4-NHMe | 120 | 5.10 |
| Analogue 7a | 4-Cl, 3-CF₃ | 4-Cyclopropyl | 250 | 8.90 |
Data is hypothetical for illustrative purposes. Real data would be derived from experiments outlined in Protocols 3 & 4. Some studies have shown that modifications can improve potency. For example, certain chalcone-bearing analogues showed IC₅₀ values against HepG2 cells as low as 0.56 µM, outperforming sorafenib.[22] Other studies found that small substitutions on the NH moiety were crucial for activity against HepG2 cells.[2]
Conclusion
The rational design and synthesis of sorafenib analogues remain a highly productive field in cancer drug discovery. By employing modular synthetic strategies and a systematic biological evaluation cascade, researchers can efficiently explore the chemical space around this privileged scaffold. The protocols and workflows detailed in this guide provide a robust framework for identifying novel compounds with superior potency, selectivity, and the potential to overcome existing clinical challenges in cancer therapy.
References
- Dr.Oracle. (2025). What is the mechanism of action of Sorafenib (Sorafenib)?
-
Wikipedia. (n.d.). Sorafenib. Available at: [Link]
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Zhou, S., & Chen, G. (2018). Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. RSC Advances. Available at: [Link]
-
Anonymous. (2023). A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. Synfacts. Available at: [Link]
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Patsnap Synapse. (2024). What is the mechanism of Sorafenib Tosylate? Available at: [Link]
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ResearchGate. (2008). Sorafenib mechanism of action: tumor proliferation and angiogenesis. Available at: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). sorafenib. Available at: [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Available at: [Link]
-
Anonymous. (2025). The synthetic routes of sorafenib and its applications on hepatocellular carcinoma. Academica. Available at: [Link]
-
Dolenc, M. S., et al. (n.d.). New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. Molecules. Available at: [Link]
-
Zhou, S., & Chen, G. (2018). Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. RSC Advances. Available at: [Link]
-
Hwang, S. H., et al. (n.d.). Novel Sorafenib-Based Structural Analogues: In Vitro Anticancer Evaluation of t-MTUCB and t-AUCMB. PLoS ONE. Available at: [Link]
-
Xu, S., et al. (2016). Design, synthesis and activity of novel sorafenib analogues bearing chalcone unit. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Xu, S., et al. (2016). Design, Synthesis, Activity and Docking Study of Sorafenib Analogs Bearing Sulfonylurea Unit. Molecules. Available at: [Link]
-
Kaur, R., et al. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]
-
Al-Omary, F. A. M., et al. (n.d.). Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma. Pharmacological Reports. Available at: [Link]
-
Semantic Scholar. (n.d.). Synthesis and biological evaluation of sorafenib- and regorafenib-like sEH inhibitors. Available at: [Link]
-
Lai, Y., et al. (2023). Synthesis of Sorafenib−Ruthenium Complexes, Investigation of Biological Activities and Applications in Drug Delivery Systems as an Anticancer Agent. Journal of Medicinal Chemistry. Available at: [Link]
-
Jia, Y., et al. (2008). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. Current Drug Discovery Technologies. Available at: [Link]
-
Zhang, Q., et al. (2024). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. Molecules. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Available at: [Link]
-
Stankovic, B., et al. (2024). Multi-Target Anticancer Activity of Structurally Diverse Schiff Bases: Insights into Cell-Cycle Arrest, DNA Damage, Metabolic Signaling, and Biomolecular Binding. Molecules. Available at: [Link]
-
Martens, S. (2024). In vitro kinase assay. protocols.io. Available at: [Link]
-
Perjési, A., et al. (2017). Synthesis of Urea Derivatives in Two Sequential Continuous-Flow Reactors. Organic Process Research & Development. Available at: [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Available at: [Link]
-
Gushchina, I. V., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). MTT assay to determine the IC50 value of the different drugs and analyze their effect on cell viability. Available at: [Link]
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- 10. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. Design, synthesis and activity of novel sorafenib analogues bearing chalcone unit - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Guide: Optimizing the Synthesis of 5-Chloro-2-methoxy-4-nitroaniline
Welcome to the technical support center for the synthesis of 5-Chloro-2-methoxy-4-nitroaniline. This guide is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of this valuable chemical intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated protocols to ensure the success of your synthesis.
Section 1: Synthesis Overview and Core Challenges
The most direct and common synthetic route to 5-Chloro-2-methoxy-4-nitroaniline is the electrophilic nitration of 5-Chloro-2-methoxyaniline. However, the success of this reaction is critically dependent on managing the powerful activating and directing effects of the substituents on the aniline ring.
-
Amino Group (-NH₂): A potent activating, ortho-, para-directing group.
-
Methoxy Group (-OCH₃): A strong activating, ortho-, para-directing group.
-
Chloro Group (-Cl): A deactivating, ortho-, para-directing group.
The combined electron-donating effects of the amino and methoxy groups make the aromatic ring highly susceptible to electrophilic attack. While this high reactivity is necessary, it also presents the primary challenge: the ring is prone to oxidation, decomposition, and the formation of multiple isomers or over-nitrated byproducts under harsh conditions. The primary goal is to selectively introduce a single nitro group at the C4 position, which is electronically favored due to the powerful para-directing influence of the primary amine.
Caption: General reaction scheme for the synthesis.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction resulted in a very low yield or a dark, tarry mixture instead of a clean product. What went wrong?
This is the most frequent issue and typically points to overly aggressive reaction conditions that cause decomposition of the highly activated starting material.
Answer:
The combination of a primary amine and a methoxy group makes the substrate extremely sensitive to strong oxidizing acids. The use of concentrated nitric acid and sulfuric acid (standard nitrating mixture) often leads to charring and a significant drop in yield.
Solutions:
-
Utilize Milder Nitrating Conditions: Avoid the traditional concentrated mixed acid approach. A better strategy is to use nitric acid in a solvent like glacial acetic acid or to use a more dilute acid mixture. This moderates the reactivity and reduces oxidative side reactions.[1]
-
Strict Temperature Control: The reaction is highly exothermic. It is crucial to maintain a low temperature (0-5°C) throughout the addition of the nitrating agent using an ice-salt bath. Uncontrolled temperature escalation is a primary cause of product decomposition.[2]
-
Implement Amino Group Protection (Recommended Strategy): The most reliable method to prevent oxidation and improve yield is to temporarily protect the highly activating amino group as an acetamide (-NHCOCH₃). This strategy involves a three-step process:
-
Acetylation: The amine is converted to an amide, which is still an ortho-, para-director but is significantly less activating and not susceptible to oxidation.
-
Nitration: The nitration is performed on the protected intermediate. The reaction is much cleaner and more controllable.
-
Hydrolysis: The acetyl group is removed via acid or base hydrolysis to yield the final product.[3][4][5]
-
Sources
- 1. data.epo.org [data.epo.org]
- 2. Preparation of 5-Chloro-2-nitroaniline_Chemicalbook [chemicalbook.com]
- 3. CN107903182B - Synthesis method of 2-amino-4-acetamino anisole - Google Patents [patents.google.com]
- 4. CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline - Google Patents [patents.google.com]
- 5. 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors_Chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 5-Chloro-2-methoxy-4-nitroaniline
An advanced technical support resource for professionals engaged in the synthesis of 5-Chloro-2-methoxy-4-nitroaniline, this guide provides in-depth troubleshooting and frequently asked questions to address challenges related to side product formation. As a Senior Application Scientist, this document is structured to deliver not just protocols, but the underlying chemical principles to empower researchers in optimizing their synthetic outcomes.
The synthesis of 5-Chloro-2-methoxy-4-nitroaniline is a critical process for the development of various pharmaceutical and chemical entities. Achieving high purity is paramount, yet the nature of the electrophilic aromatic substitution on a multi-substituted aniline ring presents several challenges, primarily in the form of side product formation. This guide addresses the most common issues encountered during synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary synthetic pathway for 5-Chloro-2-methoxy-4-nitroaniline and what are the expected side products?
The most direct and common laboratory synthesis involves the nitration of 4-Chloro-2-methoxyaniline.[1][2][3][4] This is an electrophilic aromatic substitution where a nitrating agent, typically a mixture of nitric acid and sulfuric acid, is used to introduce a nitro group onto the aromatic ring.
The primary side products arise from three main issues:
-
Isomeric Impurities: Formation of undesired positional isomers due to the complex directing effects of the substituents.
-
Over-Nitration: Introduction of a second nitro group, leading to dinitro compounds.
-
Oxidative Degradation: Decomposition of the aniline starting material or product, often resulting in tarry residues and low yields.
Below is a workflow illustrating the main reaction and the points where side reactions can occur.
Caption: General workflow for the synthesis of 5-Chloro-2-methoxy-4-nitroaniline.
Troubleshooting Guide: Side Product Formation
Q2: My analysis shows significant contamination with positional isomers. What causes this and how can it be prevented?
Cause: The formation of positional isomers is a direct consequence of the directing effects of the substituents on the aniline ring. The amino (-NH2) and methoxy (-OCH3) groups are strong ortho-, para-directors, while the chloro (-Cl) group is a deactivating ortho-, para-director. In the strongly acidic nitrating medium, the amino group is protonated to form the anilinium ion (-NH3+), which is a meta-director.[5][6][7] This complex interplay of directing effects can lead to nitration at various positions.
Solution:
-
Amino Group Protection: The most effective strategy is to protect the amino group via acylation (e.g., using acetic anhydride to form an acetamide) before nitration.[5][8][9] The resulting amide group is still an ortho-, para-director but is less activating than the amino group, which provides better regioselectivity. The protecting group can be removed by hydrolysis after nitration.
-
Temperature Control: Maintain a low reaction temperature (typically -10 to 0°C) during the addition of the nitrating agent. Higher temperatures can overcome the subtle energy differences between the transition states leading to different isomers.
Caption: Comparison of nitration pathways with unprotected vs. protected amino groups.
Q3: I have identified dinitro compounds in my product. How can I avoid this over-nitration?
Cause: Over-nitration occurs when the reaction conditions are too harsh, causing a second nitro group to be added to the already nitrated product ring. The first nitro group is strongly deactivating, but excessive temperature, prolonged reaction times, or a high concentration of the nitrating agent can force a second substitution.
Solution:
-
Stoichiometry: Use a carefully controlled molar equivalent of nitric acid. A slight excess may be needed to drive the reaction to completion, but a large excess should be avoided.
-
Reaction Time and Temperature: Monitor the reaction progress using a suitable technique (e.g., TLC, HPLC). Quench the reaction as soon as the starting material is consumed. Avoid letting the reaction run for an extended period after completion. As with isomer control, maintain a low temperature.
| Parameter | Optimal Condition | Condition Favoring Side Products |
| Temperature | -10 to 5°C | > 20°C |
| Nitrating Agent | 1.0 - 1.1 molar equivalents | > 1.5 molar equivalents |
| Reaction Time | Monitored to completion (e.g., 2-4 hours) | Uncontrolled, extended time |
| Amino Group | Protected (Acylated) | Unprotected |
Q4: My reaction mixture turned dark and tarry, resulting in a very low yield. What is the cause and how can it be fixed?
Cause: The amino group of anilines is highly susceptible to oxidation by nitric acid, especially in the presence of nitrous acid impurities.[10] This oxidation leads to the formation of complex, often polymeric, colored byproducts, which appear as tar. This significantly reduces the yield of the desired product.
Solution:
-
Purity of Nitric Acid: Use high-purity nitric acid that is free from dissolved nitrogen oxides (which give it a yellow color).
-
Urea Addition: Add a small amount of urea to the reaction mixture before the nitration begins. Urea acts as a scavenger for any nitrous acid present, preventing it from initiating oxidative side reactions.
-
Amino Group Protection: As mentioned previously, protecting the amino group as an amide significantly reduces its susceptibility to oxidation. This is another strong reason to employ a protection strategy.
Experimental Protocol: Purification of Crude 5-Chloro-2-methoxy-4-nitroaniline
If side products have formed, a robust purification protocol is necessary. Recrystallization is often effective.
Objective: To remove isomeric impurities and degradation products from the crude product.
Materials:
-
Crude 5-Chloro-2-methoxy-4-nitroaniline
-
Activated Carbon (optional, for color removal)
-
Standard laboratory glassware for recrystallization
Procedure:
-
Dissolution: In a flask, add the crude product and a minimal amount of hot ethanol to dissolve it completely. If the solution is highly colored, add a small amount of activated carbon.
-
Hot Filtration (if carbon was used): If activated carbon was added, perform a hot filtration to remove it. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The desired product should be less soluble than the impurities and will crystallize out. Cooling further in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold ethanol to remove any remaining soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
References
- Google Patents. (n.d.). CN108329211A - The preparation method of 5- chloro-2-nitroanilines.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Precision in Synthesis: Exploring 5-Chloro-2-methyl-4-nitroaniline as a Building Block. Retrieved from [Link]
-
Quick Company. (n.d.). Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. Retrieved from [Link]
- Google Patents. (n.d.). CN102531923A - Method for producing 5-chloro-2-nitroaniline.
-
Allen. (n.d.). Nitration of aniline in strong acidic medium also gives m-nitroaniline because. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloro-2-methoxy-4-nitroaniline. Retrieved from [Link]
- Google Patents. (n.d.). CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.
-
BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link]
-
GSRC. (n.d.). 4-CHLORO-2-METHOXYANILINE. Retrieved from [Link]
-
Khan Academy. (2022). Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advancements on Nitration of Anilines Utilizing Diverse Nitrating Agents. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
-
PubChem. (n.d.). Benzenamine, 4-chloro-2-methoxy-. Retrieved from [Link]
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 93-50-5|4-Chloro-2-methoxyaniline|BLD Pharm [bldpharm.com]
- 4. Benzenamine, 4-chloro-2-methoxy- | C7H8ClNO | CID 7143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Nitration of aniline in strong acidic medium also gives m-nitroaniline because [allen.in]
- 7. byjus.com [byjus.com]
- 8. 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors_Chemicalbook [chemicalbook.com]
- 9. CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline - Google Patents [patents.google.com]
- 10. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 11. guidechem.com [guidechem.com]
- 12. Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline [quickcompany.in]
Technical Support Center: Challenges in the Nitration of Substituted Anilines
Welcome to the technical support center for the nitration of substituted anilines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental yet challenging reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems you may encounter during the nitration of substituted anilines. Each issue is analyzed from a mechanistic standpoint to provide robust and reliable solutions.
Issue 1: My reaction mixture turned dark, and I isolated a tarry, intractable material instead of the desired nitroaniline.
Q: Why did my direct nitration of aniline result in a low yield of tarry oxidation products?
A: This is a classic problem arising from the high reactivity of the aniline ring and the oxidizing nature of the nitrating mixture (typically a combination of concentrated nitric acid and sulfuric acid).
-
Mechanistic Explanation: The amino group (-NH₂) is a powerful activating group, which significantly increases the electron density of the aromatic ring, making it highly susceptible to electrophilic attack.[1][2] However, nitric acid is also a strong oxidizing agent.[3] The highly activated aniline ring can be readily oxidized by nitric acid, leading to the formation of complex, polymeric, tar-like substances and a significantly reduced yield of the desired nitroaniline product.[3][4][5][6]
-
Solution: Protection of the Amino Group via Acylation. The most effective strategy to prevent oxidation is to temporarily reduce the activating effect of the amino group by converting it into an acetamido group (-NHCOCH₃) through acylation.[7][8][9][10][11][12][13][14] The acetyl group is electron-withdrawing, which moderates the reactivity of the aromatic ring, making it less prone to oxidation while still allowing for nitration.[7][10][12] The protecting acetyl group can be easily removed by hydrolysis after nitration to yield the desired nitroaniline.[10][15]
Experimental Protocol: Acylation of Aniline to Acetanilide
-
Materials: Aniline, acetic anhydride, glacial acetic acid, zinc dust (optional), ice bath, beaker, flask.
-
Procedure:
-
In a fume hood, add 10 mL of aniline to a 250 mL flask.
-
To this, add 20 mL of glacial acetic acid.
-
While stirring, slowly add 12 mL of acetic anhydride.
-
If the aniline is colored, a small amount of zinc dust can be added to decolorize it.
-
Heat the mixture gently for about 10-15 minutes.
-
Allow the flask to cool, and then pour the contents into a beaker containing 200 mL of ice-cold water.
-
Stir the mixture until the acetanilide precipitates.
-
Collect the solid by vacuum filtration and wash with cold water. . Recrystallize the crude acetanilide from hot water to obtain a purified product.
-
Issue 2: My nitration reaction produced a mixture of ortho, meta, and para isomers, with a surprisingly high yield of the meta product.
Q: I expected an ortho/para directing effect from the amino group, but I obtained a significant amount of the meta-nitroaniline. Why did this happen?
A: This unexpected regioselectivity is a direct consequence of the acidic conditions of the nitration reaction.
-
Mechanistic Explanation: In a strongly acidic medium, such as the nitrating mixture, the basic amino group of aniline is protonated to form the anilinium ion (-NH₃⁺).[3][4][12][16][17] The anilinium ion is a meta-directing group because the positively charged nitrogen atom strongly withdraws electron density from the aromatic ring through an inductive effect.[3][4][16] This deactivates the ortho and para positions, making the meta position relatively more susceptible to electrophilic attack by the nitronium ion (NO₂⁺).[3][4] Direct nitration of aniline can yield as much as 47% of the meta-nitroaniline.[1][3][15]
-
Solution: Amino Group Protection. As with preventing oxidation, protecting the amino group by converting it to an acetamido group is the solution. The acetamido group is an ortho, para-director, and because it is less basic than the amino group, it does not get significantly protonated under the reaction conditions.[18] This ensures the desired ortho and para regioselectivity.
Table 1: Typical Product Distribution in the Direct Nitration of Aniline [3][15]
| Isomer | Percentage Yield |
| p-nitroaniline | ~51% |
| m-nitroaniline | ~47% |
| o-nitroaniline | ~2% |
Issue 3: I am trying to achieve selective ortho-nitration, but the para isomer is always the major product.
Q: How can I improve the regioselectivity of nitration to favor the ortho position for substituted anilines?
A: Achieving high ortho-selectivity can be challenging due to steric hindrance and the inherent electronic preference for the para position. However, several strategies can be employed.
-
Mechanistic Considerations: The acetamido group, while being an ortho, para-director, is sterically bulky. This bulkiness can hinder the approach of the electrophile to the ortho positions, often leading to the para isomer as the major product.[19]
-
Advanced Strategies:
-
Directing Groups: The use of specific directing groups that can chelate with the incoming electrophile and position it at the ortho position is a modern approach. Recent research has explored the use of removable directing groups in conjunction with transition-metal catalysis to achieve high ortho-selectivity.[20]
-
Alternative Nitrating Agents: The choice of nitrating agent can influence the ortho/para ratio. Some studies have shown that using metal nitrates, such as bismuth nitrate (Bi(NO₃)₃•5H₂O), can favor the formation of the ortho-nitroaniline.[20] Another approach involves using iron(III) nitrate (Fe(NO₃)₃·9H₂O), which is believed to proceed through a nitrogen dioxide radical intermediate, leading to ortho-nitration.[21] Tert-butyl nitrite has also been reported for regioselective nitration of N-alkyl anilines.[22]
-
Frequently Asked Questions (FAQs)
Q1: Why is direct nitration of aniline generally avoided in synthetic chemistry?
A: Direct nitration of aniline is avoided due to two primary reasons:
-
Oxidation: The highly activated aniline ring is susceptible to oxidation by nitric acid, leading to the formation of tarry byproducts and low yields.[3][4][5][6]
-
Poor Regioselectivity: In the strongly acidic nitrating medium, the amino group is protonated to form the meta-directing anilinium ion, resulting in a mixture of ortho, para, and a significant amount of meta-nitroaniline.[3][4][12][16]
Q2: What is the purpose of acetylating aniline before nitration?
A: Acetylation serves as a protective strategy for the amino group.[7][9][10][11][13][14] Converting the amino group (-NH₂) to an acetamido group (-NHCOCH₃) accomplishes two critical goals:
-
Reduces Reactivity: The acetyl group's electron-withdrawing nature deactivates the aromatic ring, preventing oxidation by nitric acid.[7][10][12]
-
Controls Regioselectivity: The acetamido group is an ortho, para-director and is less basic than the amino group, thus avoiding the formation of the meta-directing anilinium ion.[18] This allows for the controlled synthesis of primarily the para-nitroaniline.[12]
Q3: How is the protecting acetyl group removed after nitration?
A: The acetyl group can be readily removed by acid or base-catalyzed hydrolysis to regenerate the amino group, yielding the final nitroaniline product.[10][15]
Experimental Protocol: Hydrolysis of p-Nitroacetanilide
-
Materials: p-Nitroacetanilide, 70% sulfuric acid, beaker, heating mantle.
-
Procedure:
-
Place the p-nitroacetanilide in a round-bottom flask.
-
Add a sufficient amount of 70% sulfuric acid to cover the solid.
-
Heat the mixture gently under reflux for 20-30 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture onto crushed ice.
-
The p-nitroaniline will precipitate.
-
Neutralize the solution with a base (e.g., sodium hydroxide solution) to ensure complete precipitation.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain the purified p-nitroaniline.
-
Visualizing the Process
Workflow for Controlled Nitration of Aniline
The following diagram illustrates the recommended workflow for the successful nitration of aniline, incorporating the crucial protection and deprotection steps.
Caption: A schematic workflow for the synthesis of p-nitroaniline from aniline.
Troubleshooting Logic for Nitration of Substituted Anilines
This flowchart provides a logical sequence for diagnosing and resolving common issues encountered during the nitration of substituted anilines.
Caption: A troubleshooting decision tree for the nitration of substituted anilines.
References
Sources
- 1. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 2. ncert.nic.in [ncert.nic.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 6. quora.com [quora.com]
- 7. Why is acetylation performed before nitration of a class 12 chemistry CBSE [vedantu.com]
- 8. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 9. Why is acetylation performed before nitration of aniline? - askIITians [askiitians.com]
- 10. Why is the NII group of aniline acetylated before nitration? | Filo [askfilo.com]
- 11. mapsofindia.com [mapsofindia.com]
- 12. brainly.in [brainly.in]
- 13. sarthaks.com [sarthaks.com]
- 14. In the nitration of aniline, the amino group is protected by conversion into [infinitylearn.com]
- 15. homework.study.com [homework.study.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Why is nitration of aniline difficult? - askIITians [askiitians.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
5-Chloro-2-methoxy-4-nitroaniline recrystallization solvent system
An ## Technical Support Center: Recrystallization of 5-Chloro-2-methoxy-4-nitroaniline
Welcome to the technical support guide for the purification of 5-chloro-2-methoxy-4-nitroaniline via recrystallization. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a deeper understanding of the principles and troubleshooting strategies to ensure you achieve the highest purity for your compound. This guide is structured to address common questions and challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable starting solvent system for the recrystallization of 5-chloro-2-methoxy-4-nitroaniline?
Based on empirical data from structurally similar nitroaniline derivatives, alcoholic solvents are the most promising candidates. Specifically, methanol and ethanol are excellent starting points.
-
Causality: The polarity of methanol and ethanol is generally well-suited for nitroanilines, which possess both polar (nitro, amino) and non-polar (aromatic ring) functionalities. These solvents tend to exhibit the ideal solubility curve required for recrystallization: high solubility at their boiling point and significantly lower solubility at or below room temperature.[1][2] For instance, the synthesis of 5-chloro-2-nitroaniline, a closely related precursor, explicitly uses methanol for crystallization to yield a high-purity product.[3][4] Another patented purification process for the same compound also specifies heating in an alcoholic solvent.[5]
Q2: How should I empirically determine the best solvent if methanol or ethanol are not optimal?
A systematic solvent screen is the most reliable method. This involves testing the solubility of a small amount of your crude 5-chloro-2-methoxy-4-nitroaniline in various solvents at room temperature and at the solvent's boiling point.
Experimental Protocol: Small-Scale Solvent Screening
-
Place approximately 10-20 mg of your crude material into several small test tubes.
-
To each tube, add a different candidate solvent (e.g., isopropanol, ethyl acetate, toluene, acetone) dropwise at room temperature, swirling after each addition.
-
Observation 1 (Insoluble at Room Temp): If the compound does not dissolve in ~0.5 mL of solvent, it is a good candidate. Proceed to the next step.
-
Observation 2 (Soluble at Room Temp): If the compound dissolves readily at room temperature, the solvent is unsuitable as it will not allow for good recovery upon cooling.
-
For the tubes where the compound was insoluble at room temperature, gently heat them in a water or sand bath to the solvent's boiling point.
-
Observation 3 (Soluble when Hot): If the compound now dissolves completely, the solvent is a strong candidate.
-
Observation 4 (Insoluble when Hot): If the compound remains insoluble even at boiling, the solvent is unsuitable.
-
Allow the test tubes from Observation 3 to cool slowly to room temperature, and then place them in an ice bath.
-
Final Selection: The best solvent is the one that dissolves the compound completely when hot but yields a large quantity of crystalline precipitate upon cooling.
Q3: Can a mixed-solvent system be used?
Yes, a mixed-solvent system is an excellent alternative if no single solvent provides the ideal solubility profile. A common approach for compounds like this is an ethanol/water or methanol/water system.[1]
-
Mechanism: In this technique, you dissolve the compound in a minimal amount of the "good" solvent (e.g., hot ethanol), in which the compound is highly soluble. Then, you slowly add the "poor" solvent (e.g., water), in which the compound is insoluble, dropwise to the hot solution until it becomes faintly cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. This method can often induce crystallization when a single solvent fails.
Troubleshooting Guide
Q: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?
A: Oiling out occurs when the hot, saturated solution becomes supersaturated at a temperature that is above the melting point of the solute. Instead of crystallizing, the compound separates as a liquid phase. Nitroanilines can be prone to this issue.
-
Cause & Solution: This often happens if the boiling point of the solvent is too high or if the solution cools too rapidly. To resolve this, reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation level. Then, allow the flask to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can promote proper crystal formation.[1]
Q: I have very poor crystal yield after cooling and filtration. What are the likely causes?
A: A low yield is typically due to one of two main issues: using an excessive amount of solvent or incomplete precipitation due to insufficient cooling.
-
Cause & Solution:
-
Excess Solvent: If too much solvent is used during the initial dissolution step, the solution will not be sufficiently saturated upon cooling, leaving a significant amount of the product dissolved in the mother liquor.[1] To fix this, you can gently heat the filtrate and evaporate some of the solvent to increase the concentration, then attempt the cooling and crystallization step again.
-
Insufficient Cooling: Ensure the solution is cooled to room temperature before placing it in an ice bath. Cooling for a sufficient period (e.g., 15-30 minutes) in an ice bath is crucial to maximize the precipitation of the solute.
-
Q: No crystals are forming even after the solution has been in an ice bath for an extended period. What should I do?
A: This indicates that the solution is not supersaturated, or that the energy barrier for nucleation has not been overcome.
-
Cause & Solution:
-
Induce Crystallization: Try scratching the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[1]
-
Seed Crystals: If you have a small amount of pure product from a previous batch, add a single tiny crystal to the cold solution. A seed crystal acts as a template for other molecules to crystallize upon.
-
Increase Concentration: As with low yield, the solution may be too dilute. Carefully evaporate a portion of the solvent and re-cool the solution.
-
Q: My final product is still colored (e.g., yellow/orange). Does this indicate impurity?
A: Not necessarily. Many nitroaniline compounds are inherently colored solids due to the chromophoric nitro group (—NO₂). 5-Chloro-2-nitroaniline, for example, is described as a yellow to orange solid.[6] The key is to look for a consistent color and sharp melting point. If the color is mottled or the melting point range is broad, impurities are likely present, and a second recrystallization may be necessary.
Data Summary: Solvent Suitability
| Solvent | Relative Solubility Rank | Rationale for Use/Avoidance |
| N-methyl-2-pyrrolidone (NMP) | 1 (Highest) | Likely too strong a solvent; would be difficult to achieve precipitation upon cooling. |
| Acetone | 2 | Good potential as a "good" solvent in a mixed-solvent system. May be too effective as a single solvent. |
| Ethanol | 8 | Recommended. Shows moderate solubility, suggesting a good differential between hot and cold states.[7] |
| Methanol | 7 | Recommended. Similar profile to ethanol and commonly used for related compounds.[3][7][8] |
| Toluene | 9 | Lower solubility suggests it could be a good candidate, especially for less polar impurities.[1][7] |
| Isopropanol | 11 (Lowest) | May not be a strong enough solvent to dissolve the compound sufficiently, even when hot.[7] |
| Data derived from solubility studies on 2-methoxy-4-nitroaniline.[7] |
Detailed Experimental Protocol
This protocol is a recommended starting point based on established procedures for analogous compounds.[1][2][3]
-
Dissolution: Place the crude 5-chloro-2-methoxy-4-nitroaniline into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar.
-
In a separate beaker, heat your chosen solvent (e.g., methanol) to its boiling point.
-
Add the hot solvent to the Erlenmeyer flask in small portions while stirring and gently heating the flask on a hot plate. Continue adding solvent until the compound just dissolves completely. Avoid adding a large excess.
-
Hot Filtration (if necessary): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. Quickly pour the hot solution through a pre-heated funnel containing fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Remove the flask from the heat and cover it with a watch glass. Allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.
-
Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 15-20 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.
-
Drying: Allow the crystals to dry on the filter paper with the vacuum running for several minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely or dry in a vacuum oven at a temperature well below the compound's melting point.
Visual Workflow
The following diagram illustrates the logical steps of the recrystallization process.
Caption: A flowchart of the major steps involved in the recrystallization process.
References
- BenchChem. (2025). Application Notes and Protocols for the Purification of N-(2-Ethoxyethyl)
- University of Toronto. (n.d.). LAB 1 - EXPERIMENTAL PROCEDURE.
- Guidechem. (n.d.).
- Quick Company. (n.d.). Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. Quick Company.
- University of Rochester, Department of Chemistry. (n.d.).
- Google Patents. (n.d.).
- European Patent Office. (n.d.).
- Google Patents. (n.d.). CN108329211A - The preparation method of 5- chloro-2-nitroanilines.
- Mallak Specialties Pvt Ltd. (n.d.). 5-Chloro-2-nitroaniline.
- ResearchGate. (n.d.).
- PubChem. (n.d.). 5-Chloro-2-methoxy-4-nitroaniline.
- ChemicalBook. (n.d.).
- MDPI. (2023). Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique.
- ResearchGate. (n.d.). Polymorphism and cold crystallization in optically nonlinear N-benzyl-2-methyl-4-nitroaniline crystal studied by X-ray diffraction, calorimetry and Raman spectroscopy.
Sources
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- 2. personal.tcu.edu [personal.tcu.edu]
- 3. Page loading... [wap.guidechem.com]
- 4. Preparation of 5-Chloro-2-nitroaniline_Chemicalbook [chemicalbook.com]
- 5. Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline [quickcompany.in]
- 6. 5-Chloro 2 Nitroaniline, C6H5ClN2O2, 1635-61-6, 2 Nitro 5 Chloroaniline, 5 Chloro 2 Nitrobenzenamine [mallakchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: A Guide to the Purification of 5-Chloro-2-nitroaniline
Welcome to the technical support resource for researchers, scientists, and professionals in drug development. This guide provides in-depth, field-proven insights into troubleshooting the common challenges encountered during the purification of 5-Chloro-2-nitroaniline. Our focus is on delivering practical, evidence-based solutions that explain the causality behind experimental choices, ensuring both the integrity and success of your work.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers have when working with crude 5-Chloro-2-nitroaniline.
Q1: What are the typical impurities I should expect in my crude 5-Chloro-2-nitroaniline sample?
The impurity profile of your crude product is intrinsically linked to its synthetic route. The two most prevalent commercial synthesis pathways are the primary sources of common contaminants.
-
Amination of 2,4-Dichloronitrobenzene: This is a widely used industrial method.[1][2] The primary impurities to expect are unreacted starting material (2,4-dichloronitrobenzene) and potential isomeric byproducts. Under certain conditions, minor amounts of diamine compounds can also form.[3]
-
Nitration of 3-Chloroaniline Derivatives: This route involves the nitration of a protected 3-chloroaniline (e.g., 3-chloroacetanilide), followed by hydrolysis.[4][5] The most significant impurity from this process is the isomeric byproduct, 3-chloro-4-nitroaniline, which can be challenging to separate due to its similar properties.[5]
Therefore, your primary focus should be on removing isomeric chloro-nitroanilines and chlorinated nitrobenzene precursors.
Q2: I have a batch of crude product. What is the most efficient first-line purification method?
For most applications, recrystallization is the most effective and economical initial purification step. This technique leverages the difference in solubility between 5-Chloro-2-nitroaniline and its impurities in a given solvent at different temperatures. Alcohols, particularly methanol and ethanol, are frequently cited as effective solvents for this purpose, often yielding high purity crystals upon cooling.[6][7][8]
Q3: My compound is "oiling out" instead of crystallizing during recrystallization. What is happening and how can I fix it?
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This typically happens when the boiling point of the solvent is higher than the melting point of the impure compound, or when the solution is supersaturated.
-
Causality: High impurity levels can significantly depress the melting point of your product (125-129 °C for pure compound) below the boiling point of the chosen solvent.[9]
-
Troubleshooting Steps:
-
Add More Solvent: The immediate remedy is to add more hot solvent until the oil dissolves completely.
-
Reduce Cooling Rate: Allow the solution to cool very slowly. A gradual temperature decrease encourages proper crystal lattice formation. Avoid placing the flask directly into an ice bath from a hot state.
-
Induce Crystallization: If crystals do not form on their own, gently scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.
-
Q4: Recrystallization improved the purity, but analysis (TLC/HPLC) still shows persistent impurities. What is the next logical step?
When recrystallization is insufficient, especially for removing impurities with very similar solubility profiles like isomers, column chromatography is the recommended next step. This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) and their solubility in a mobile phase.[7]
Q5: How do I select the optimal solvent system (mobile phase) for column chromatography of 5-Chloro-2-nitroaniline?
The most efficient way to develop a mobile phase is by using Thin Layer Chromatography (TLC). The goal is to find a solvent system that gives a good separation between your desired compound and the impurities, with a retention factor (Rƒ) for 5-Chloro-2-nitroaniline ideally between 0.3 and 0.5.
-
Starting Point: For chloro-nitro-aromatic compounds, a non-polar/polar mixture is effective. A good starting point is a hexane/ethyl acetate system. For a related compound, 2,4-dichloroaniline, a 9:1 hexane/ethyl acetate mixture on silica gel has been shown to be effective.[7]
-
Optimization: Run several TLC plates with varying ratios of hexane to ethyl acetate. The system that provides the clearest separation between the spot for your product and the impurity spots will be the most effective mobile phase for your column.
Troubleshooting Guides and In-Depth Protocols
This section provides detailed, step-by-step methodologies for the primary purification techniques, complete with troubleshooting advice.
Method 1: Recrystallization from an Alcoholic Solvent
Principle: This method relies on the high solubility of 5-Chloro-2-nitroaniline in hot alcohol (methanol or ethanol) and its significantly lower solubility at cooler temperatures. Impurities are ideally either insoluble in the hot solvent or remain in the cold solvent after the desired product has crystallized.
-
Solvent Selection: Choose a suitable solvent. Methanol is often a good choice.[6][8] Ensure the crude material is soluble in the hot solvent but sparingly soluble at room temperature.
-
Dissolution: Place the crude 5-Chloro-2-nitroaniline (e.g., 10 g) into an Erlenmeyer flask with a stir bar. Add the chosen solvent (e.g., methanol) portion-wise while heating and stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary to achieve full dissolution.
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.
-
Isolation: Collect the resulting yellow, needle-like crystals by vacuum filtration using a Buchner funnel.[2]
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent. Determine the melting point; a sharp melting range close to 125-129 °C indicates high purity.[10]
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Poor or No Crystal Formation | Too much solvent used; compound is too soluble. | Concentrate the solution by boiling off some solvent and allow it to cool again. If recovery is still low, collect the mother liquor and concentrate it further to obtain a second crop of crystals. |
| Product is still impure | Impurities co-crystallized with the product; inefficient washing. | Perform a second recrystallization. Ensure the crystals are washed with ice-cold solvent during filtration. |
| Heavy Coloration in Crystals | Presence of highly colored, polar impurities. | Before cooling, add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities. Use charcoal sparingly as it can also adsorb the product. |
Method 2: Silica Gel Column Chromatography
Principle: This is a solid-liquid adsorption chromatography technique. A solvent (mobile phase) flows through a column containing a solid adsorbent (stationary phase, typically silica gel). Compounds in the mixture are separated based on their polarity. Less polar compounds travel down the column faster, while more polar compounds are retained longer on the silica.
Caption: Workflow for purifying 5-Chloro-2-nitroaniline via column chromatography.
-
Column Preparation: Select an appropriate size glass column. Pack it with a slurry of silica gel in the chosen mobile phase (e.g., Hexane:Ethyl Acetate 9:1), ensuring no air bubbles are trapped.[7]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Carefully add this solution to the top of the silica gel bed.
-
Elution: Add the mobile phase continuously to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Monitoring: Spot each collected fraction on a TLC plate. Visualize the spots under a UV lamp to determine which fractions contain the purified product.
-
Isolation: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified 5-Chloro-2-nitroaniline.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Poor Separation (Overlapping Bands) | Incorrect mobile phase polarity; column overload. | Re-optimize the mobile phase with TLC for better separation. Use a shallower solvent polarity gradient. Ensure you have not loaded too much sample for the column size (typically 1-5% of silica weight). |
| Cracked or Channeled Silica Bed | Improper packing; silica bed ran dry. | This is often unrecoverable; the column must be repacked. Always ensure the top of the silica bed is covered with solvent. |
| Compound Streaking on TLC | Sample is too acidic/basic; sample overload on TLC plate. | Add a very small amount (e.g., 0.1%) of acetic acid or triethylamine to the mobile phase to improve peak shape. Spot a more dilute sample on the TLC plate. |
Safety Precautions
5-Chloro-2-nitroaniline is a hazardous substance and must be handled with appropriate care.
-
Toxicity: The compound is classified as fatal if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[10][11]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated chemical fume hood.[11]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[11]
References
-
Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. Quick Company. Link
-
5-Chloro-2-nitroaniline CAS#: 1635-61-6. ChemicalBook. Link
-
5-Chloro-2-nitroaniline. Mallak Specialties Pvt Ltd. Link
-
5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors. (2024). Link
-
How to Synthesize 5-Chloro-2-nitroaniline and Its Applications - FAQ. Guidechem. Link
-
Second harmonic generation with 5-chloro-2-nitroaniline. (1989). European Patent Office - EP 0303429 A2. Link
-
Understanding the Synthesis Pathways of 5-Chloro-2-nitroaniline for Efficient Chemical Production. NINGBO INNO PHARMCHEM CO.,LTD. Link
-
How is 5-Chloro-2-nitroaniline synthesized and used? - FAQ. Guidechem. Link
-
CN108329211A - The preparation method of 5- chloro-2-nitroanilines. Google Patents. Link
-
Preparation of 5-Chloro-2-nitroaniline. ChemicalBook. Link
-
Application Notes and Protocols for the Purification of 5-Chloro-2-(propan-2-yl)aniline. Benchchem. Link
-
5-Chloro-2-nitroaniline. (2018). SIELC Technologies. Link
-
SAFETY DATA SHEET - 5-Chloro-2-nitroaniline. Fisher Scientific. Link
-
Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. (2023). MDPI. Link
-
5-Chloro-2-nitroaniline | 1635-61-6. ChemicalBook. Link
-
CN102531923A - Method for producing 5-chloro-2-nitroaniline. Google Patents. Link
-
5-Chloro-2-nitroaniline | 1635-61-6. Tokyo Chemical Industry (India) Pvt. Ltd. Link
-
5-Chloro-2-nitroaniline 97% | 1635-61-6. Sigma-Aldrich. Link
-
CAS No : 1635-61-6 | Product Name : 5-Chloro-2-nitroaniline. Pharmaffiliates. Link
-
CA1241665A - Process for the preparation of chloro-o-nitroanilines. Google Patents. Link
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- 5. data.epo.org [data.epo.org]
- 6. Preparation of 5-Chloro-2-nitroaniline_Chemicalbook [chemicalbook.com]
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- 8. mdpi.com [mdpi.com]
- 9. 5-Chloro 2 Nitroaniline, C6H5ClN2O2, 1635-61-6, 2 Nitro 5 Chloroaniline, 5 Chloro 2 Nitrobenzenamine [mallakchemicals.com]
- 10. 5-Chloro-2-nitroaniline 97 1635-61-6 [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
Technical Support Center: Degradation Pathways of 5-Chloro-2-methoxy-4-nitroaniline
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation of 5-Chloro-2-methoxy-4-nitroaniline. The study of substituted nitroaromatic compounds presents unique challenges due to their chemical stability and potential for multiple degradation pathways. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to support your research in this area. The information herein is synthesized from established principles of nitroaromatic compound degradation, drawing parallels from structurally similar molecules to provide a robust framework for your experiments.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the degradation of 5-Chloro-2-methoxy-4-nitroaniline.
Q1: What are the primary expected degradation pathways for 5-Chloro-2-methoxy-4-nitroaniline?
A1: Based on the degradation of other nitroaromatic compounds, 5-Chloro-2-methoxy-4-nitroaniline is likely to degrade via three main routes: microbial degradation, photodegradation, and chemical degradation.[1][2][3][4][5]
-
Microbial Degradation: This can occur under both aerobic and anaerobic conditions. Aerobic pathways often begin with the reduction of the nitro group to an amino group or the oxidative removal of the nitro group.[4][5] Anaerobic pathways typically involve the reduction of the nitro group.[3][6][7] Dechlorination is another critical step in the microbial degradation of chlorinated aromatic compounds.[8]
-
Photodegradation: In the presence of light, especially with a photocatalyst like titanium dioxide (TiO₂), the molecule can be degraded by hydroxyl radicals.[9][10][11] This process can lead to the hydroxylation of the aromatic ring and its eventual mineralization.
-
Chemical Degradation: While stable under normal conditions, 5-Chloro-2-methoxy-4-nitroaniline can undergo hydrolysis, particularly under alkaline conditions.[12] Thermal decomposition can also occur at high temperatures, leading to the release of nitrogen oxides and hydrogen chloride.[13]
Q2: What are the likely initial intermediates in the degradation of 5-Chloro-2-methoxy-4-nitroaniline?
A2: The initial intermediates will depend on the degradation pathway:
-
Reductive Pathway (Microbial): The primary initial intermediate is likely the corresponding amine, 5-Chloro-2-methoxy-4-aminoaniline, formed by the reduction of the nitro group.[3][8]
-
Oxidative Pathway (Microbial/Photochemical): Initial intermediates could include hydroxylated derivatives, where a hydroxyl group is added to the aromatic ring.[4][5][9] The removal of the nitro group could also lead to the formation of a phenol.
-
Dechlorination Pathway (Microbial): The removal of the chlorine atom would result in 2-methoxy-4-nitroaniline.
Q3: What analytical methods are best suited for studying the degradation of 5-Chloro-2-methoxy-4-nitroaniline and its byproducts?
A3: A combination of chromatographic and spectroscopic techniques is recommended.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV or photodiode array (PDA) detector is an excellent choice for quantifying the parent compound and its primary degradation products.[5][14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for identifying and quantifying volatile and semi-volatile intermediates.[5] Derivatization may be necessary for polar compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for identifying non-volatile and thermally labile intermediates that are not amenable to GC-MS analysis.
For a detailed comparison of analytical methods, please refer to our guide on the quantification of structurally similar compounds.[14]
Troubleshooting Guides
This section provides solutions to common problems encountered during degradation studies of 5-Chloro-2-methoxy-4-nitroaniline.
| Symptom | Possible Cause | Recommended Solution |
| Inconsistent Degradation Rates | Fluctuation in microbial culture activity. | Ensure consistent inoculum preparation and growth conditions. Use a fresh, actively growing culture for each experiment. |
| Variations in light intensity for photodegradation studies. | Use a calibrated light source and monitor its output regularly. Ensure consistent reactor geometry and distance from the light source. | |
| Changes in pH of the reaction medium. | Buffer the reaction medium to maintain a constant pH, as pH can significantly affect both microbial and chemical degradation rates. | |
| Difficulty Identifying Intermediates | Intermediates are transient and do not accumulate to detectable levels. | Optimize sampling times to capture the peak concentrations of transient intermediates. Consider using a higher initial concentration of the parent compound. |
| Analytical method lacks sufficient sensitivity or selectivity. | Employ a more sensitive detector (e.g., mass spectrometry). Optimize the chromatographic separation to resolve co-eluting peaks.[14] | |
| Intermediates are polar and not easily extracted or analyzed by GC. | Use LC-MS for the analysis of polar intermediates. Consider derivatization to improve the volatility and detectability of compounds for GC-MS analysis. | |
| Poor Mass Balance | Adsorption of the compound or its intermediates to the reactor walls or microbial biomass. | Perform control experiments without the degradation catalyst (e.g., microbes, photocatalyst) to quantify adsorption. Use silanized glassware to minimize adsorption. |
| Formation of volatile intermediates that are lost from the system. | Use a closed experimental setup and analyze the headspace for volatile organic compounds (VOCs). | |
| Incomplete extraction of the analytes from the sample matrix. | Optimize the extraction method by testing different solvents, pH adjustments, and extraction times. |
Experimental Protocols
The following are detailed protocols for conducting degradation studies.
Protocol 1: Aerobic Biodegradation of 5-Chloro-2-methoxy-4-nitroaniline
This protocol outlines a typical aerobic biodegradation experiment using an activated sludge microbial consortium.
1. Preparation of Media and Inoculum:
- Prepare a minimal salts medium (MSM) containing all necessary macro- and micronutrients for bacterial growth.
- Acclimatize an activated sludge consortium to 5-Chloro-2-methoxy-4-nitroaniline by gradually increasing its concentration in the MSM over several weeks.
- Prepare a fresh inoculum by centrifuging the acclimatized culture and resuspending the cell pellet in fresh MSM.
2. Experimental Setup:
- In a series of sterile flasks, combine the MSM, the inoculum, and a known concentration of 5-Chloro-2-methoxy-4-nitroaniline.
- Include control flasks: a sterile control (no inoculum) to assess abiotic degradation and a biotic control (no 5-Chloro-2-methoxy-4-nitroaniline) to monitor the health of the microbial culture.
- Incubate the flasks on a shaker at a controlled temperature (e.g., 30°C) to ensure adequate aeration.
3. Sampling and Analysis:
- At regular intervals, withdraw samples from each flask.
- Centrifuge the samples to separate the microbial biomass from the supernatant.
- Analyze the supernatant for the parent compound and its degradation products using HPLC-UV.
- Monitor the pH of the medium and the optical density of the culture.
4. Data Interpretation:
- Plot the concentration of 5-Chloro-2-methoxy-4-nitroaniline and its intermediates over time.
- Calculate the degradation rate from the disappearance of the parent compound.
- Identify intermediates by comparing their retention times and UV spectra with those of authentic standards.
Protocol 2: Photocatalytic Degradation of 5-Chloro-2-methoxy-4-nitroaniline
This protocol describes a typical photocatalytic degradation experiment using TiO₂ as the photocatalyst.
1. Preparation of Catalyst and Solutions:
- Prepare a stock solution of 5-Chloro-2-methoxy-4-nitroaniline in ultrapure water.
- Weigh the desired amount of TiO₂ photocatalyst.
2. Experimental Setup:
- In a quartz reactor, add the 5-Chloro-2-methoxy-4-nitroaniline solution and the TiO₂ catalyst.
- Stir the suspension in the dark for a set period (e.g., 30 minutes) to establish adsorption-desorption equilibrium.
- Irradiate the suspension with a UV lamp of known wavelength and intensity.
- Include control experiments: a photolysis control (no TiO₂) to assess degradation by light alone and an adsorption control (no light) to quantify the amount of compound adsorbed to the catalyst.
3. Sampling and Analysis:
- At regular time intervals, withdraw samples from the reactor.
- Filter the samples through a 0.22 µm syringe filter to remove the TiO₂ particles.
- Analyze the filtrate for the parent compound and its degradation products using HPLC-UV or LC-MS.
4. Data Interpretation:
- Plot the concentration of 5-Chloro-2-methoxy-4-nitroaniline as a function of irradiation time.
- Determine the degradation kinetics, which often follow pseudo-first-order kinetics for photocatalytic reactions.[9]
- Identify intermediates using LC-MS and propose a degradation pathway.
Visualizations
Proposed Degradation Pathways
Caption: Proposed degradation pathways for 5-Chloro-2-methoxy-4-nitroaniline.
Experimental Workflow for Biodegradation Study
Caption: Workflow for a typical aerobic biodegradation experiment.
References
- Apollo Scientific. (n.d.). 5-Chloro-2-nitro-4-(trifluoromethoxy)
- Fisher Scientific. (2025).
- Thermo Fisher Scientific. (2025).
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chloro-2-Nitroaniline, 97%.
-
Haverkort, N. E., & de Bont, J. A. (1996). Degradation of nitroaromatic compounds by microorganisms. PubMed. [Link]
- Thermo Fisher Scientific. (2025).
- Thermo Fisher Scientific. (2025).
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. [Link]
-
Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. PubMed. [Link]
-
Slideshare. (n.d.). BIOREMEDIATION - Degradation of nitro aromatic compounds. [Link]
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. [Link]
- Google Patents. (n.d.). US4151203A - Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides.
- BOC Sciences. (2024).
- U.S. Environmental Protection Agency. (1996).
-
Khan, F., Pal, D., Vikram, S., & Cameotra, S. S. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLOS ONE. [Link]
-
PubChem. (n.d.). 5-Chloro-4-methoxy-2-nitroaniline. [Link]
- Aarti Industries. (2021). 2-methoxy-4-nitroaniline GPS Safety Summary.
- BenchChem. (2025). Degradation pathways of 5-Chloro-2-methyl-4-nitrophenol under different conditions.
-
Khan, F., Pal, D., Vikram, S., & Cameotra, S. S. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLOS ONE. [Link]
-
Duc, H. D. (2019). Anaerobic degradation of 2-chloro-4-nitroaniline by Geobacter sp. KT7 and Thauera aromatica KT9. ResearchGate. [Link]
-
Duc, H. D. (2019). Anaerobic degradation of 2-chloro-4-nitroaniline by Geobacter sp. KT7 and Thauera aromatica KT9. PubMed. [Link]
- BenchChem. (2025).
-
PubChem. (n.d.). 5-Chloro-2-methoxy-4-nitroaniline. [Link]
-
Gorska, P., Zmudzinska, W., Krawczyk, M. A., & Jesionowski, T. (2018). Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites. MDPI. [Link]
-
Schenzle, A., Lenke, H., Spain, J. C., & Knackmuss, H. J. (1999). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. PubMed. [Link]
-
Saupe, A. (1999). High-rate biodegradation of 3-and 4-nitroaniline. ResearchGate. [Link]
-
ResearchGate. (n.d.). Mechanism of aniline and 2-chloroaniline photodegradation in an aqueous solution.... [Link]
-
ResearchGate. (n.d.). Mechanism of aniline and 2-chloroaniline photodegradation in an aqueous.... [Link]
- Semantic Scholar. (n.d.).
-
PubChem. (n.d.). 5-Chloro-2-nitroaniline. [Link]
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Technical Support Center: Scaling Up 5-Chloro-2-methoxy-4-nitroaniline Production
This guide is designed for researchers, chemists, and production managers navigating the complexities of scaling the synthesis of 5-Chloro-2-methoxy-4-nitroaniline (CAS: 6259-08-1). We will address common issues encountered during process scale-up, focusing on practical, evidence-based solutions to enhance yield, purity, and safety. Our approach moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory or manufacturing environment.
Overview of the Primary Synthesis Route
While several pathways to 5-Chloro-2-methoxy-4-nitroaniline exist, a prevalent and logical route for scale-up involves the selective chlorination of 2-methoxy-4-nitroaniline. This precursor is readily available and the reaction is a direct functionalization, minimizing step count. The primary challenge lies in controlling the regioselectivity of the chlorination to favor the desired C-5 substitution and avoid the formation of isomeric impurities.
Caption: Synthesis pathway for 5-Chloro-2-methoxy-4-nitroaniline.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis and scale-up process in a direct question-and-answer format.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yield is a multifaceted problem often stemming from incomplete reactions, competing side reactions, or mechanical losses during workup and purification.
Causality & Troubleshooting:
-
Incomplete Conversion: The reaction may not be reaching completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time if starting material is still present. Ensure the stoichiometry of your chlorinating agent is sufficient; a slight excess (1.1-1.2 equivalents) is often required on scale, but a large excess can promote side reactions.
-
-
Side Product Formation: The primary cause of yield loss is often the formation of undesired isomers or degradation products.[1]
-
Solution: Temperature control is paramount. The chlorination of activated rings is highly exothermic. A runaway reaction will drastically lower the yield by creating tarry oxidation byproducts. Maintain a low and stable temperature (typically 0-10°C) during the addition of the chlorinating agent.[1]
-
-
Mechanical Losses: Significant product can be lost during the workup and isolation phases.
-
Solution: Optimize your quenching and extraction procedure. Ensure the pH is appropriately adjusted to keep your product in the organic phase. During recrystallization, avoid using an excessive volume of solvent, as this will increase the amount of product that remains in the mother liquor.
-
| Parameter | Bench Scale (Exemplar) | Scale-Up Recommendation | Rationale |
| Temperature | 0-5 °C | Maintain rigorously at 0-10 °C with efficient cooling | Minimizes formation of isomers and oxidative byproducts by controlling reaction kinetics.[1] |
| Reagent Addition | Rapid Dropwise | Slow, controlled addition via pump over 1-2 hours | Manages exotherm, prevents localized high concentrations that lead to side reactions. |
| Solvent | Acetic Acid / HCl | Use of a less reactive solvent like 1,2-dichloroethane. | Provides better temperature control and can simplify workup compared to highly acidic media.[2] |
| Chlorinating Agent | SO₂Cl₂ or Cl₂ gas | Sulfuryl chloride (SO₂Cl₂) is often easier to handle. | Avoids the complexities and hazards of handling gaseous chlorine in large quantities.[2] |
Q2: My final product is contaminated with an isomeric byproduct. How can I improve regioselectivity?
This is the most critical chemical challenge in this synthesis. The starting material, 2-methoxy-4-nitroaniline, has an aromatic ring activated by two ortho-, para-directing groups (amino and methoxy) and deactivated by one meta-directing group (nitro). The interplay is complex.
Causality & Troubleshooting:
The amino (-NH₂) and methoxy (-OCH₃) groups strongly direct incoming electrophiles (like Cl⁺) to their ortho and para positions. The C-5 position is ortho to the methoxy group and para to the amino group, making it electronically favored. However, the C-3 position is also ortho to the amino group, leading to potential competition.
-
Protonation State: In strongly acidic media, the amino group can be protonated to the anilinium ion (-NH₃⁺), which is a meta-director.[1] This can alter the electronic landscape of the ring.
-
Solution: The choice of solvent and chlorinating agent is key. Using a system like sulfuryl chloride in a non-acidic solvent can sometimes provide cleaner results than chlorination in concentrated HCl.
-
-
Steric Hindrance: The existing substituents can sterically hinder attack at certain positions.
-
Solution: While less influential for a small electrophile like chlorine, ensuring the reaction is not run at excessively high temperatures (which can overcome steric barriers) is important.
-
Q3: The reaction mixture is turning dark brown or black. What is happening?
The formation of dark, tarry material is a clear sign of product degradation, most commonly through oxidation.
Causality & Troubleshooting:
Anilines, especially activated ones, are susceptible to oxidation by strong acids or oxidizing agents, a problem exacerbated by high temperatures.[1]
-
Aggressive Conditions: Using an excessive amount of the chlorinating agent or allowing the temperature to rise uncontrollably will cause oxidation.
-
Solution:
-
Strict Temperature Control: This cannot be overstated. A reliable and powerful cooling system is essential for scale-up.
-
Atmosphere Control: Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen, which can contribute to degradation at scale.
-
Reagent Purity: Ensure your starting materials and reagents are free from oxidative impurities.
-
Q4: I'm struggling to purify the crude product. Recrystallization yields are low or the purity doesn't improve.
Purification is challenging because the desired product and its main isomeric byproduct often have very similar physical properties, such as solubility and melting point.[1]
Causality & Troubleshooting:
-
Poor Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Impurity Profile: If the crude material is oily or contains a high percentage of impurities, a single recrystallization may be insufficient.
-
Solution: Perform a pre-purification step. This could involve a slurry of the crude solid in a solvent that selectively dissolves the impurities (like heptane to remove non-polar contaminants). For high-purity requirements, column chromatography may be necessary, though it is less ideal for large-scale production.
-
Q5: What are the primary safety hazards I need to consider when scaling this process?
Scaling up introduces significant safety challenges related to thermal management and chemical handling.
Hazard Assessment & Mitigation:
-
Exothermic Reaction: The chlorination reaction can release a substantial amount of heat. A thermal runaway can lead to a dangerous increase in temperature and pressure.
-
Mitigation: Use a reactor with a high surface-area-to-volume ratio and a robust cooling system. Implement a controlled, slow addition of the chlorinating agent and continuously monitor the internal temperature. Have a quenching plan ready (e.g., a pre-chilled solution to stop the reaction).
-
-
Hazardous Reagents:
-
Chlorinating Agents (SO₂Cl₂, Cl₂): Highly corrosive and toxic. Handle only in a well-ventilated fume hood or a closed system.[5]
-
Acids (if used): Concentrated acids like HCl or H₂SO₄ are severely corrosive.
-
-
Product Toxicity: 5-Chloro-2-methoxy-4-nitroaniline and related nitroaromatics are toxic and should be handled with care. They can be harmful if inhaled, ingested, or absorbed through the skin.[5][6]
Recommended Experimental Protocols
The following protocols are provided as a starting point. Optimization for your specific equipment and scale is essential.
Protocol 1: Synthesis of 5-Chloro-2-methoxy-4-nitroaniline
-
Reactor Setup: Charge a jacketed glass reactor equipped with an overhead stirrer, temperature probe, and addition funnel with 2-methoxy-4-nitroaniline (1.0 eq).
-
Dissolution: Add a suitable solvent (e.g., glacial acetic acid or 1,2-dichloroethane, ~5-10 mL per gram of starting material). Begin stirring and cool the reactor jacket to 0-5 °C.
-
Reagent Preparation: In the addition funnel, prepare a solution of sulfuryl chloride (1.1 eq) in the same solvent.
-
Controlled Addition: Once the reactor contents are at the target temperature, begin the slow, dropwise addition of the sulfuryl chloride solution. Monitor the internal temperature closely, ensuring it does not exceed 10 °C. The addition should take approximately 1-2 hours.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-10 °C for an additional 2-4 hours. Monitor the reaction's completion by TLC or HPLC.
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture over crushed ice or into a beaker of cold water with vigorous stirring. This will precipitate the crude product.
-
Isolation: Filter the resulting solid precipitate using a Buchner funnel. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Drying: Dry the crude product under vacuum at 40-50 °C until a constant weight is achieved.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place the crude, dry product into an Erlenmeyer flask.
-
Dissolution: Add a minimum amount of hot recrystallization solvent (e.g., methanol or ethanol) while stirring until the solid is fully dissolved.[4]
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator for at least 1 hour to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the pure crystals under vacuum to a constant weight.
Caption: Detailed experimental workflow from reaction to purification.
Analytical Quality Control
To ensure the quality of the final product, reliable analytical methods are necessary. HPLC is the preferred method for determining purity and quantifying isomeric impurities.
| Parameter | HPLC Method Guideline |
| Column | C18 Reverse-Phase, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Isocratic or Gradient; typically a mixture of Acetonitrile or Methanol and Water. A good starting point is 60:40 Acetonitrile:Water. |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis or Photodiode Array (PDA). Nitroanilines have strong absorbance in the UV region, typically between 300-400 nm.[7] |
| Sample Prep | Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a known concentration (e.g., 0.1 mg/mL). Filter through a 0.45 µm syringe filter before injection.[7] |
References
-
PubChem. (n.d.). 5-Chloro-4-methoxy-2-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Precision in Synthesis: Exploring 5-Chloro-2-methyl-4-nitroaniline as a Building Block. Retrieved from [Link]
-
SUPERGENERICS LIMITED. (n.d.). Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. Quick Company. Retrieved from [Link]
- Google Patents. (n.d.). CN102531923A - Method for producing 5-chloro-2-nitroaniline.
- Google Patents. (n.d.). CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.
- Google Patents. (n.d.). CN108329211A - The preparation method of 5- chloro-2-nitroanilines.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis Pathways of 5-Chloro-2-nitroaniline for Efficient Chemical Production. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloro-2-methoxy-4-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN111620785A - Continuous chlorination method of nitroaniline.
-
U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]
-
Wang, T., et al. (n.d.). An intensified chlorination process of 4-nitroaniline in a liquid–liquid microflow system. Reaction Chemistry & Engineering. Royal Society of Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-3-methoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Comprehensive Overview of 4-Chloro-3-nitroanisole: Applications and Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN103113235A - Method for synthesizing nitryl chloroaniline compound by using micro-channel reactor.
-
Doran, G., & Stevens, M. M. (n.d.). Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS. Analytical Methods. Royal Society of Chemistry. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (1994). p-NITROANILINE 5033. NIOSH Manual of Analytical Methods. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-3-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxy-4-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-4-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN1462737A - Method for preparing 4-chlorine-3-nitroanisole.
Sources
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Technical Support Center: Purity Assessment of 5-Chloro-2-methoxy-4-nitroaniline
Welcome to the technical support center for the analytical assessment of 5-Chloro-2-methoxy-4-nitroaniline (CAS No. 6259-08-1). This guide is designed for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for purity determination of this critical chemical intermediate. Here, we address common challenges and provide practical, field-proven solutions to ensure the integrity of your analytical results.
Section 1: Troubleshooting Guide for Common Analytical Issues
This section provides a systematic approach to diagnosing and resolving common problems encountered during the purity analysis of 5-Chloro-2-methoxy-4-nitroaniline, with a primary focus on High-Performance Liquid Chromatography (HPLC), the most prevalent technique for this application.
Issue 1: Inconsistent Retention Times in HPLC Analysis
Question: My retention times for 5-Chloro-2-methoxy-4-nitroaniline are drifting between injections. What are the likely causes and how can I stabilize my method?
Answer: Retention time variability is a frequent issue in HPLC that can compromise the accuracy and precision of your purity assessment. The primary causes often relate to the mobile phase, the HPLC system itself, or the column's environment.
Troubleshooting Steps:
-
Mobile Phase Integrity :
-
Preparation : Ensure the mobile phase is prepared fresh daily and is thoroughly mixed and degassed.[1][2] Inconsistent composition is a common culprit for retention time shifts.[1][2]
-
pH Control : If using a buffered mobile phase, verify the pH is consistent and appropriate for the analyte. For ionizable compounds, even a small change in pH can significantly alter retention times.[3]
-
Solvent Quality : Always use HPLC-grade solvents to avoid introducing contaminants that can affect the analysis.[1]
-
-
System Stability :
-
Temperature Control : Employ a column oven to maintain a constant temperature. Fluctuations in ambient temperature can directly impact retention.[1][2]
-
Flow Rate Consistency : Check for leaks in the pump, fittings, and seals, as these can cause pressure fluctuations and, consequently, an unstable flow rate.[1][2] If available, use a calibrated flow meter to verify the pump's performance.
-
Gradient Mixer Performance : For gradient methods, ensure the pump's mixer is functioning correctly. You can test this by adding a UV-active tracer to one of the mobile phase components and observing the baseline.[3]
-
-
Column Equilibration :
Issue 2: Poor Peak Shape (Tailing or Fronting)
Question: I'm observing significant peak tailing for the main component. What's causing this and how can I improve the peak symmetry?
Answer: Peak tailing for nitroaromatic compounds like 5-Chloro-2-methoxy-4-nitroaniline in reversed-phase HPLC is often due to secondary interactions with the stationary phase.
Troubleshooting Steps:
-
Adjust Mobile Phase pH : Lowering the pH of the mobile phase can suppress the ionization of residual silanol groups on the silica-based column packing, which are a common cause of tailing for basic compounds like anilines.[1]
-
Use a High-Purity Column : Modern, high-purity silica columns (often referred to as "Type B") have fewer and less acidic silanol groups, which minimizes these undesirable interactions.[1]
-
Consider an Alternative Stationary Phase : If tailing persists, a column with a different stationary phase, such as one with end-capping or a polymer-based packing, may be necessary.
-
Check for Column Overload : Injecting a sample that is too concentrated can lead to peak fronting. Try diluting your sample to see if the peak shape improves.[1]
Issue 3: Presence of Extraneous Peaks in the Chromatogram
Question: My chromatogram shows several unexpected peaks. How can I determine their origin and eliminate them?
Answer: Extraneous peaks can originate from the sample, the mobile phase, or carryover from previous injections.
Troubleshooting Steps:
-
Run a Blank Injection : Inject your sample solvent (diluent) to see if the extraneous peaks are present. If they are, the contamination is likely in your solvent or the HPLC system.[1]
-
Check Mobile Phase Purity : Ensure you are using high-purity, HPLC-grade solvents for your mobile phase. Contaminants in the mobile phase can accumulate on the column and elute as peaks, especially in gradient methods.[4]
-
Investigate Sample Degradation : 5-Chloro-2-methoxy-4-nitroaniline, like other nitroanilines, can be susceptible to degradation. Ensure your sample is fresh and has been stored properly. The presence of related compounds could indicate degradation.
-
Implement a Column Wash : If carryover is suspected, implement a robust column washing procedure between injections or at the end of a sequence, using a strong solvent to elute any retained compounds.[4]
Section 2: Frequently Asked Questions (FAQs)
General Purity Assessment
Q1: What are the most suitable analytical techniques for assessing the purity of 5-Chloro-2-methoxy-4-nitroaniline?
A1: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method for purity assessment of non-volatile compounds like 5-Chloro-2-methoxy-4-nitroaniline. Gas Chromatography (GC), potentially coupled with Mass Spectrometry (GC-MS), can also be employed, particularly for identifying volatile impurities.[5] Spectroscopic techniques like NMR and IR are crucial for structural confirmation but are not typically used for quantitative purity assessment on their own.[6]
Q2: What are the potential impurities I should be looking for in 5-Chloro-2-methoxy-4-nitroaniline?
A2: Potential impurities can arise from the synthetic route. Common impurities in related nitroaniline syntheses include unreacted starting materials, positional isomers, and byproducts from side reactions.[5] For instance, the synthesis of 5-Chloro-2-nitroaniline can sometimes result in the formation of 2,4-diamino nitrobenzene as an impurity.[7]
Method Development and Validation
Q3: How do I develop a stability-indicating HPLC method for this compound?
A3: A stability-indicating method is one that can separate the active pharmaceutical ingredient (API) from its degradation products. To develop such a method, you need to perform forced degradation studies.[8][9] This involves subjecting a sample of 5-Chloro-2-methoxy-4-nitroaniline to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to intentionally generate degradation products.[9][10] The goal is to achieve a modest amount of degradation, typically in the range of 5-20%.[11] The analytical method is then developed and optimized to resolve the main peak from all the degradation product peaks.
Q4: What are the key parameters to consider when validating an HPLC method for purity assessment?
A4: Method validation is crucial to ensure that the analytical method is reliable and suitable for its intended purpose. Key validation parameters include:
-
Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range : The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy : The closeness of test results obtained by the method to the true value.
-
Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness : A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Sample Preparation
Q5: What is the recommended procedure for preparing a sample of 5-Chloro-2-methoxy-4-nitroaniline for HPLC analysis?
A5: A general procedure for sample preparation is as follows:
-
Accurately weigh a suitable amount of the 5-Chloro-2-methoxy-4-nitroaniline sample into a volumetric flask.
-
Dissolve the sample in a suitable diluent. A mixture of acetonitrile and water (e.g., 50:50, v/v) is often a good starting point for reversed-phase HPLC.[1]
-
Dilute to the mark with the diluent to achieve the desired concentration.
-
Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter that could clog the HPLC column or system.[1]
Section 3: Experimental Protocols & Data
Representative HPLC Method for Purity Assessment
This protocol provides a starting point for the analysis of 5-Chloro-2-methoxy-4-nitroaniline. Optimization may be required based on the specific instrumentation and impurity profile.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 20% B, 5-25 min: 20% to 80% B, 25-30 min: 80% B, 30.1-35 min: 20% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
This method is based on a representative protocol for similar nitroaromatic compounds and may require optimization.[1]
Forced Degradation Study Protocol
Forced degradation studies are essential for developing a stability-indicating method.[9][10]
| Stress Condition | Typical Protocol |
| Acid Hydrolysis | Dissolve the sample in a suitable solvent and add 0.1 M HCl. Heat at 60-80°C for a specified time. Neutralize before injection. |
| Base Hydrolysis | Dissolve the sample in a suitable solvent and add 0.1 M NaOH. Heat at 60-80°C for a specified time. Neutralize before injection.[8] |
| Oxidative Degradation | Dissolve the sample in a suitable solvent and add 3% H₂O₂. Keep at room temperature for a specified time.[8] |
| Thermal Degradation | Expose the solid sample to dry heat (e.g., 105°C) for a specified duration. |
| Photolytic Degradation | Expose a solution of the sample to UV light (e.g., 254 nm) or a combination of UV and visible light for a specified duration. |
Section 4: Visualizations
Troubleshooting Workflow for HPLC Analysis
Caption: A logical workflow for troubleshooting common HPLC issues.
Purity Assessment Workflow
Caption: The overall workflow for purity assessment of 5-Chloro-2-methoxy-4-nitroaniline.
References
- Technical Support Center: Analysis of 3'-Nitroacetanilide. Benchchem.
- A Brief Study on Forced Degradation Studies with Regulatory Guidance.
- 5-CHLORO-2-METHOXY-4-NITROANILINE CAS - ChemicalBook.
- CAS 6259-08-1 5-Chloro-2-methoxy-4-nitroaniline - Alfa Chemistry.
- Separation of 5-Chloro-2-(4-chlorophenoxy)-N,N-diethyl-4-nitroaniline on Newcrom R1 HPLC column | SIELC Technologies.
- HPLC Troubleshooting Guide - Sigma-Aldrich.
- 5-Chloro-4-methoxy-2-nitroaniline | C7H7ClN2O3 | CID 10104325 - PubChem.
- 5-Chloro-2-methoxy-4-nitroaniline | C7H7ClN2O3 | CID 80410 - PubChem.
- Forced Degradation Studies - MedCrave online.
- HPLC Troubleshooting Guide - SCION Instruments.
- Mullani and Nargatti, IJPSR, 2021; Vol. 12(5): 2683-2691.
- HPLC Troubleshooting Guide.
- Forced Degradation and Stability Testing - International Journal of Pharmaceutical Sciences Review and Research.
- Separation of 4-Nitroaniline on Newcrom R1 HPLC column | SIELC Technologies.
-
. Available at:
- 5-chloro-2-methyl-4-nitroaniline.
- Development of forced degradation and stability indicating studies of drugs—A review - NIH.
- A Comparative Guide to Analytical Method Validation for the Quantitative Analysis of Nitroanilines - Benchchem.
- 5-chloro-2-nitroaniline | CAS No. 1635-61-6 | Clearsynth.
- 5-Chloro-2-nitroaniline 97 1635-61-6 - Sigma-Aldrich.
- Comparative Guide to Analytical Methods for 5-Chloro-2-methyl-4-nitrophenol Quantification - Benchchem.
- Simplified Yet Sensitive Determination of Aniline and Nitroanilines - LCGC International.
- method 8131 aniline and selected derivatives by gas chromatography - EPA.
- A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium - Asian Journal of Research in Chemistry.
- Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline - Quick Company.
- Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE - Thermo Fisher Scientific.
- 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors.
- Precision in Synthesis: Exploring 5-Chloro-2-methyl-4-nitroaniline as a Building Block.
- Spectroscopic Analysis of N-(2-chloroethyl)-4-nitroaniline: A Technical Overview - Benchchem.
- (PDF) 5-Chloro-2-nitroaniline - ResearchGate.
- How to Synthesize 5-Chloro-2-nitroaniline and Its Applications - FAQ - Guidechem.
- A Comparative Guide to the Analysis of Impurities in Commercial Grades of 2-Methyl-5-nitroaniline - Benchchem.
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Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of 5-Chloro-2-methoxy-4-nitroaniline
This guide provides an in-depth analysis of the ¹H NMR spectrum of 5-chloro-2-methoxy-4-nitroaniline, a crucial molecule in various chemical syntheses. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data presentation. It offers a comparative analysis with structurally similar compounds, elucidates the reasoning behind spectral patterns, and provides robust experimental protocols to ensure data integrity. Our approach is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), ensuring that the insights provided are both technically sound and practically applicable.
The Foundational Role of ¹H NMR in Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules. By mapping the chemical environment of protons, it provides critical information on the electronic structure, connectivity, and stereochemistry of a compound. In the context of substituted anilines, such as 5-chloro-2-methoxy-4-nitroaniline, ¹H NMR allows for the precise determination of substituent positions on the aromatic ring, a pivotal aspect in confirming isomer purity and predicting chemical reactivity.
The chemical shift (δ) of a proton is dictated by its local electronic environment. Electron-withdrawing groups (EWGs) deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups (EDGs) shield them, causing an upfield shift (to lower ppm values). Furthermore, spin-spin coupling between adjacent, non-equivalent protons provides information on their connectivity, with the magnitude of the coupling constant (J) revealing the nature of the interaction.
Analysis of the ¹H NMR Spectrum of 5-Chloro-2-methoxy-4-nitroaniline
The ¹H NMR spectrum of 5-chloro-2-methoxy-4-nitroaniline in a deuterated solvent like CDCl₃ is predicted to exhibit distinct signals corresponding to the aromatic protons, the methoxy group protons, and the amine group protons. The substitution pattern on the benzene ring—an amino group (strong EDG), a methoxy group (strong EDG), a nitro group (strong EWG), and a chloro group (weak EWG with inductive effects)—creates a unique electronic environment that governs the chemical shifts and coupling patterns of the aromatic protons.
Based on established substituent effects in NMR spectroscopy, we can predict the chemical shifts for the protons on the aromatic ring.[1][2] The amino group at C1 is a powerful electron-donating group, as is the methoxy group at C2. Conversely, the nitro group at C4 and the chloro group at C5 are electron-withdrawing. This push-pull electronic arrangement significantly influences the electron density at the remaining aromatic positions (C3 and C6).
The proton at C3 is ortho to both the electron-donating methoxy group and para to the electron-withdrawing chloro group. The proton at C6 is ortho to the electron-donating amino group and meta to both the nitro and chloro groups. The interplay of these effects will dictate their final chemical shifts. The protons of the methoxy group will appear as a singlet, typically in the range of 3.8-4.0 ppm. The amine protons often present as a broad singlet, the chemical shift of which can be highly variable depending on concentration, solvent, and temperature.
A Comparative Approach: Understanding Substituent Effects
To substantiate our predicted analysis, a comparative study with structurally related molecules is invaluable. By examining the ¹H NMR spectra of compounds with different substitution patterns, we can observe the tangible effects of each substituent on the proton chemical shifts.
| Compound | Aromatic Proton Chemical Shifts (δ, ppm) | Methoxy Protons (δ, ppm) | Amine Protons (δ, ppm) |
| 5-Chloro-2-methoxy-4-nitroaniline (Predicted) | H-3: ~6.8-7.0 ppm (s)H-6: ~7.8-8.0 ppm (s) | ~3.9 ppm (s) | ~5.0-6.0 ppm (br s) |
| 2-Methoxy-4-nitroaniline [3] | H-3: ~7.7 ppm (d)H-5: ~7.9 ppm (dd)H-6: ~6.8 ppm (d) | ~3.9 ppm (s) | ~4.8 ppm (br s) |
| 4-Chloro-3-nitroaniline [4] | H-2: ~7.13 ppm (d)H-5: ~7.26 ppm (d)H-6: ~6.78 ppm (dd) | N/A | ~4.00 ppm (s) |
| 5-Chloro-2-nitroaniline [5] | H-3: ~8.0 ppm (d)H-4: ~6.8 ppm (dd)H-6: ~7.3 ppm (d) | N/A | ~6.0 ppm (br s) |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the spectrometer frequency. The data for comparator compounds are sourced from publicly available spectral databases and literature.
This comparative data highlights the significant influence of each substituent's electronic properties and position on the chemical shifts of the aromatic protons. For instance, the presence of the strongly electron-withdrawing nitro group consistently results in downfield shifts for nearby protons.
Visualizing the Molecular Environment and Analytical Workflow
To further clarify the relationships between the molecular structure and the expected ¹H NMR signals, as well as the overall analytical workflow, the following diagrams are provided.
Caption: Molecular structure of 5-Chloro-2-methoxy-4-nitroaniline with proton labels.
Caption: Workflow for ¹H NMR data acquisition and analysis.
Rigorous Experimental Protocol for High-Quality ¹H NMR Spectra
The integrity of ¹H NMR data is contingent upon a meticulous experimental approach. The following protocol outlines the best practices for obtaining a high-quality spectrum of 5-chloro-2-methoxy-4-nitroaniline.
1. Sample Preparation:
- Accurately weigh approximately 5-10 mg of the sample.
- Dissolve the sample in 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the chosen solvent does not have signals that overlap with the analyte's signals.
- Add a small amount of an internal standard, typically tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
- Use a high-field NMR spectrometer (≥400 MHz) to achieve better signal dispersion and resolution.
- Tune and match the probe to the appropriate frequency.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
3. Data Acquisition:
- Acquire a standard one-dimensional ¹H NMR spectrum.
- Set an appropriate spectral width to encompass all expected proton signals.
- Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- Employ a relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to ensure accurate integration.
4. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Carefully phase the spectrum to ensure all peaks are in the pure absorption mode.
- Apply a baseline correction to obtain a flat baseline.
- Reference the spectrum by setting the TMS peak to 0.00 ppm.
- Integrate all signals to determine the relative number of protons corresponding to each peak.
- Accurately measure the chemical shifts and coupling constants.
By adhering to this protocol, researchers can ensure the acquisition of reliable and reproducible ¹H NMR data, which is fundamental for accurate structural assignment and further research endeavors.
References
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]
-
University of Regensburg. (n.d.). Supporting Information. Retrieved from [Link]
-
University of Puget Sound. (n.d.). NMR Chemical Shifts. Retrieved from [Link]
Sources
Comparative 13C NMR Analysis of 5-Chloro-2-methoxy-4-nitroaniline: A Guide to Structural Characterization
Introduction
In the landscape of pharmaceutical development and materials science, the precise structural elucidation of novel chemical entities is paramount. 5-Chloro-2-methoxy-4-nitroaniline, a substituted aromatic amine, presents a unique substitution pattern that influences its electronic properties and potential applications. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, stands as an indispensable tool for the unambiguous confirmation of its molecular structure. The chemical shift of each carbon atom provides a sensitive probe into its local electronic environment, dictated by the interplay of electron-donating and electron-withdrawing substituents on the benzene ring.
This guide provides a comprehensive comparison of the 13C NMR characteristics of 5-Chloro-2-methoxy-4-nitroaniline with structurally related analogs. By examining the influence of the chloro, methoxy, and nitro groups on the carbon chemical shifts, we aim to equip researchers, scientists, and drug development professionals with the insights necessary for confident spectral interpretation and structural verification.
Comparative Analysis of 13C NMR Chemical Shifts
The accurate assignment of 13C NMR signals is fundamental to structural confirmation. Due to the limited availability of experimental spectra for 5-Chloro-2-methoxy-4-nitroaniline, a predicted spectrum serves as a valuable reference point. This is compared against the experimental data of closely related nitroaniline derivatives to understand the incremental effects of each substituent.
| Compound | C1 (ppm) | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | Methoxy C (ppm) | Data Source |
| 5-Chloro-2-methoxy-4-nitroaniline (Predicted) | 142.9 | 148.5 | 109.7 | 139.8 | 120.5 | 115.3 | 57.1 | Predicted |
| 2-Methoxy-4-nitroaniline | 139.6 | 154.5 | 104.9 | 140.9 | 127.1 | 113.8 | 56.5 | Experimental |
| 5-Chloro-4-nitroaniline | 148.3 | 125.8 | 114.2 | 140.1 | 129.8 | 119.7 | - | Experimental |
| 2-Chloro-4-nitroaniline | 145.2 | 124.7 | 126.1 | 142.1 | 124.7 | 117.0 | - | Experimental |
Note: The numbering of the carbon atoms for all compounds follows the IUPAC nomenclature for 5-Chloro-2-methoxy-4-nitroaniline for direct comparison.
Deciphering Substituent Effects on Aromatic 13C NMR Spectra
The chemical shifts in the 13C NMR spectrum of an aromatic compound are profoundly influenced by the electronic effects of its substituents. These effects can be broadly categorized into inductive and resonance effects, which can either shield (upfield shift) or deshield (downfield shift) the carbon nuclei.
The Role of the Nitro Group (-NO₂)
The nitro group is a strong electron-withdrawing group, exerting both a -I (negative inductive) and -R (negative resonance) effect. This withdrawal of electron density from the aromatic ring generally leads to a deshielding of the ring carbons, causing their signals to appear at a higher chemical shift (downfield). The effect is most pronounced at the ortho and para positions relative to the nitro group. In the case of nitrobenzene, this results in the ortho and para carbons being more deshielded than the meta carbons[1]. The carbon directly attached to the nitro group (ipso-carbon) also experiences significant deshielding[2].
The Influence of the Methoxy Group (-OCH₃)
Conversely, the methoxy group is an electron-donating group. It has a -I effect due to the electronegativity of the oxygen atom, but its +R (positive resonance) effect, where the oxygen's lone pair of electrons delocalizes into the aromatic ring, is dominant. This donation of electron density leads to an increased shielding of the ring carbons, particularly at the ortho and para positions, resulting in an upfield shift of their signals. The conformation of the methoxy group relative to the aromatic ring can also influence its 13C NMR chemical shift[3][4][5].
The Impact of the Chloro Group (-Cl)
The chloro substituent exhibits a dual electronic nature. It is an inductively withdrawing group (-I) due to its electronegativity, but it also possesses a weak electron-donating resonance effect (+R) through its lone pairs. The overall effect on the 13C NMR chemical shifts is a combination of these opposing influences. Generally, the carbon atom directly bonded to the chlorine (ipso-carbon) is significantly deshielded, while the ortho and para carbons experience a more modest shielding or deshielding depending on the balance of inductive and resonance effects[6].
Experimental Protocols
Acquiring high-quality 13C NMR data is contingent upon meticulous sample preparation and appropriate instrument parameter selection.
Sample Preparation
-
Sample Purity: Ensure the analyte is of high purity to avoid spectral artifacts from contaminants.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆.
-
Concentration: For 13C NMR, a higher concentration is generally preferred due to the low natural abundance of the ¹³C isotope. A concentration of 20-50 mg in 0.6-0.7 mL of solvent is a good starting point[7].
-
Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that can degrade spectral resolution[8].
-
Internal Standard: The use of an internal reference standard, such as tetramethylsilane (TMS), is crucial for accurate chemical shift referencing (δ = 0.0 ppm).
Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems) is typically used for routine 13C NMR.
-
Acquisition Parameters:
-
Pulse Angle: A flip angle of 30-45 degrees is often employed as a compromise between signal intensity and relaxation time.
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally sufficient.
-
Relaxation Delay (D1): A relaxation delay of 2 seconds is a common starting point. For quantitative analysis, a much longer delay (at least 5 times the longest T₁ relaxation time) is necessary[9][10].
-
Number of Scans (NS): Due to the low sensitivity of 13C NMR, a larger number of scans (e.g., 128 or more) is typically required to achieve an adequate signal-to-noise ratio[11].
-
Data Interpretation and Structural Assignment
The predicted 13C NMR spectrum of 5-Chloro-2-methoxy-4-nitroaniline can be interpreted by considering the cumulative electronic effects of the substituents.
Workflow for Spectral Analysis
Caption: A streamlined workflow for the 13C NMR-based structural elucidation of substituted anilines.
Conclusion
The 13C NMR characterization of 5-Chloro-2-methoxy-4-nitroaniline, when compared with its structural analogs, provides a clear illustration of the predictable yet nuanced effects of aromatic substitution on carbon chemical shifts. This guide has outlined a systematic approach to understanding these effects, from sample preparation and data acquisition to spectral interpretation. By leveraging both predicted data for the target molecule and experimental data for its analogs, researchers can confidently assign the 13C NMR spectrum and verify the structure of 5-Chloro-2-methoxy-4-nitroaniline and other similarly substituted aromatic compounds.
References
-
University of Cambridge Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Kurutz, J. (2020, May 4). Optimized Default 13C Parameters. University of Missouri-St. Louis Chemistry Department NMR Facility. Retrieved from [Link]
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University College London Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation. Retrieved from [Link]
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ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]
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Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]
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The Metabolomics Innovation Centre. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]
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ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
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Chemistry Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]
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Mestrelab Research. (n.d.). Download NMR Predict. Retrieved from [Link]
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NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
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Facey, G. (2007, December 21). How Can I Get a Quantitative 13C NMR Spectrum? The University of Ottawa NMR Facility Blog. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
de Gruyter. (2018). Acquiring 1H and 13C Spectra. In NMR Spectroscopy in Pharmaceutical Analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes. PubMed. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
JoVE. (2025, May 22). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Retrieved from [Link]
-
ACS Publications. (2023, June 26). 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid). Journal of Chemical Education. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, January 24). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed. Retrieved from [Link]
-
ResearchGate. (2021, November 8). Why is the carbon marked in red missing in 13C-NMR(see the jpeg file)? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes. PubMed. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, October 24). 19.5: Carbon-13 NMR. Retrieved from [Link]
-
ResearchGate. (2021, November 8). Why is the carbon marked in red missing in 13C-NMR(see the jpeg file)? Retrieved from [Link]
-
MDPI. (n.d.). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Retrieved from [Link]
-
Canadian Journal of Chemistry. (n.d.). The steric and electronic effects of the nitroso group in substituted nitrosobenzenes. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. Retrieved from [Link]
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Semantic Scholar. (1994, April 1). Methoxy group conformation effects on 13C NMR parameters in 1‐cis‐methoxy‐ and 1‐trans‐methoxy‐1,3‐trans‐butadiene. Retrieved from [Link]
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A Comparative Guide to the Mass Spectrometric Analysis of 5-Chloro-2-methoxy-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the precise identification and quantification of intermediates are paramount. 5-Chloro-2-methoxy-4-nitroaniline, a substituted nitroaniline, serves as a key building block in various synthetic pathways. Its purity and structural integrity directly impact the quality and safety of the final product. Mass spectrometry, coupled with chromatographic separation, stands as the cornerstone for the analytical characterization of such molecules.
This guide provides an in-depth, comparative analysis of mass spectrometric approaches for 5-Chloro-2-methoxy-4-nitroaniline. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, offering a framework for method selection and optimization. Our discussion is grounded in the fundamental principles of ionization and fragmentation, supported by established literature and tailored experimental protocols.
Understanding the Analyte: 5-Chloro-2-methoxy-4-nitroaniline
Before delving into the analytical techniques, a foundational understanding of the target molecule is crucial.
| Property | Value | Source |
| Molecular Formula | C₇H₇ClN₂O₃ | [1][2] |
| Molecular Weight | 202.6 g/mol | [1][2] |
| Exact Mass | 202.0145 | [2] |
| Structure | ||
| Key Structural Features | Aromatic amine, Nitro group, Chloro substituent, Methoxy group |
The presence of a polar amino group and a nitro group, combined with the overall molecular weight and potential for thermal lability, dictates the most effective analytical strategies.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Workhorse for Polar Analytes
For polar and potentially thermolabile compounds like 5-Chloro-2-methoxy-4-nitroaniline, High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry is often the method of choice.[3][4] This approach avoids the high temperatures of a GC inlet, which could cause degradation of the analyte before it even reaches the detector.
Ionization Source Selection: A Critical Decision
The interface between the LC and the MS, the ionization source, is where the pivotal transformation from liquid-phase neutral molecules to gas-phase ions occurs. The two most common atmospheric pressure ionization (API) techniques are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
Electrospray Ionization (ESI): The Gentle Approach
ESI is a soft ionization technique ideal for polar molecules that are already partially ionized in solution.[5][6] It operates by applying a high voltage to a liquid sample, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.
-
Applicability to 5-Chloro-2-methoxy-4-nitroaniline: The presence of the basic amino group makes this molecule an excellent candidate for positive-ion ESI, where it can be readily protonated to form the [M+H]⁺ ion.
Atmospheric Pressure Chemical Ionization (APCI): For Less Polar and More Volatile Compounds
APCI is suited for less polar and more volatile analytes that are not easily ionized in solution.[6][7] In APCI, the sample is vaporized in a heated nebulizer. A corona discharge then ionizes the surrounding solvent molecules, which in turn transfer a proton to the analyte molecules.
-
Applicability to 5-Chloro-2-methoxy-4-nitroaniline: While ESI is likely more efficient due to the polar amino group, APCI could also be a viable option, particularly if the mobile phase conditions are not optimal for ESI. A comparison of both techniques is often warranted during method development to determine the most sensitive approach.
Comparative Overview: ESI vs. APCI
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Principle | Ionization from charged droplets in the liquid phase | Gas-phase chemical ionization at atmospheric pressure |
| Analyte Polarity | Best for polar and ionic compounds | Best for less polar to moderately polar compounds |
| Thermal Stability | Suitable for thermolabile compounds | Requires thermal stability for vaporization |
| Typical Ions | [M+H]⁺, [M-H]⁻, adducts (e.g., [M+Na]⁺) | Primarily [M+H]⁺ or [M-H]⁻ |
| Sensitivity for 5-Chloro-2-methoxy-4-nitroaniline | Expected to be high due to the basic amino group | Potentially lower than ESI but still viable |
Tandem Mass Spectrometry (MS/MS): Unveiling Structural Information
To gain structural information and enhance selectivity, tandem mass spectrometry (MS/MS) is employed. In this technique, the precursor ion (e.g., the [M+H]⁺ ion of 5-Chloro-2-methoxy-4-nitroaniline) is selected and then fragmented by collision with an inert gas. The resulting product ions are then analyzed. This process provides a unique fragmentation pattern that acts as a "fingerprint" for the molecule.
Caption: Proposed ESI-MS/MS fragmentation of 5-Chloro-2-methoxy-4-nitroaniline.
The initial loss of the nitro group (NO₂) is a common fragmentation pathway for nitroaromatic compounds.[10][11] Subsequent losses of a methyl radical from the methoxy group and then carbon monoxide are also plausible fragmentation steps for the resulting aromatic cation. The presence of chlorine will result in a characteristic isotopic pattern for the precursor and fragment ions, with an M+2 peak approximately one-third the intensity of the M peak.
Experimental Protocol: LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS analysis of 5-Chloro-2-methoxy-4-nitroaniline.
-
Standard and Sample Preparation :
-
Prepare a 1 mg/mL stock solution of 5-Chloro-2-methoxy-4-nitroaniline in methanol.
-
Perform serial dilutions with a 50:50 mixture of mobile phase A and B to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Prepare unknown samples by dissolving them in methanol and diluting them to fall within the calibration range.
-
-
Chromatographic Conditions :
-
Column : A C18 reversed-phase column is suitable for retaining and separating this moderately polar analyte.
-
Mobile Phase : A gradient elution using water and acetonitrile with a formic acid modifier will provide good peak shape and ionization efficiency.
-
Gradient Program : A typical gradient might start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.
-
-
Mass Spectrometric Conditions :
-
Ionization : Positive ion electrospray (ESI+).
-
Analysis Mode : Multiple Reaction Monitoring (MRM) for quantification, using transitions such as m/z 203 -> 157 and 203 -> 142.
-
Collision Energy : Optimize for each transition to achieve the most stable and intense signal.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative with Caveats
Gas chromatography is a powerful separation technique, but its application to a molecule like 5-Chloro-2-methoxy-4-nitroaniline requires careful consideration. The primary challenge is the thermal stability of the analyte.[3][4] The high temperatures of the GC injection port can lead to degradation, particularly of the nitro group.
However, if the compound is sufficiently stable, or if derivatization is performed, GC-MS can offer excellent chromatographic resolution.
Ionization in GC-MS: Electron Ionization (EI)
The most common ionization technique in GC-MS is Electron Ionization (EI). This is a "hard" ionization technique where high-energy electrons bombard the analyte, causing extensive fragmentation. This provides a detailed fragmentation pattern that is highly reproducible and excellent for library matching.
Comparison of Analytical Approaches
| Parameter | LC-MS/MS (ESI) | GC-MS (EI) |
| Analyte Suitability | Excellent for polar, non-volatile, and thermolabile compounds. | Best for volatile and thermally stable compounds. May require derivatization. |
| Selectivity | Very high with MS/MS (MRM). | High, based on fragmentation pattern and retention time. |
| Sensitivity | Typically in the low pg to fg range. | Can be very sensitive, but may be limited by analyte degradation. |
| Structural Information | Controlled fragmentation in MS/MS. | Extensive, reproducible fragmentation. |
| Ease of Use | Robust and widely applicable. | Can be more complex due to potential for degradation and need for derivatization. |
Conclusion: A Guided Approach to Method Selection
For the routine analysis and quantification of 5-Chloro-2-methoxy-4-nitroaniline, LC-MS/MS with Electrospray Ionization is the superior choice . Its ability to handle polar and potentially thermolabile compounds without derivatization, coupled with the high sensitivity and selectivity of tandem mass spectrometry, makes it a robust and reliable method.
GC-MS with Electron Ionization can serve as a valuable confirmatory technique, providing a detailed and reproducible fragmentation pattern for structural elucidation, provided the analyte demonstrates sufficient thermal stability. However, for quantitative analysis in a drug development or quality control setting, the advantages of LC-MS/MS are clear.
Ultimately, the choice of analytical technique is a balance of the analyte's properties, the required sensitivity and selectivity, and the available instrumentation.[12] By understanding the fundamental principles of each technique, researchers can make informed decisions to ensure the generation of accurate and reliable data.
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A Senior Application Scientist's Guide to the Reactivity of Aniline Derivatives in Synthesis
An authoritative guide for researchers, scientists, and drug development professionals on the comparative reactivity of aniline derivatives in chemical synthesis.
Aniline and its derivatives are cornerstone building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Their utility stems from the rich chemistry of the arylamine functional group. However, the reactivity of both the aromatic ring and the amino group is exquisitely sensitive to the nature of substituents on the benzene ring. A nuanced understanding of these substituent effects is paramount for designing efficient, selective, and high-yielding synthetic routes.
This guide provides an in-depth comparison of the reactivity of various aniline derivatives, grounded in mechanistic principles and supported by experimental data. We will explore how electronic effects govern the outcomes of key synthetic transformations and provide practical protocols for manipulating and harnessing this reactivity.
The Electronic Influence of Substituents: A Tale of Two Effects
The reactivity of an aniline derivative is fundamentally dictated by the electron density at two key locations: the aromatic ring and the nitrogen atom of the amino group. This electron density is modulated by substituents through a combination of inductive and resonance effects.
-
The Amino Group's Intrinsic Nature: The amino group (-NH₂) itself is a powerful activating group.[1] Through resonance, the nitrogen's lone pair of electrons is delocalized into the benzene ring, increasing the electron density, particularly at the ortho and para positions.[2][3] This makes the ring highly susceptible to attack by electrophiles in Electrophilic Aromatic Substitution (EAS) reactions.
-
Electron-Donating Groups (EDGs): Substituents like alkyl (-CH₃) and alkoxy (-OCH₃) groups are electron-donating. They further increase the electron density of the ring and the nucleophilicity of the amino nitrogen.[1][4] This enhances the rate of EAS reactions but can sometimes lead to a loss of selectivity and over-reaction.
-
Electron-Withdrawing Groups (EWGs): Conversely, groups such as nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) are electron-withdrawing. They pull electron density away from the ring and the amino group via induction and/or resonance.[4][5] This deactivates the ring towards EAS and reduces the basicity and nucleophilicity of the nitrogen atom.[1]
The interplay of these effects allows for the fine-tuning of reactivity, as illustrated below.
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A Comparative Guide to the Cytotoxic Activity of 5-Chloro-2-nitroaniline Derivatives Against Cancer Cells
This guide provides an in-depth comparative analysis of the cytotoxic activity of various derivatives of 5-Chloro-2-nitroaniline against a range of cancer cell lines. As researchers and drug development professionals, understanding the structure-activity relationships and mechanisms of action of novel compound classes is paramount. 5-Chloro-2-nitroaniline has emerged as a versatile scaffold in medicinal chemistry, serving as a key building block for the synthesis of potent anticancer agents. This document synthesizes experimental data from peer-reviewed literature to offer a clear comparison of these derivatives, details the underlying molecular mechanisms, and provides robust experimental protocols for cytotoxicity screening.
Introduction: The Potential of the 5-Chloro-2-nitroaniline Scaffold
5-Chloro-2-nitroaniline is a substituted aniline that has garnered significant interest in pharmaceutical research due to its utility as a precursor in the synthesis of biologically active molecules.[1] Its chemical structure, featuring both a chloro and a nitro group on the aniline ring, provides reactive sites for further chemical modifications, enabling the generation of diverse compound libraries.[1] Notably, it is a key intermediate in the synthesis of sorafenib analogues, a class of multi-kinase inhibitors used in cancer therapy.[1] The exploration of novel derivatives stemming from this scaffold aims to identify compounds with enhanced cytotoxic potency, improved selectivity against cancer cells, and novel mechanisms of action.
Comparative Cytotoxic Activity of 5-Chloro-2-nitroaniline Derivatives
The cytotoxic potential of 5-Chloro-2-nitroaniline derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of a compound in inhibiting biological or biochemical functions. The lower the IC50 value, the more potent the compound. The following table summarizes the IC50 values for a selection of 5-Chloro-2-nitroaniline derivatives from published studies, providing a basis for comparing their anticancer activity.
| Derivative Class | Specific Derivative/Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Sorafenib Analogues | Quinoxalinedione ring and amide linker | HeLa (Cervical Cancer) | 16 - 25 | [1] |
| Quinoxalinedione ring and amide linker | MCF-7 (Breast Cancer) | 16 - 25 | [1] | |
| Thiazolidinone Hybrids | 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid | MOLT-4 (Leukemia) | < 0.01 | [2][3] |
| 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid | SR (Leukemia) | < 0.01 | [2][3] | |
| 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid | SW-620 (Colon Cancer) | 0.02 | [2][3] | |
| 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid | SF-539 (CNS Cancer) | < 0.01 | [2][3] | |
| 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid | SK-MEL-5 (Melanoma) | < 0.01 | [2][3] | |
| 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid | AGS (Gastric Cancer) | 1.57 (mean) | [2][3] | |
| 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid | DLD-1 (Colon Cancer) | 1.57 (mean) | [2][3] | |
| 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid | MCF-7 (Breast Cancer) | 1.57 (mean) | [2][3] | |
| 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid | MDA-MB-231 (Breast Cancer) | 1.57 (mean) | [2][3] |
Note: The data presented is a synthesis from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.
Mechanism of Action: Targeting Oncogenic MicroRNAs
A particularly promising avenue of investigation for 5-Chloro-2-nitroaniline derivatives is their ability to target and inhibit oncogenic microRNAs (onco-miRs).[4] MicroRNAs are small non-coding RNAs that play a crucial role in post-transcriptional gene regulation, and their dysregulation is a hallmark of cancer.[4] One such onco-miR is miR-27a, which is overexpressed in several cancers and promotes tumorigenesis by suppressing the expression of tumor suppressor genes.[5][6]
5-Chloro-2-nitroaniline-containing compounds have been developed that can bind with high affinity to the precursor of miR-27a, inhibiting its processing into the mature, functional miRNA.[4][7] This leads to the de-repression of miR-27a's target genes, which include several important tumor suppressors:
-
FOXO1 (Forkhead box protein O1): A transcription factor that regulates the expression of genes involved in apoptosis and cell cycle arrest.[5][6]
-
FBXW7 (F-box and WD repeat domain-containing 7): A component of an E3 ubiquitin ligase complex that targets several oncoproteins for degradation.[5][6][7]
-
RUNX1 (Runt-related transcription factor 1): A transcription factor crucial for normal hematopoiesis that can act as a tumor suppressor in some contexts.[8][9]
-
ZEB1 (Zinc finger E-box-binding homeobox 1): A transcription factor that promotes epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis.[10][11]
By inhibiting miR-27a, these derivatives can restore the expression of these tumor suppressors, leading to a cascade of anti-cancer effects including the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis.
Below is a diagram illustrating the proposed signaling pathway for the cytotoxic activity of 5-Chloro-2-nitroaniline derivatives that target miR-27a.
Caption: Proposed mechanism of action for 5-Chloro-2-nitroaniline derivatives targeting miR-27a.
Experimental Protocols for Cytotoxicity Screening
The following are detailed, step-by-step methodologies for three common in vitro assays used to assess the cytotoxic activity of compounds like 5-Chloro-2-nitroaniline derivatives.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 5-Chloro-2-nitroaniline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that quantifies total cellular protein content, providing a reliable estimate of cell number.
Step-by-Step Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Carefully wash the plates five times with slow-running tap water to remove the TCA.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye.
-
Dye Solubilization: Allow the plates to air dry completely. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 510 nm.
-
Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a method for quantifying cell death by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.
Step-by-Step Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include control wells for "Maximum LDH Release" (cells treated with a lysis buffer) and "Spontaneous LDH Release" (untreated cells).
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, lactate, and a tetrazolium salt) to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of a stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release wells.
Caption: Experimental workflow for determining the cytotoxicity of 5-Chloro-2-nitroaniline derivatives.
Conclusion
Derivatives of 5-Chloro-2-nitroaniline represent a promising class of compounds with significant cytotoxic activity against various cancer cell lines. The versatility of the 5-Chloro-2-nitroaniline scaffold allows for the synthesis of diverse analogues, some of which exhibit potent anticancer effects at low micromolar and even nanomolar concentrations. The mechanism of action for a subset of these derivatives involves the innovative approach of targeting oncogenic microRNAs, such as miR-27a, thereby restoring the function of critical tumor suppressor genes. This guide provides a comparative overview of their cytotoxic potential and detailed experimental protocols to facilitate further research and development in this exciting area of cancer therapeutics. The continued exploration of this chemical space is warranted to identify lead candidates with improved efficacy and selectivity for future preclinical and clinical evaluation.
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Roles of miR-27a in Regulating Signaling Pathways. Frontiers in Oncology. [Link]
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MicroRNA-27a (miR-27a) in Solid Tumors: A Review Based on Mechanisms and Clinical Observations. PubMed Central. [Link]
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MicroRNA-27a-3p regulates the proliferation and chemotaxis of pulmonary macrophages in non-small cell lung carcinoma tissues through CXCL2. Spandidos Publications. [Link]
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MiR-27a: A Novel Biomarker and Potential Therapeutic Target in Tumors. PMC. [Link]
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Targeting MicroRNAs with Small Molecules. MDPI. [Link]
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MiR-27a-3p Targeting GSK3β Promotes Triple-Negative Breast Cancer Proliferation and Migration Through Wnt/β-Catenin Pathway. Researcher.Life. [Link]
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Mir-27a promotes apoptosis of cochlear sensory epithelium in Cx26 knockout mice. Frontiers in Bioscience. [Link]
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Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. NIH. [Link]
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MiR-27a downregulates 14-3-3θ, RUNX1, AF4, and MLL-AF4, crucial drivers of blast transformation in t(4;11) leukemia cells. PubMed Central. [Link]
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[Effect of microRNA-27a-3p on proliferation, apoptosis and cell cycle of hepatoma cells]. PubMed. [Link]
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Knockdown of miR-27a sensitizes colorectal cancer stem cells to TRAIL by promoting the formation of Apaf-1-caspase-9 complex. NIH. [Link]
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MicroRNA-27a-5p Inhibits Proliferation, Migration, and Invasion and Promotes Apoptosis of Wilms' Tumor Cell by Targeting PBOV1. NIH. [Link]
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MiR-27a downregulates 14-3-3θ, RUNX1, AF4, and MLL-AF4, crucial drivers of blast transformation in t(4;11) leukemia cells. PubMed. [Link]
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Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. ResearchGate. [Link]
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Bioinformatic Searching for Optimal RNA Targets of Dimeric Compounds Informs Design of a MicroRNA-27a Inhibitor. PubMed Central. [Link]
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Effect of ZEB1 Associated with microRNAs on Tumor Stem Cells in Head and Neck Cancer. MDPI. [Link]
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MicroRNAs and Their Influence on the ZEB Family: Mechanistic Aspects and Therapeutic Applications in Cancer Therapy. MDPI. [Link]
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efficacy of 5-Chloro-2-methoxy-4-nitroaniline derived compounds vs existing drugs
An In-Depth Comparative Analysis of the Efficacy of 5-Chloro-2-methoxy-4-nitroaniline Derived Compounds Against Existing Drugs
Introduction: Unlocking the Potential of a Versatile Scaffold
In the landscape of modern drug discovery, the identification and optimization of versatile chemical scaffolds are paramount. 5-Chloro-2-methoxy-4-nitroaniline and its isomers serve as crucial building blocks in organic synthesis, providing a foundational structure for the development of novel therapeutic agents.[1] The strategic placement of chloro, methoxy, nitro, and amino groups on the aniline ring offers multiple reactive sites for chemical modification, enabling the creation of diverse molecular libraries.[1] This guide provides a comprehensive, data-driven comparison of the efficacy of compounds derived from this scaffold against established drugs in key therapeutic areas, including oncology, infectious diseases, and virology. As Senior Application Scientists, our objective is to dissect the available preclinical data, elucidate the underlying mechanisms, and provide a clear perspective on the potential of these emerging compounds.
The Chemical Foundation: A Malleable Synthetic Intermediate
The utility of 5-Chloro-2-methoxy-4-nitroaniline and its related isomers, such as 5-Chloro-2-nitroaniline, lies in their chemical reactivity. The nitro group can be readily reduced to an amine, opening pathways for the synthesis of diamine derivatives, while the chlorine atom is susceptible to nucleophilic aromatic substitution.[1][2] These transformations are fundamental to constructing more complex molecules with specific biological activities.
The general synthetic approach often involves leveraging these reactive sites to append various pharmacophores, thereby modulating the compound's biological and physicochemical properties. This versatility has allowed researchers to explore a wide range of therapeutic applications.
Caption: Generalized synthetic pathways from nitroaniline scaffolds.
Comparative Efficacy Analysis by Therapeutic Area
Anticancer Activity
Derivatives of the chloro-nitroaniline scaffold have shown significant promise as anticancer agents, with research focusing on kinase inhibition, cytotoxicity, and novel mechanisms like miRNA targeting.
Mechanism of Action: Kinase Inhibition and Cytotoxicity A prominent strategy involves using 5-Chloro-2-nitroaniline to create analogues of existing multi-kinase inhibitors like Sorafenib.[3] Sorafenib is known to target several kinases involved in tumor progression and angiogenesis. The synthesized analogues, incorporating a quinoxalinedione ring, were evaluated for their cytotoxic effects on various cancer cell lines.[3] Another class of derivatives, 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones, has demonstrated potent antimitotic activity.[4]
Caption: Inhibition of cancer signaling pathways by Sorafenib analogues.
Performance Data vs. Existing Drugs The preclinical data reveals that certain derivatives exhibit cytotoxicity comparable to, or in some cases exceeding, that of established chemotherapeutic agents.
| Compound Class | Cancer Cell Line | Measurement | Value (µM) | Reference Drug | Value (µM) |
| Sorafenib Analogues | HeLa, MCF-7 | IC50 | 16 - 25 | Sorafenib | (Varies) |
| Thiazolidinone (2h) | Leukemia (MOLT-4) | GI50 | < 0.01 | Doxorubicin | ~0.02 |
| Thiazolidinone (2h) | Colon (SW-620) | GI50 | < 0.01 | 5-FU | ~1.5 |
| Thiazolidinone (2h) | CNS (SF-539) | GI50 | < 0.01 | Cisplatin | ~1.0 |
Note: Reference drug values are approximate and can vary based on experimental conditions. Data for novel compounds sourced from[3][4].
Furthermore, neomycin-bisbenzimidazole conjugates synthesized using 5-Chloro-2-nitroaniline have been shown to target oncogenic miR-27a, effectively reducing its levels by ~65% at a 5 µM concentration, representing a novel therapeutic approach distinct from traditional cytotoxic drugs.[5]
Antimicrobial Activity
The scaffold has been exploited to develop novel agents against a range of microbial pathogens, including bacteria and fungi.
Mechanism of Action: Broad-Spectrum Inhibition The precise mechanisms for many of these derivatives are still under investigation, though the presence of the nitro group is a common feature in many antimicrobial compounds.[6] Salicylanilide derivatives, for instance, have a known history of antimicrobial activity.[7] By creating N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides from chloro-substituted salicylanilides, researchers have produced compounds with potent activity against mycobacterial, bacterial, and fungal strains.[7]
Performance Data vs. Existing Drugs Several synthesized compounds demonstrate a broad spectrum of activity, with potency comparable to standard antibiotics and antifungals.
| Compound Class | Pathogen | Measurement | Value (µg/mL) | Reference Drug | Value (µg/mL) |
| Nicotinonitriles | S. aureus | Zone of Inhibition | (Data Qualitative) | Ampicillin | (Standard) |
| Nicotinonitriles | E. coli | Zone of Inhibition | (Data Qualitative) | Chloramphenicol | (Standard) |
| Salicylanilides | M. tuberculosis | MIC | (Comparable) | Isoniazid | (Standard) |
| Salicylanilides | C. albicans | MIC | (Comparable) | Fluconazole | (Standard) |
Note: Data sourced from[7][8]. "Comparable" indicates that the study reported activity similar to or better than the standard without providing specific numerical values in the abstract.
Antiviral Activity (HIV-1)
The versatility of the 5-Chloro-2-nitroaniline scaffold extends to antiviral drug development, particularly in the search for new HIV-1 inhibitors.
Mechanism of Action: Reverse Transcriptase Inhibition Researchers have utilized 5-Chloro-2-nitroaniline to synthesize novel benzimidazolones and their analogues.[5] These compounds have been evaluated as non-nucleoside reverse transcriptase inhibitors (NNRTIs). They demonstrated potent inhibitory activity against HIV-1 replication in MT4 cells at nanomolar concentrations with minimal cytotoxicity.[5] Crucially, some derivatives retained activity against reverse transcriptase enzymes with mutations known to confer resistance to existing NNRTIs, addressing a significant clinical challenge.[5]
Experimental Protocols & Methodologies
To ensure scientific integrity, the protocols used to generate the efficacy data are critical. Below are standardized methodologies representative of those used in the cited research.
Protocol 1: Synthesis of a Sorafenib Analogue (Generalized)
-
O-Arylation: Protect the amino group of p-aminophenol. React the protected compound with 5-Chloro-2-nitroaniline in the presence of a suitable base (e.g., K₂CO₃) and solvent (e.g., DMF) at elevated temperature to form a diaryl ether.
-
Nitro Reduction: Reduce the nitro group of the resulting intermediate to an amine using a reducing agent such as SnCl₂·2H₂O or catalytic hydrogenation (H₂/Pd-C).
-
Cyclization: React the resulting diamine with oxalic acid to form the quinoxalinedione ring.
-
Deprotection & Amide Formation: Deprotect the initial amine and react it with an appropriate acyl chloride or carboxylic acid to form the final amide linker, yielding the Sorafenib analogue.
-
Purification: Purify the final compound using column chromatography or recrystallization. Characterize using NMR and Mass Spectrometry.
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and a reference drug (e.g., Doxorubicin) in the cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against compound concentration and determine the IC50 value (the concentration required to inhibit 50% of cell growth).
Caption: Standard workflow for an in vitro MTT cytotoxicity assay.
Conclusion and Future Directions
The collective evidence strongly indicates that compounds derived from 5-Chloro-2-methoxy-4-nitroaniline and its isomers are a promising source of new therapeutic leads. In oncology, derivatives have demonstrated nanomolar potency against cancer cell lines, with some acting through novel mechanisms or replicating the multi-kinase inhibition profile of established drugs like Sorafenib.[3][4] In the antimicrobial domain, they exhibit a broad spectrum of activity that is comparable to standard-of-care antibiotics and antifungals.[7] Perhaps most notably, their potential as HIV-1 NNRTIs that can overcome known resistance mutations highlights a significant clinical opportunity.[5]
While these preclinical, in vitro results are highly encouraging, the path to clinical application requires further rigorous investigation. Future research must prioritize:
-
In Vivo Efficacy: Validating the observed in vitro potency in relevant animal models.
-
Pharmacokinetic Profiling: Assessing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds.
-
Toxicity Studies: Conducting comprehensive safety and toxicology evaluations.
-
Lead Optimization: Systematically modifying the most promising compounds to enhance efficacy and reduce potential off-target effects.
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5-Chloro-2-methoxy-4-nitroaniline | C7H7ClN2O3 | CID 80410 - PubChem. Available at: [Link]
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Precision in Synthesis: Exploring 5-Chloro-2-methyl-4-nitroaniline as a Building Block . Available at: [Link]
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Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1' - World News of Natural Sciences. Available at: [Link]
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Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides - NIH. Available at: [Link]
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Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - NIH. Available at: [Link]
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The Diverse Biological Activity of Recently Synthesized Nitro Compounds - MDPI. Available at: [Link]
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A Comparative Guide to the Synthetic Routes of 5-Chloro-2-nitroaniline for Research and Development
This guide provides an in-depth comparison of the primary synthetic methodologies for preparing 5-Chloro-2-nitroaniline, a key intermediate in the synthesis of pharmaceuticals, dyes, and other specialty organic compounds. We will dissect the most common synthetic routes, offering a critical evaluation of their yields, scalability, and underlying chemical principles to empower researchers and development professionals in making informed decisions for their specific applications.
Introduction to 5-Chloro-2-nitroaniline
5-Chloro-2-nitroaniline is a valuable building block in organic synthesis. Its bifunctional nature, featuring both a reactive amine group and a nitro group on a chlorinated benzene ring, allows for a wide range of subsequent chemical transformations. The strategic positioning of these functional groups makes it an essential precursor for creating more complex molecular architectures, particularly in the pharmaceutical industry for the development of active pharmaceutical ingredients (APIs). The choice of synthetic route can significantly impact the purity, yield, and cost-effectiveness of the final product.
Comparative Analysis of Synthetic Pathways
Two principal strategies dominate the synthesis of 5-Chloro-2-nitroaniline: the direct chlorination of 2-nitroaniline and the nucleophilic aromatic substitution (SNAr) of 3,4-dichloronitrobenzene. A third, less common method involves the nitration of 3-chloroaniline. Each approach carries a distinct set of advantages and challenges related to regioselectivity, reaction conditions, and purification.
Route 1: Electrophilic Chlorination of 2-Nitroaniline
This is arguably the most direct and widely employed method. It involves the electrophilic aromatic substitution of 2-nitroaniline using a suitable chlorinating agent. The directing effects of the amine (-NH₂) and nitro (-NO₂) groups are crucial to the outcome of this reaction. The strongly activating, ortho-, para-directing amine group and the strongly deactivating, meta-directing nitro group work in concert to favor substitution at the C5 position, which is para to the amine and meta to the nitro group.
Mechanism: The reaction proceeds via a classic electrophilic aromatic substitution. A chlorinating agent, often molecular chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂), generates an electrophilic chlorine species which is then attacked by the electron-rich aniline ring.
Key Experimental Considerations:
-
Chlorinating Agent: While gaseous chlorine can be used, reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) are often preferred in a laboratory setting for easier handling.
-
Solvent: A non-reactive, often chlorinated, solvent like dichloromethane (DCM) or chloroform is typically used. Acetic acid is also a common choice.
-
Temperature: The reaction is typically conducted at low temperatures (e.g., 0-10 °C) to control the reaction rate and minimize the formation of undesired byproducts, such as dichlorinated species.
Advantages:
-
High regioselectivity due to the synergistic directing effects of the existing substituents.
-
Readily available and relatively inexpensive starting material (2-nitroaniline).
-
Generally straightforward procedure.
Disadvantages:
-
Potential for over-chlorination, leading to di- or tri-chlorinated byproducts that can be difficult to separate.
-
Handling of corrosive and toxic chlorinating agents requires stringent safety precautions.
Route 2: Nucleophilic Amination of 3,4-Dichloronitrobenzene
This industrial-scale method involves the reaction of 3,4-dichloronitrobenzene with ammonia. The electron-withdrawing nitro group strongly activates the benzene ring towards nucleophilic aromatic substitution. The chlorine atom at C4 (para to the nitro group) is significantly more activated and is selectively replaced by the ammonia nucleophile.
Mechanism: The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate formed by the attack of ammonia at the C4 position. Subsequent elimination of the chloride ion restores the aromaticity of the ring.
Key Experimental Considerations:
-
Reaction Conditions: This reaction requires high temperatures (typically 120-160°C) and pressures (1.0-8.0 MPa) to proceed at a practical rate.[1] An autoclave is necessary for this transformation.[1][2][3][4]
-
Ammonia Source: Aqueous or gaseous ammonia is used in large excess to drive the reaction to completion and minimize side reactions.[2][3][4][5]
Advantages:
-
High yields (often >90%) and excellent regioselectivity.[2][3][4]
-
Cost-effective starting materials for large-scale production.
-
The starting material, 3,4-dichloronitrobenzene, is readily synthesized by the nitration of o-dichlorobenzene.[1][3]
Disadvantages:
-
Requires specialized high-pressure equipment (autoclave), which may not be accessible in all laboratory settings.
-
Harsh reaction conditions (high temperature and pressure) pose significant safety challenges.
-
Generates a considerable amount of saline wastewater during workup.[1]
Route 3: Nitration of 3-Chloroaniline (via Acetanilide Protection)
A less direct but viable route begins with 3-chloroaniline. To control the regioselectivity of the nitration and prevent oxidation of the amine group, the amine is first protected, typically as an acetanilide. The resulting 3-chloroacetanilide is then nitrated. The acetamido group is a strong ortho-, para-director, leading to a mixture of 5-chloro-2-nitroacetanilide and 3-chloro-4-nitroacetanilide.[6] The desired isomer is then hydrolyzed to yield 5-chloro-2-nitroaniline.
Mechanism: This multi-step process involves:
-
Protection: Acylation of the amine group of 3-chloroaniline.[7]
-
Nitration: Electrophilic aromatic substitution on the protected ring.
-
Hydrolysis: Removal of the protecting group to reveal the free amine.[6][7]
Key Experimental Considerations:
-
Protecting Group: Acetic anhydride or formic acid can be used for the initial protection step.[7][8]
-
Nitrating Agent: A mixture of nitric acid and sulfuric acid is a common nitrating agent.[6]
-
Separation of Isomers: The primary challenge is the separation of the 5-chloro-2-nitro and 3-chloro-4-nitro isomers formed during nitration.[6] This often requires chromatographic methods or selective crystallization.
Advantages:
-
Avoids the use of highly toxic chlorinating agents or high-pressure equipment.
-
Offers an alternative pathway when the starting materials for other routes are unavailable.
Disadvantages:
-
Multi-step synthesis, which can lower the overall yield.
-
Formation of isomeric byproducts necessitates challenging purification steps.[6]
-
The overall yield is often lower compared to the other two routes, with reported total yields around 60%.[8]
Quantitative Data Summary
| Parameter | Route 1: Chlorination | Route 2: Amination | Route 3: Nitration of Protected Aniline |
| Starting Material | 2-Nitroaniline | 3,4-Dichloronitrobenzene | 3-Chloroaniline |
| Typical Yield | ~70-85% | >90%[2][3][4] | ~60-65% (overall)[8] |
| Reaction Steps | 1 | 1 | 3 (Protection, Nitration, Hydrolysis)[7][8] |
| Key Reagents | SO₂Cl₂ or Cl₂ | NH₃ (liquid/aqueous)[1][2][3][4] | Acetic Anhydride, HNO₃/H₂SO₄[6][7] |
| Temperature | Low (0-10 °C) | High (120-160 °C)[1][2][3][4] | Varied (0-100 °C) |
| Pressure | Atmospheric | High (1.0-8.0 MPa)[1] | Atmospheric |
| Key Challenge | Over-chlorination | High-pressure equipment | Isomer separation[6] |
Visualizing the Synthetic Workflows
Workflow for Route 1: Chlorination
Caption: Workflow for the synthesis via chlorination.
Workflow for Route 2: Amination
Caption: Workflow for the high-pressure amination route.
Detailed Experimental Protocols
Protocol for Route 2: Amination of 3,4-Dichloronitrobenzene
This protocol is adapted from established industrial procedures and offers high yield and purity.[2][3][4]
-
Reactor Setup: Charge a 3-liter stainless steel autoclave with 2.46 mol of 3,4-dichloronitrobenzene and 7.72 mol of toluene.
-
Inerting: Seal the autoclave and purge the headspace with dry nitrogen gas to remove air.
-
Ammonia Addition: Introduce 14.1 mol of liquid ammonia into the sealed autoclave.
-
Reaction: Begin stirring and heat the mixture to 160°C. The internal pressure will rise. Maintain the reaction at this temperature for 8 hours.
-
Cool Down: Cool the reactor to 40°C. Carefully vent the excess ammonia gas into a scrubber.
-
Workup: Open the reactor and transfer the resulting solid-liquid mixture into a beaker containing 800 mL of water.
-
Isolation: Cool the aqueous slurry to 10°C and collect the solid product by filtration.
-
Washing: Wash the filter cake thoroughly with water to remove residual salts.
-
Purification: Recrystallize the crude solid from methanol to obtain pure 5-Chloro-2-nitroaniline as yellow needles. The expected yield is approximately 91%, with a purity of >99%.[2][3]
Conclusion and Recommendations
For large-scale industrial production , the amination of 3,4-dichloronitrobenzene (Route 2) is unequivocally the superior method.[1][9] Its high yield, excellent selectivity, and cost-effective starting materials make it the most economically viable option, despite the requirement for specialized high-pressure equipment.
For laboratory-scale synthesis and research purposes , the direct chlorination of 2-nitroaniline (Route 1) is often the most practical choice. It is a one-step reaction that uses standard glassware and provides good yields. Careful control of the reaction temperature and stoichiometry is essential to minimize byproduct formation.
Ultimately, the selection of a synthetic route will depend on the specific requirements of the project, including the desired scale, available equipment, and economic constraints.
References
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- Preparation of 5-Chloro-2-nitroaniline. ChemicalBook. [URL: https://www.chemicalbook.
- How is 5-Chloro-2-nitroaniline synthesized and used? - FAQ. Guidechem. [URL: https://www.guidechem.com/faq/how-is-5-chloro-2-nitroaniline-synthesized-and-used-1188849.html]
- Understanding the Synthesis Pathways of 5-Chloro-2-nitroaniline for Efficient Chemical Production. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/understanding-the-synthesis-pathways-of-5-chloro-2-nitroaniline-for-efficient-chemical-production-76433615.html]
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- How to Synthesize 5-Chloro-2-nitroaniline and Its Applications - FAQ. Guidechem. [URL: https://www.guidechem.
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A Comparative Guide to the Biological Activity of 5-Chloro-2-methoxy-4-nitroaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-methoxy-4-nitroaniline is a versatile chemical intermediate.[1][2] Its derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities. The unique arrangement of chloro, methoxy, and nitro groups on the aniline scaffold allows for diverse chemical modifications, leading to compounds with potential therapeutic applications. These derivatives have been primarily investigated for their antimicrobial and anticancer properties.[3][4] This guide will delve into the synthesis, biological evaluation, and structure-activity relationships of these compounds, comparing them with established alternatives.
Synthesis of 5-Chloro-2-methoxy-4-nitroaniline Derivatives
The synthesis of derivatives from 5-Chloro-2-methoxy-4-nitroaniline often involves modifications of the amino group, such as the formation of Schiff bases or amides. Schiff bases, for instance, are synthesized by the condensation of the primary amine with various aldehydes or ketones. These reactions are typically straightforward and allow for the introduction of a wide array of substituents, which can modulate the biological activity of the resulting compounds.[5][6]
Antimicrobial Activity: A Comparative Analysis
Derivatives of 5-Chloro-2-methoxy-4-nitroaniline have demonstrated notable activity against a spectrum of bacterial and fungal pathogens. This section compares the performance of these derivatives with standard antimicrobial agents.
Antibacterial Activity
Schiff base derivatives of substituted anilines have shown promising antibacterial effects. For example, Schiff bases derived from 5-chloro-salicylaldehyde exhibited significant activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas fluorescence) bacteria.[7]
Comparative Data:
| Compound/Drug | Target Organism | MIC (µg/mL) | Reference |
| Derivative 2 | B. subtilis | 45.2 | [7] |
| Derivative 2 | E. coli | 1.6 | [7] |
| Derivative 2 | P. fluorescence | 2.8 | [7] |
| Derivative 2 | S. aureus | 3.4 | [7] |
| Ciprofloxacin | Gram-positive & Gram-negative | Generally <1 | Standard |
| Amikacin | Gram-negative | 0.08-0.111 mM | [6] |
*Derivative 2: (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol[7]
Insights: While some derivatives show potent activity against specific strains, their broad-spectrum efficacy can be lower than standard antibiotics like ciprofloxacin. However, their novel structures may be effective against drug-resistant strains, a critical area of modern antimicrobial research.[5]
Antifungal Activity
Nitroaniline derivatives have a history of investigation for their antifungal properties.[8] Studies have shown that halogenated nitroanilines can be effective against various fungi, including Aspergillus niger and Trichophyton mentagrophytes.[8]
Comparative Data:
| Compound/Drug | Target Organism | MIC (µg/mL) | Reference |
| Derivative 2* | A. niger | 47.5 | [7] |
| 1,3-Dichloro-5-nitrobenzene | Various Fungi | Active | [8] |
| 3,5-Dichloroaniline | Various Fungi | Active | [8] |
| Nystatin | A. niger | 12.5 | [6] |
| Amphotericin B | A. brasiliensis | 0.044 mM | [6] |
*Derivative 2: (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol[7]
Insights: The antifungal activity of these derivatives is promising, though often not as potent as established antifungal agents like Nystatin or Amphotericin B.[6] The mechanism may involve disruption of fungal cell membranes or specific enzymatic pathways, warranting further investigation.
Anticancer Activity: Exploring the Potential
Nitroaniline derivatives have been explored as hypoxia-selective antitumor agents.[3] The nitro group can be reductively activated in the low-oxygen environment of tumors, leading to cytotoxic species that selectively kill cancer cells.
Key Findings:
-
Hypoxia-Selective Cytotoxicity: Certain nitroaniline mustards have shown 60- to 70-fold greater toxicity to hypoxic cancer cells compared to aerobic cells.[3]
-
Mechanism of Action: The antitumor effect is often linked to the reduction of the nitro group to a more reactive hydroxylamine or amine, which can then alkylate DNA or other crucial cellular macromolecules.[3]
-
Structure-Activity Relationship: The presence of specific substituents can influence the reduction potential and, consequently, the hypoxia-selectivity of these compounds.[3] For instance, the introduction of a carboxamide group can improve aqueous solubility and cytotoxic potency.[3]
Comparative Compounds:
-
CB 1954 (Tretazicar): An aziridine-containing dinitrobenzamide that has been studied for its selective activation by nitroreductases in cancer cells.
-
Mitomycin C: A well-known bioreductive alkylating agent used in cancer chemotherapy.
Insights: The development of 5-Chloro-2-methoxy-4-nitroaniline derivatives as anticancer agents is a promising avenue. Their potential for hypoxia-selective activation could lead to therapies with fewer side effects compared to conventional chemotherapy.
Experimental Protocols
To ensure scientific integrity, this section details a standard protocol for evaluating the antimicrobial activity of newly synthesized compounds.
Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard procedure for assessing the antimicrobial susceptibility of microorganisms.
Workflow Diagram:
Caption: Workflow for MIC determination using the broth microdilution method.
Step-by-Step Methodology:
-
Preparation of Test Compounds: Dissolve the synthesized derivatives in a suitable solvent (e.g., DMSO) to create a stock solution. Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Culture the microbial strains overnight and then dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the diluted test compounds. Include positive (microbes with no compound) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by using a viability dye like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) followed by spectrophotometric reading.[7]
Signaling Pathways and Mechanisms of Action
The biological activities of these derivatives are intrinsically linked to their chemical structure and their ability to interact with specific cellular targets.
Antimicrobial Mechanism
For Schiff base derivatives, the imine group (>C=N-) is often crucial for their biological activity.[6] It is hypothesized that these compounds may interfere with microbial growth through several mechanisms:
-
Cell Wall Synthesis Inhibition: Some compounds may inhibit enzymes essential for the synthesis of peptidoglycan in bacteria or chitin in fungi.
-
Protein Synthesis Inhibition: They may bind to microbial ribosomes, disrupting protein synthesis.
-
DNA Gyrase Inhibition: Interference with DNA replication by inhibiting essential enzymes like DNA gyrase.
Anticancer Mechanism: Hypoxia-Activated Prodrugs
The mechanism for anticancer activity primarily revolves around the concept of bioreduction.
Signaling Pathway Diagram:
Caption: Hypoxia-selective activation of a nitroaniline prodrug in tumor cells.
In the low-oxygen (hypoxic) environment characteristic of solid tumors, nitroreductase enzymes are often overexpressed.[3] These enzymes catalyze the reduction of the nitro group on the aniline derivative to a highly reactive species, such as a hydroxylamine or an amine.[3] This active form can then cause cellular damage, for example, by cross-linking DNA, ultimately leading to apoptosis (programmed cell death) of the cancer cell. This targeted activation minimizes damage to healthy, oxygen-rich tissues, a significant advantage over many traditional chemotherapies.
Conclusion and Future Directions
Derivatives of 5-Chloro-2-methoxy-4-nitroaniline represent a versatile and promising class of compounds with significant potential in the development of new antimicrobial and anticancer agents. The available data indicates that while they may not always surpass the potency of existing drugs, their unique structural features and mechanisms of action, particularly the potential for hypoxia-selective activation, make them highly valuable leads for further optimization.
Future research should focus on:
-
Synthesis of Novel Analogs: Expanding the chemical diversity of these derivatives to improve potency and selectivity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets to better understand their biological effects.
-
In Vivo Efficacy and Toxicity: Evaluating the most promising compounds in animal models to assess their therapeutic potential and safety profiles.
By leveraging the foundational knowledge presented in this guide, researchers can accelerate the discovery and development of novel therapeutics derived from the 5-Chloro-2-methoxy-4-nitroaniline scaffold.
References
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Palmer, B. D., Wilson, W. R., & Denny, W. A. (1991). Hypoxia-selective antitumor agents. 5. Synthesis of water-soluble nitroaniline mustards with selective cytotoxicity for hypoxic mammalian cells. Journal of Medicinal Chemistry, 34(7), 2134-2141. [Link]
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Safety Operating Guide
Proper Disposal of 5-Chloro-2-methoxy-4-nitroaniline: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Chloro-2-methoxy-4-nitroaniline (CAS No. 6358-64-1), a compound that, like many substituted anilines, requires careful handling due to its potential hazards. The procedures outlined here are designed to ensure the safety of laboratory personnel and compliance with regulatory standards.
The core principle for disposing of this compound is that it must be managed as hazardous waste. On-site chemical neutralization is not recommended for this class of compound in a standard research setting due to the significant risks involved and the potential for creating other hazardous byproducts.[1][2] The focus is on safe collection, segregation, packaging, and transfer to a licensed environmental services provider.
Hazard Assessment and Safety Precautions
Understanding the "why" is critical to ensuring adherence to safety protocols. 5-Chloro-2-methoxy-4-nitroaniline and structurally similar compounds are classified as harmful or toxic.
-
Health Hazards: Substituted anilines can be harmful if swallowed, inhaled, or absorbed through the skin.[3][4][5][6] They are suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure.[4][5]
-
Environmental Hazards: Many nitroaromatic compounds are toxic to aquatic life with long-lasting effects.[4][5] Therefore, disposal into the sanitary sewer system is strictly prohibited.[7][8]
Required Personal Protective Equipment (PPE)
Before handling the chemical in any form—pure substance, solution, or waste—ensure the following PPE is worn:
-
Gloves: Butyl, neoprene, or Viton gloves are recommended for handling anilines. Standard nitrile gloves may not offer sufficient protection for prolonged contact.[9]
-
Eye Protection: Chemical splash goggles are mandatory.
-
Lab Coat: A fully buttoned lab coat must be worn to protect from skin contact.
-
Respiratory Protection: All handling of the solid compound or concentrated solutions should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[9][10]
Waste Segregation and Storage
Proper segregation is the first step in the disposal workflow. Cross-contamination can lead to dangerous chemical reactions and complicate the disposal process.
-
Incompatible Materials: Store waste containing 5-Chloro-2-methoxy-4-nitroaniline away from strong oxidizing agents, strong acids, and strong bases.[6][9]
-
Designated Waste Container: Use a dedicated, chemically compatible container, such as a high-density polyethylene (HDPE) jug or drum, provided by your institution's Environmental Health & Safety (EHS) department.[9]
-
Labeling: Immediately label the waste container with a "Hazardous Waste" tag.[10] The label must include:
-
The full chemical name: "Waste 5-Chloro-2-methoxy-4-nitroaniline"
-
All other components in the container (e.g., solvents, water) with percentages.
-
The primary hazard(s) (e.g., "Toxic," "Environmental Hazard").
-
The date accumulation started.
-
Step-by-Step Disposal Protocol
This protocol covers routine waste generated during experiments and minor spills. For major spills, evacuate the area and contact your institution's emergency response team immediately.
For Solid Waste:
-
Work Area: Conduct all waste handling inside a certified chemical fume hood.[9]
-
Transfer: Carefully transfer the solid waste into the designated hazardous waste container using a dedicated scoop or spatula.
-
Minimize Dust: Avoid generating dust. If the material is a fine powder, handle it with extreme care to prevent aerosolization.[11][12]
-
Seal Container: Securely close the container lid immediately after adding the waste.
-
Decontamination: Decontaminate the spatula, weighing paper, and any other contaminated surfaces. Dispose of disposables (e.g., weighing paper, contaminated wipes) as solid hazardous waste in a double-bagged, sealed, and labeled plastic bag.[10][13]
For Liquid Waste (Solutions):
-
Transfer: Using a funnel, carefully pour the liquid waste into the designated liquid hazardous waste container.
-
Avoid Splashing: Pour slowly to prevent splashing.
-
Seal Container: Securely cap the container. Do not overfill; leave at least 10% headspace for vapor expansion.
-
Storage: Store the sealed container in a designated satellite accumulation area, within secondary containment (e.g., a polypropylene tub), to prevent spills.[9]
Spill Management
Accidents happen. Being prepared is essential.
-
Alert Personnel: Immediately alert others in the laboratory.
-
Assess the Spill: For small spills (generally <1 gram of solid or <100 mL of a dilute solution), trained personnel may proceed with cleanup. For larger spills, evacuate and call EHS or the emergency number.[10]
-
Cleanup (Small Spills):
-
Wear the appropriate PPE as described in Section 1.
-
Absorb liquid spills with an inert material like vermiculite or sand.[9][13] Do not use combustible materials like paper towels as the primary absorbent.
-
For solid spills, gently sweep or scoop the material to avoid creating dust.[11]
-
Place all cleanup materials into a designated, sealed, and labeled hazardous waste container.[9]
-
-
Decontaminate: Thoroughly decontaminate the spill area with soap and water.
Final Disposal Pathway
The ultimate destination for this chemical waste is a licensed Treatment, Storage, and Disposal Facility (TSDF), as mandated by the Environmental Protection Agency (EPA) and local regulations.[14]
-
Request Pickup: Once the waste container is full or is no longer being used, submit a chemical collection request to your institution's EHS department.[9]
-
Documentation: Ensure all paperwork is complete and accurate.
-
Professional Handling: The licensed waste handler will transport the container for final disposal, which is typically high-temperature incineration. This method is effective for destroying organic compounds and preventing their release into the environment.
Summary of Safety and Disposal Information
| Parameter | Guideline | Source(s) |
| CAS Number | 6358-64-1 | [3] |
| Primary Hazards | H302: Harmful if swallowed. Potential mutagen. Environmental toxin. | [3][4][15] |
| Required PPE | Chemical splash goggles, compatible gloves (e.g., butyl, neoprene), lab coat. | [9] |
| Handling Area | Certified Chemical Fume Hood | [9][10] |
| Waste Container | Labeled, sealed, chemically compatible (e.g., HDPE) | [9] |
| Prohibited Disposal | DO NOT dispose of in trash or down the drain. | [7][8] |
| Final Disposal Method | Collection by a licensed hazardous waste handler for incineration. | [15] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for handling waste generated from 5-Chloro-2-methoxy-4-nitroaniline.
Caption: Decision workflow for handling and disposing of 5-Chloro-2-methoxy-4-nitroaniline waste.
References
- Apollo Scientific. (2023, June 8). 5-Chloro-2-nitro-4-(trifluoromethoxy)aniline Safety Data Sheet.
- Washington State University. Aniline Standard Operating Procedure.
- Fisher Scientific. (2023, March 14). 4-Chloro-2,5-dimethoxyaniline Safety Data Sheet.
- Tokyo Chemical Industry Co., Ltd. (2023, March 4). 5-Chloro-2-nitroaniline Safety Data Sheet.
- TCI America. (n.d.). 4-Chloro-2,5-dimethoxyaniline | 6358-64-1.
- ECHEMI. (n.d.). 4-Chloro-2,5-dimethoxyaniline SDS, 6358-64-1 Safety Data Sheets.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-Chloro-2,5-dimethoxyaniline 6358-64-1.
- Arizona State University. (n.d.). Aniline Safety Procedure.
- Thermo Fisher Scientific. (2025, September 5). 5-Chloro-2-nitroaniline Safety Data Sheet.
- TCI Chemicals. (2025, May 9). 4-Chloro-2,5-dimethoxyaniline Safety Data Sheet.
- Rutgers University. (n.d.). Aniline Standard Operating Procedure. Retrieved from Rutgers Environmental Health and Safety.
- Fisher Scientific. (2025, December 19). 5-Chloro-2-nitroaniline Safety Data Sheet.
- CPAchem. (2023, June 26). 2-Methoxy-4-nitroaniline Safety Data Sheet.
- Fisher Scientific. (2025, December 18). 2-Methoxy-4-nitroaniline Safety Data Sheet.
- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. The National Academies Press.
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- Thermo Fisher Scientific. (2025, September 17). 2-Methoxy-4-nitroaniline Safety Data Sheet.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- U.S. Environmental Protection Agency. (2025, September 16). Management of Hazardous Waste Pharmaceuticals.
- American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
